1-Bromo-2,4-diphenyl-benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYRANGXOOPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289713 | |
| Record name | 4'-bromo-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60631-83-6 | |
| Record name | NSC63063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-bromo-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-diphenyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 1-Bromo-2,4-diphenyl-benzene, a terphenyl derivative with significant potential in materials science and as a key intermediate in the development of novel therapeutics. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms, rationale behind procedural choices, and detailed experimental protocols grounded in established scientific literature.
Introduction: The Significance of this compound
This compound, also known as 4'-bromo-1,1':3',1''-terphenyl, is an unsymmetrical terphenyl.[1] Terphenyls are a class of organic compounds characterized by a central benzene ring substituted with two phenyl groups. The specific substitution pattern and the presence of a bromine atom in this compound make it a versatile building block in organic synthesis. The phenyl groups contribute to the molecule's rigidity and can influence its photophysical properties, making it a candidate for applications in organic electronics.[2] The bromine atom serves as a reactive handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[3]
Chemical and Physical Properties [1]
| Property | Value |
| CAS Number | 60631-83-6 |
| Molecular Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.2 g/mol |
| IUPAC Name | 1-bromo-2,4-diphenylbenzene |
Strategic Synthesis Pathway: Sequential Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to this compound is a sequential Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound (typically a boronic acid) and an organohalide.[4][5] To achieve the unsymmetrical substitution pattern of the target molecule, a dihalogenated benzene precursor is employed, where the two halogen atoms exhibit different reactivities, allowing for a stepwise introduction of the phenyl groups.[6][7]
A plausible and field-proven approach utilizes a starting material with two different halogen atoms, such as 1-bromo-3-chlorobenzene or 1,3-dibromobenzene, exploiting the higher reactivity of the carbon-bromine bond over the carbon-chlorine bond in the first coupling step, or by carefully controlling the reaction conditions in the case of a di-bromo starting material.[8][9]
Reaction Causality: Why Sequential Suzuki-Miyaura?
The choice of a sequential Suzuki-Miyaura coupling is dictated by the need to synthesize an unsymmetrical terphenyl. A one-pot, double coupling with a dihalobenzene and two equivalents of phenylboronic acid would primarily yield the symmetrical 1,3-diphenylbenzene. By performing the reaction in two distinct steps, we can control the introduction of each phenyl group.
The first Suzuki-Miyaura coupling is typically performed under milder conditions to selectively react with the more reactive halogen (e.g., bromine over chlorine).[6] The resulting mono-arylated intermediate is then subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the less reactive halogen site. This chemoselectivity is the cornerstone of this synthetic strategy.[7]
Detailed Experimental Protocol
The following protocol is a representative synthesis of an unsymmetrical terphenyl, adapted from established methodologies for sequential Suzuki-Miyaura cross-coupling reactions.[6][10]
Step 1: Mono-arylation of 1,3-Dibromobenzene
This initial step selectively couples one molecule of phenylboronic acid to the 1,3-dibromobenzene.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 mmol, 236 mg).
-
Add phenylboronic acid (1.1 mmol, 134 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Under a positive flow of inert gas, add palladium(II) acetate (0.03 mmol, 6.7 mg).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-arylated product, 1-bromo-3-phenylbenzene.
Step 2: Second Arylation to Yield this compound
This step introduces the second phenyl group to form the final product.
Materials:
-
1-Bromo-3-phenylbenzene (from Step 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1-bromo-3-phenylbenzene (1.0 mmol) obtained from the previous step.
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (15 mL).
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material by TLC. The reaction may require 12-24 hours for completion.
-
Follow the same workup and purification procedure as described in Step 1 to isolate this compound.
Visualization of the Synthetic Pathway and Mechanism
Overall Synthetic Workflow
Caption: Sequential Suzuki-Miyaura synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern for the molecular ion.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[12]
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, or poor recovery during workup. | Increase reaction time or temperature, use fresh catalyst, or optimize the extraction and purification steps. |
| Formation of Side Products | Homocoupling of boronic acids, or reaction at the undesired halogen in the first step. | Optimize the reaction conditions (temperature, catalyst, base) to favor the desired cross-coupling. For the first step, using a milder base or lower temperature can enhance selectivity. |
| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the solvent system for column chromatography or consider recrystallization from a suitable solvent system. |
Conclusion
The synthesis of this compound via a sequential Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for obtaining this valuable terphenyl derivative. By carefully controlling the reaction conditions, it is possible to achieve high yields and purity. This guide provides a solid foundation for researchers and scientists to successfully synthesize and characterize this compound, paving the way for its application in various fields of chemical research and development.
References
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Al-Masum, M., & Funasaka, S. (2007). A Practical and General Synthesis of Unsymmetrical Terphenyls. The Journal of Organic Chemistry, 72(20), 7771–7774. [Link]
- Al-Masum, M., & Funasaka, S. (2007). A Practical and General Synthesis of Unsymmetrical Terphenyls. American Chemical Society.
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ResearchGate. (n.d.). Synthesis of non‐symmetric terphenyls and quaterphenyls by taking advantage of the relative SMC reactivity: chloroarenes> sulfonylarene > nitroarenes. Retrieved from [Link]
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Al-Masum, M., & Funasaka, S. (2007). A practical and general synthesis of unsymmetrical terphenyls. PubMed. [Link]
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ResearchGate. (n.d.). Synthesis of Terphenyls. Retrieved from [Link]
- Rathore, R., & Burns, C. L. (n.d.). 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central.
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ResearchGate. (n.d.). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. Retrieved from [Link]
- NIST. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. NIST WebBook.
- CymitQuimica. (n.d.). CAS 22932-54-3: 1,1':2',1''-Terphenyl, 4-bromo-4'.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Yoneda Labs. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3.
- NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook.
- Zhengzhou HQ Material Co., Ltd. (n.d.). 4'-Bromo-[1,1';3',1'']terphenyl.
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
- Bentham Open Archives. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 65-67.
- PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- BenchChem. (n.d.).
- Fluorochem. (n.d.). 4'-Bromo-1,1':3',1''-terphenyl.
- BenchChem. (n.d.). A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities.
- Google Patents. (n.d.).
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Al-Masum, M., & Funasaka, S. (2004). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 69(24), 8435–8437. [Link]
- National Center for Biotechnology Information. (2024).
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
- YouTube. (2018).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ChemicalBook. (n.d.). 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 1-BROMO-2,4,6-TRIPHENYLBENZENE AldrichCPR.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
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An In-depth Technical Guide to 1-Bromo-2,4-diphenyl-benzene (CAS: 60631-83-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,4-diphenyl-benzene, a substituted m-terphenyl, is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, organic electronics, and materials science. Its structural motif, featuring a central phenyl ring flanked by two additional phenyl groups and possessing a synthetically labile bromine atom, makes it an ideal scaffold for the construction of complex molecular architectures. The strategic placement of the bromine atom allows for its participation in a wide array of powerful cross-coupling reactions, enabling the introduction of diverse functional groups and the extension of the conjugated system. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications, with a focus on practical, field-proven insights for laboratory professionals.
Section 1: Core Properties and Identifiers
A foundational understanding of a chemical's physical and structural properties is paramount for its effective use in synthesis and material design. This compound is a solid at room temperature, a characteristic typical of polyaromatic hydrocarbons of its molecular weight.
Chemical Structure and Identifiers
The structure consists of a 1,3-diphenylbenzene (m-terphenyl) core, with a bromine atom substituted at the 4-position of the central ring.[1]
Figure 1. Chemical structure of this compound.
Physicochemical Data
All quantitative data are summarized in the table below for ease of reference. These values are critical for calculating molar equivalents, predicting solubility, and ensuring compatibility with various reaction conditions.
| Property | Value | Source |
| CAS Number | 60631-83-6 | [1] |
| Molecular Formula | C₁₈H₁₃Br | [1] |
| Molecular Weight | 309.2 g/mol | [1] |
| IUPAC Name | 1-bromo-2,4-diphenylbenzene | [1] |
| Synonyms | 4'-bromo-1,1':3',1''-terphenyl, 4-bromo-3-phenyl-1,1'-biphenyl | [1] |
| Computed XLogP3 | 6.2 | [1] |
| Appearance | Solid (predicted) | |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | [1] |
| InChIKey | MMBYRANGXOOPII-UHFFFAOYSA-N | [1] |
Section 2: Synthesis and Characterization
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible synthetic route involves the regioselective bromination of the m-terphenyl precursor.
Proposed Synthesis: Electrophilic Bromination
The synthesis of the target compound can be logically achieved through the electrophilic aromatic substitution (bromination) of 1,3-diphenylbenzene (m-terphenyl). The directing effects of the two phenyl substituents on the central ring are key to the causality of this reaction. The phenyl groups are ortho-, para-directing; however, the steric hindrance at the 2-position (ortho to both phenyl groups) makes substitution at the 4-position (para to one phenyl group and ortho to the other) highly favorable.
Reaction Scheme: 1,3-Diphenylbenzene + Br₂ --(Lewis Acid Catalyst, e.g., FeBr₃)--> this compound
Detailed Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenylbenzene (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq). The system must be protected from moisture, as water can deactivate the Lewis acid catalyst.
-
Bromine Addition: Slowly add a solution of molecular bromine (Br₂) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C. The addition is performed dropwise to control the exothermic reaction and prevent over-bromination.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The proton on the central ring, being adjacent to the bromine, would likely appear as a distinct singlet or doublet, potentially downfield due to the deshielding effects of the surrounding groups.
-
¹³C NMR: The spectrum would display 18 distinct carbon signals (unless symmetry leads to overlaps). The carbon atom directly bonded to the bromine would be significantly shifted, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 308 and 310.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (approx. 1400-1600 cm⁻¹). A C-Br stretching vibration would be expected in the fingerprint region (typically 500-650 cm⁻¹).
Section 3: Chemical Reactivity and Key Transformations
The bromine atom on the central phenyl ring is the primary site of reactivity, serving as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules for drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing biaryl and polyaryl structures. For this compound, this reaction allows for the introduction of a fourth aryl or vinyl group, further functionalizing the terphenyl core.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is critical to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.
Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst Loading: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture like toluene/ethanol/water or 1,4-dioxane/water, via syringe. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a linkage prevalent in over 80% of all pharmaceuticals. This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, providing direct access to novel aniline derivatives.
Causality of Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a specialized, sterically hindered phosphine ligand (e.g., XPhos, RuPhos, t-BuXPhos).[2] The bulky ligand promotes the reductive elimination step, which is often the rate-limiting step, and prevents the formation of inactive palladium dimers.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
Diagram 2: General experimental workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (0.02-0.05 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried flask.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating and Monitoring: Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C). Monitor the reaction until completion.
-
Workup and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the desired arylamine.
Section 4: Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block. The m-terphenyl scaffold is a privileged structure in materials science and can be elaborated into drug-like molecules.
-
Scaffold for Medicinal Chemistry: By applying the Suzuki and Buchwald-Hartwig reactions, chemists can rapidly generate a library of compounds from this single precursor. Introducing nitrogen-containing heterocycles or other pharmacologically relevant groups can lead to the discovery of new molecular entities with potential therapeutic activity. The bulky terphenyl core can be used to probe deep hydrophobic pockets in protein targets.
-
Organic Electronics: The extended π-conjugated system of the terphenyl core makes its derivatives candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Further extension of this conjugation via cross-coupling reactions can be used to tune the photophysical properties, such as the emission wavelength and quantum yield, of the resulting materials.[3]
-
Agrochemicals: Similar to pharmaceuticals, the aryl bromide functionality is a key handle for synthesizing complex molecules used as pesticides and herbicides.[1]
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the public domain, data from analogous aryl bromide compounds suggest the following precautions are necessary.
-
Health Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2024). Wikipedia. [Link]
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This compound | C18H13Br | CID 247774. PubChem. [Link]
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Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Fengchen Group Co., Ltd. [Link]
-
Serebryany, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes. (2023). Chalmers Research. [Link]
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Spectral, luminescent, and photophysical properties of dipyrrolylbenzenes. (2008). ResearchGate. [Link]
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A Technical Guide to the Spectral Analysis of 1-Bromo-2,4-diphenyl-benzene
Abstract
Introduction
1-Bromo-2,4-diphenyl-benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups. The precise determination of its chemical structure is paramount for its application in synthetic chemistry, materials science, and pharmaceutical research. Spectroscopic techniques are the cornerstone of such structural elucidation. This guide will detail the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, explaining the physicochemical principles that determine the spectral features of this molecule.
The structural foundation for our predictions is illustrated below, with a numbering system for the central benzene ring to facilitate spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The electronic environment of each proton and carbon atom influences its resonance frequency, providing a unique fingerprint of the molecular architecture.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (approximately 7.0-8.0 ppm). The spectrum will be composed of signals from the three protons on the central, substituted benzene ring and the ten protons of the two unsubstituted phenyl groups.
-
Phenyl Group Protons (C2-Ph and C4-Ph): The ten protons on the two phenyl rings will likely appear as complex multiplets between 7.2 and 7.6 ppm. The protons of the C4-phenyl group are expected to be slightly downfield compared to a standard benzene signal (7.34 ppm) due to the electronic effects of the biphenyl system. The C2-phenyl group protons may experience more varied shifts due to steric interactions and anisotropic effects from the adjacent bromine atom.
-
Central Ring Protons (H3, H5, H6):
-
H3: This proton is situated between two bulky phenyl groups. Steric compression and anisotropic effects are expected to shift this signal, likely downfield. It will appear as a doublet, coupled to H5 with a small meta-coupling constant (J ≈ 2-3 Hz).
-
H5: This proton is ortho to the C4-phenyl group and meta to the bromine atom. It will be split into a doublet of doublets by H3 (meta-coupling, J ≈ 2-3 Hz) and H6 (ortho-coupling, J ≈ 8-9 Hz).
-
H6: Being ortho to the bromine atom, H6 is expected to be the most downfield of the central ring protons due to the deshielding effect of the halogen. It will appear as a doublet, coupled to H5 with a large ortho-coupling constant (J ≈ 8-9 Hz).
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl Groups (10H) | 7.20 - 7.60 | Multiplet (m) | - |
| H3 | 7.40 - 7.50 | Doublet (d) | Jmeta ≈ 2-3 |
| H5 | 7.60 - 7.70 | Doublet of Doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 |
| H6 | 7.70 - 7.85 | Doublet (d) | Jortho ≈ 8-9 |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to show 18 distinct signals for the 18 carbon atoms. The chemical shifts are influenced by the inductive effects of the bromine atom and the mesomeric and anisotropic effects of the phenyl substituents.
-
C1 (ipso-Bromo): The carbon directly attached to the bromine atom is expected to be shielded due to the "heavy atom effect," shifting its signal upfield to approximately 120-125 ppm.
-
C2 & C4 (ipso-Phenyl): These carbons, bonded to the phenyl groups, will be deshielded and are predicted to appear in the 140-145 ppm range.
-
C3, C5, C6: These protonated carbons of the central ring will resonate in the typical aromatic region of 125-135 ppm.
-
Phenyl Group Carbons: The carbons of the two phenyl substituents will also appear in the 127-140 ppm range, with the ipso-carbons (attached to the central ring) being the most downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-Br) | 120 - 125 |
| C3, C5, C6 (C-H) | 125 - 135 |
| Phenyl C-H | 127 - 131 |
| Phenyl C-ipso | 138 - 142 |
| C2, C4 (C-Ph) | 140 - 145 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.[2]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by absorptions typical for aromatic compounds.
-
Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.[4][5]
-
Aromatic C=C Stretch: Several sharp, medium-intensity bands will appear in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring skeletal vibrations.[4][5]
-
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to C-H out-of-plane bending. The exact positions can be diagnostic of the substitution pattern on the aromatic rings. For the two unsubstituted phenyl groups, strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹ are expected. The trisubstituted central ring will also contribute to this region.[4]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |
| C-H Out-of-Plane Bending | 690 - 900 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[6][7]
-
Instrument Preparation: Ensure the ATR accessory, typically equipped with a diamond crystal, is clean and properly installed in the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[6]
-
Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₁₈H₁₃Br), the electron ionization (EI) mass spectrum is expected to show several key features.
-
Molecular Ion Peak (M⁺): The molecular weight is approximately 308.02 g/mol for the ¹²C, ¹H, ⁷⁹Br isotopologue. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 308 (M⁺) and another at m/z 310 (M+2) of almost equal intensity.
-
Fragmentation Patterns: EI is a "hard" ionization technique that causes significant fragmentation.[8][9] The stable aromatic structure will lead to a relatively abundant molecular ion. Predicted fragmentation pathways include:
-
Loss of Bromine: A prominent peak at m/z 229, corresponding to the loss of the bromine radical ([M-Br]⁺).
-
Loss of a Phenyl Group: A peak at m/z 231/233, resulting from the loss of a phenyl radical (C₆H₅).
-
Biphenyl Cation: A fragment at m/z 152 is possible, corresponding to a biphenyl radical cation, which could arise from more complex rearrangements and cleavages.
-
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |
| 308 | 310 | [C₁₈H₁₃Br]⁺˙ (M⁺˙) | Molecular ion; characteristic 1:1 isotopic pattern. |
| 229 | - | [C₁₈H₁₃]⁺ | Loss of ·Br radical. |
| 231 | 233 | [C₁₂H₈Br]⁺ | Loss of phenyl radical (·C₆H₅). |
| 152 | - | [C₁₂H₈]⁺˙ | Possible biphenyl fragment. |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[9][10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Key Data
To synthesize the information presented, the following diagrams illustrate the molecular structure and a key predicted analytical workflow.
Caption: Labeled structure of this compound.
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, predictive overview of the essential spectroscopic data for this compound. While awaiting full experimental verification, the analyses presented herein, grounded in fundamental principles and comparisons with analogous structures, offer a reliable and scientifically sound basis for the identification and characterization of this compound. The provided protocols further establish a framework for acquiring high-quality, reproducible data, empowering researchers in their synthetic and analytical endeavors.
References
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1-Bromo-2,4-diphenyl-benzene in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2,4-diphenyl-benzene, a complex aryl halide of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dissolution properties of such molecules to inform experimental design, purification strategies, and formulation development.
Introduction: The Physicochemical Landscape of this compound
This compound (C₁₈H₁₃Br) is a substituted terphenyl compound featuring a bromine atom and two phenyl groups attached to a central benzene ring.[1] Its molecular structure, characterized by a large, rigid, and predominantly nonpolar aromatic system, is the primary determinant of its solubility behavior. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[2]
The significant hydrocarbon character of this compound suggests a preference for nonpolar organic solvents. The presence of the bromine atom introduces a degree of polarity and potential for dipole-dipole interactions, but this is largely overshadowed by the extensive nonpolar surface area of the three phenyl rings. Consequently, van der Waals forces are the dominant intermolecular interactions influencing its solubility. Understanding this interplay is crucial for predicting and experimentally verifying its solubility profile.
Predicted Solubility Profile of this compound
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative prediction can be made based on its chemical structure and the known solubility of analogous compounds like p-terphenyl and other aryl halides.[3] The following table outlines the predicted solubility in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Nonpolar | Toluene | High | "Like dissolves like" principle; strong van der Waals interactions between the aromatic rings of the solute and the solvent. |
| Benzene | High | Similar to toluene, excellent solvent for nonpolar aromatic compounds.[3][4] | |
| Hexane | Moderate | Nonpolar nature is compatible, but the lack of aromaticity may result in slightly lower solubility compared to aromatic solvents. | |
| Diethyl Ether | Moderate to High | Possesses a nonpolar character with a slight polarity, making it a good solvent for many organic compounds.[4] | |
| Polar Aprotic | Dichloromethane (DCM) | Moderate to High | Effective at dissolving a wide range of organic compounds due to its ability to engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Moderate | Its cyclic ether structure provides some polarity, allowing for dissolution of moderately polar and larger nonpolar molecules. | |
| Acetone | Low to Moderate | The highly polar carbonyl group makes it less compatible with the largely nonpolar solute. | |
| Acetonitrile | Low | A highly polar solvent, unlikely to effectively solvate the nonpolar terphenyl backbone. | |
| Polar Protic | Ethanol | Low | The hydroxyl group and its hydrogen bonding capability make it a poor solvent for large, nonpolar molecules.[4] |
| Methanol | Very Low | More polar than ethanol, thus a less favorable solvent for this compound.[5][6][7] | |
| Water | Insoluble | The high polarity and strong hydrogen bonding network of water cannot overcome the intermolecular forces of the nonpolar solute.[3][4] |
Note: This table provides a predicted solubility profile. For precise quantitative data, experimental verification is essential.[2]
Key Factors Influencing Solubility
The dissolution of this compound is a complex process influenced by several critical factors:
-
Solvent Polarity: As detailed in the table above, the polarity of the solvent is the most significant factor. Nonpolar solvents that can establish strong van der Waals forces with the phenyl rings will be most effective.
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to disrupt the intermolecular forces of the solvent. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[8] For a compound like this compound, heating will likely enhance its solubility in moderately effective solvents.
-
Intermolecular Forces: The primary forces at play are London dispersion forces between the phenyl rings of the solute and the solvent molecules. The bromine atom can participate in weak dipole-dipole interactions, which may enhance solubility in solvents with a moderate dipole moment, such as dichloromethane.
-
Molecular Size and Shape: The large and rigid structure of this compound requires a significant disruption of the solvent's intermolecular forces to create a cavity for the solute molecule. This energetic penalty is more easily overcome in solvents with weaker self-association, such as nonpolar organic solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reproducible solubility data, a standardized experimental protocol is paramount. The following gravimetric method is a robust and widely accepted technique for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or heating block
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pre-weighed sample containers
-
Drying oven or vacuum desiccator
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.
-
Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed container. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the pre-weighed container. This can be achieved in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the container with the dried solute using an analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant collected (L))
-
Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility and accuracy of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Relationship between solvent properties and predicted solubility.
Conclusion
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-
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A Guide to Reconciling Theoretical and Experimental Yields: The Synthesis of 1-Bromo-2,4-diphenyl-benzene
Abstract
In the fields of pharmaceutical development and materials science, the precise synthesis of novel organic compounds is paramount. The journey from a theoretical reaction on paper to a tangible product in a flask is governed by the concepts of theoretical and experimental yield. This guide provides a comprehensive analysis of these critical metrics through the lens of a specific, multi-step synthesis: the preparation of 1-Bromo-2,4-diphenyl-benzene via the Sandmeyer reaction. We will dissect the calculation of the theoretical maximum yield, provide a field-proven experimental protocol, and explore the myriad factors that cause the experimental yield to deviate from the ideal. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding of reaction optimization, troubleshooting, and the practical realities of organic synthesis.
Introduction
This compound is a valuable substituted bi- and terphenyl compound, often utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). Its synthesis, therefore, is of significant academic and industrial interest. A common and reliable route to this and other aryl bromides is the Sandmeyer reaction, a two-stage process that converts a primary aromatic amine into an aryl halide.[1][2]
The core challenge in any synthesis is maximizing the efficiency of the transformation. This efficiency is quantified by the percent yield, a comparison of the actual amount of product isolated (the experimental yield) against the maximum amount of product that could possibly be formed from the given starting materials (the theoretical yield). A high percent yield is crucial for the economic and environmental viability of a chemical process. This guide will use the Sandmeyer synthesis of this compound to provide a practical framework for understanding, predicting, and optimizing reaction yields.
Theoretical Yield Calculation: The Stoichiometric Ideal
The theoretical yield represents a perfect reaction where every single molecule of the limiting reagent is converted to the desired product, with no side reactions or material losses.[3] The calculation is a fundamental exercise in stoichiometry.
The Synthetic Pathway: A Sandmeyer Approach
The chosen pathway begins with the diazotization of a primary aromatic amine, 2,4-diphenylaniline, followed by a copper(I) bromide-catalyzed substitution.[1][4]
Stage 1: Diazotization The primary amine (2,4-diphenylaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the reactive 2,4-diphenylbenzenediazonium bromide salt.[5][6] Maintaining a low temperature is critical, as diazonium salts are unstable and can decompose at higher temperatures.[6][7]
Stage 2: Sandmeyer Reaction The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide atom, liberating nitrogen gas and forming the final product, this compound.[2][8] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][9]
Identifying the Limiting Reagent
To calculate the theoretical yield, one must first identify the limiting reagent—the reactant that will be completely consumed first in the reaction.[3][10] This is done by converting the mass of each reactant to moles and comparing their stoichiometric ratios.
Let's consider a hypothetical experiment with the following starting materials:
-
2,4-diphenylaniline: 5.00 g
-
Sodium Nitrite (NaNO₂): 1.50 g
-
Hydrobromic Acid (48% aq. HBr): 10.0 mL
-
Copper(I) Bromide (CuBr): 3.20 g
Table 1: Reagent Properties and Molar Calculation
| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio (vs. Amine) |
| 2,4-diphenylaniline | C₁₈H₁₅N | 245.32 | 5.00 g | 0.0204 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.50 g | 0.0217 | 1.06 |
| Hydrobromic Acid | HBr | 80.91 | ~5.7 g (in 10 mL) | ~0.070 | ~3.4 |
| Copper(I) Bromide | CuBr | 143.45 | 3.20 g | 0.0223 | 1.09 |
Causality Behind the Numbers: The stoichiometry of the diazotization and Sandmeyer reaction is 1:1 between the starting amine and the final product. Based on the molar calculations, 2,4-diphenylaniline is present in the smallest molar amount (0.0204 mol). Therefore, it is the limiting reagent . The other reagents are used in slight excess to ensure the complete conversion of the valuable starting amine.
Calculating the Theoretical Yield
The theoretical yield is calculated based on the moles of the limiting reagent.[11]
-
Moles of Limiting Reagent: 0.0204 mol of 2,4-diphenylaniline.
-
Stoichiometric Ratio: The reaction to form this compound is a 1:1 transformation. Therefore, the maximum moles of product that can be formed is 0.0204 mol.
-
Molar Mass of Product: The molar mass of this compound (C₁₈H₁₃Br) is 309.2 g/mol .[12]
-
Theoretical Yield (Mass):
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.0204 mol × 309.2 g/mol = 6.31 g
-
This value, 6.31 g, represents the absolute maximum amount of pure product that can be obtained from this reaction under ideal conditions.
Experimental Protocol: Bridging Theory and Practice
This section provides a detailed, step-by-step protocol. The choices of solvents, temperatures, and purification methods are deliberate and grounded in chemical principles to maximize yield and purity.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
2,4-diphenylaniline (5.00 g, 20.4 mmol)
-
Concentrated Hydrobromic Acid (48% w/w, 10 mL)
-
Sodium Nitrite (1.50 g, 21.7 mmol)
-
Copper(I) Bromide (3.20 g, 22.3 mmol)
-
Deionized Water
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) for drying
-
Silica Gel for chromatography
-
Hexane/DCM solvent system for chromatography
Protocol:
Part A: Diazotization
-
Amine Dissolution: In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 2,4-diphenylaniline (5.00 g). Carefully add 48% HBr (10 mL). Stir the resulting slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to 0 °C. It is crucial to maintain the temperature between 0 and 5 °C for the entire diazotization process.[6]
-
Nitrite Addition: Dissolve sodium nitrite (1.50 g) in 5 mL of cold deionized water. Using a dropping funnel, add this solution dropwise to the cold amine slurry over 20-30 minutes. Rationale: Slow addition prevents a sudden exotherm which could decompose the unstable diazonium salt.
-
Stirring: After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction 5. Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) bromide (3.20 g) in 10 mL of 48% HBr with gentle warming. Cool this solution to room temperature. 6. Diazo Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. Observe for effervescence (N₂ gas evolution), which indicates the reaction is proceeding. 7. Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50–60 °C for 30-60 minutes until the evolution of nitrogen gas ceases.[1]
Part C: Work-up and Purification 8. Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product into dichloromethane (3 x 50 mL). Rationale: DCM is an effective solvent for the organic product and is immiscible with the aqueous acidic layer. 9. Washing: Combine the organic extracts and wash them successively with 5% aqueous NaOH (to neutralize excess acid) and then with water. 10. Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. 11. Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/DCM gradient. Rationale: Chromatography is essential to remove unreacted starting materials and byproducts, ensuring the final experimental yield is of a pure compound.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Analysis of Discrepancies: Why Experimental Yield is Not Theoretical
It is exceptionally rare for the experimental yield to equal the theoretical yield. The difference arises from a combination of chemical and physical factors. Assuming our hypothetical experiment yielded 4.55 g of pure product, the percent yield would be:
Percent Yield = (Actual Yield / Theoretical Yield) × 100% Percent Yield = (4.55 g / 6.31 g) × 100% = 72.1%
This is a respectable yield, but where was the other 27.9% lost?
Table 2: Common Causes of Yield Loss and Mitigation Strategies
| Cause of Yield Loss | Explanation | Mitigation Strategy |
| Incomplete Reaction | The reaction may not proceed to 100% completion due to equilibrium or kinetic factors. | Increase reaction time, adjust temperature, or use a more efficient catalyst system. |
| Side Reactions | The highly reactive diazonium salt can undergo undesired reactions, such as decomposition to form a phenol (Ar-OH).[8] | Maintain strict temperature control (0–5 °C) during diazotization. Ensure prompt use of the freshly prepared salt. |
| Mechanical Losses | Product is inevitably lost during transfers between glassware, filtration, and extraction steps. | Use careful technique ("policing" glassware with a spatula), minimize transfers, and rinse equipment with the solvent. |
| Purification Losses | During column chromatography, some product will always remain adsorbed to the silica gel or be lost in mixed fractions. | Optimize the chromatography solvent system for better separation. Collect and re-process mixed fractions if necessary. |
| Impure Product | If the final product is not completely dry or contains residual solvent or impurities, the mass will be artificially inflated, leading to a falsely high yield. | Dry the final product thoroughly under high vacuum until a constant mass is achieved. Verify purity using techniques like NMR spectroscopy. |
Visualizing the Path from Theory to Reality
The following diagram illustrates how the ideal theoretical yield is diminished by various loss factors to arrive at the final experimental yield.
Caption: The relationship between theoretical, lost, and experimental yield.
Conclusion
The synthesis of this compound via the Sandmeyer reaction serves as an excellent practical example for exploring the concepts of theoretical and experimental yield. The theoretical yield is a crucial benchmark calculated from stoichiometry, representing the reaction's maximum potential. The experimental yield, in contrast, is the tangible outcome of a real-world process, invariably reduced by side reactions, incomplete conversions, and mechanical losses.
For the practicing scientist, understanding the gap between these two figures is not a sign of failure, but a critical diagnostic tool. By systematically analyzing the potential sources of yield loss—from temperature control in diazotization to meticulous technique in purification—a researcher can optimize protocols, improve efficiency, and ultimately enhance the economic and sustainable viability of chemical synthesis. This guide provides the foundational principles and a practical protocol to empower professionals in achieving these goals.
References
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
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Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from Vedantu. [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]
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GeeksforGeeks. (2023, July 23). Sandmeyer Reaction. Retrieved from GeeksforGeeks. [Link]
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Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved from Chemistry Learner. [Link]
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Tariq, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
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University of Calgary. (n.d.). Yield calculation. Retrieved from University of Calgary. [Link]
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Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved from Omni Calculator. [Link]
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NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from NROChemistry. [Link]
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OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from OrgoSolver. [Link]
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Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? Retrieved from r/OrganicChemistry. [Link]
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BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved from BYJU'S. [Link]
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wikiHow. (n.d.). How to Calculate Theoretical Yield: 12 Steps (with Pictures). Retrieved from wikiHow. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from Chemguide. [Link]
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An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Diphenylbenzene
<_- an in-depth technical on the core mechanism of bromination of 1,3-diphenylbenzene for researchers, scientists, drug development professionals.>
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic bromination of 1,3-diphenylbenzene, a key reaction in the synthesis of complex organic molecules. The document elucidates the underlying mechanistic principles, focusing on the regioselectivity governed by the electronic and steric effects of the phenyl substituents. It offers a detailed, field-proven experimental protocol, complete with characterization data, to ensure reproducibility and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important transformation.
Introduction: The Significance of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a powerful method for the functionalization of aromatic rings.[1] These reactions are instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2] The bromination of an aromatic substrate is a classic example of EAS, wherein a bromine atom is introduced onto the aromatic nucleus.[3] This process typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to activate the bromine molecule, rendering it sufficiently electrophilic to attack the electron-rich aromatic ring.[4][5]
The core of any EAS reaction lies in a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity.[6] The formation of the sigma complex is the rate-determining step of the reaction.[7][8]
This guide focuses on the specific case of 1,3-diphenylbenzene (m-terphenyl), a molecule with a central benzene ring substituted with two phenyl groups.[9] The presence of these two substituents raises critical questions of regioselectivity: where on the central ring will the incoming bromine electrophile attack? Understanding the directing effects of the phenyl groups is paramount to predicting and controlling the reaction's outcome.
Part 1: The Core Mechanism - An In-Depth Analysis
Generation of the Electrophile
Molecular bromine (Br₂) itself is not a potent enough electrophile to react with a stable aromatic ring like that in 1,3-diphenylbenzene. A Lewis acid catalyst, typically FeBr₃, is employed to polarize the Br-Br bond.[5] The catalyst coordinates with one of the bromine atoms, creating a highly polarized complex that effectively functions as a source of the bromonium ion (Br⁺).[10] This activated electrophile is then poised to react with the nucleophilic π-system of the aromatic ring.[4]
Directing Effects of the Phenyl Substituents
The regiochemical outcome of the bromination of 1,3-diphenylbenzene is dictated by the directing effects of the two phenyl substituents on the central ring. Phenyl groups are generally considered to be weakly deactivating overall due to the electron-withdrawing inductive effect of the sp² hybridized carbons. However, they are ortho, para-directing because they can stabilize the intermediate sigma complex through resonance.[11][12]
In 1,3-diphenylbenzene, there are three potential sites for electrophilic attack on the central ring:
-
C2: This position is ortho to both phenyl substituents.
-
C4/C6: These equivalent positions are ortho to one phenyl group and para to the other.
-
C5: This position is meta to both phenyl substituents.
Regioselectivity: Analysis of Sigma Complex Stability
The rate of electrophilic attack at a particular position is directly related to the stability of the resulting sigma complex.[13][14] The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction at that position.
-
Attack at C4 (or C6): When the electrophile attacks the C4 position, the positive charge of the resulting sigma complex can be delocalized through resonance onto the C1 and C3 carbons, which are directly attached to the phenyl substituents. This allows for extended delocalization of the positive charge into the π-systems of both phenyl rings, providing significant stabilization. This makes the C4/C6 positions highly favored for electrophilic attack.
-
Attack at C2: Attack at the C2 position also allows for resonance stabilization of the positive charge by both adjacent phenyl groups. However, the C2 position is sterically hindered by the two flanking phenyl groups. This steric hindrance raises the energy of the transition state leading to the C2-substituted product, making this pathway less favorable than attack at the C4/C6 positions.
-
Attack at C5: Attack at the C5 position results in a sigma complex where the positive charge is never located on a carbon atom directly attached to a phenyl substituent. Consequently, the positive charge cannot be effectively delocalized into the phenyl rings through resonance. This lack of stabilization makes the sigma complex for C5 attack significantly less stable than those for C2 or C4/C6 attack. Therefore, substitution at the C5 position is electronically disfavored.
Part 2: Experimental Protocol and Validation
The following protocol provides a reliable method for the synthesis of 4-bromo-1,3-diphenylbenzene, the expected major product from the monobromination of 1,3-diphenylbenzene.
Detailed Step-by-Step Methodology
Materials:
-
1,3-Diphenylbenzene
-
Anhydrous Ferric Bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,3-diphenylbenzene (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add anhydrous ferric bromide (0.05 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10% aqueous sodium bisulfite solution to destroy any excess bromine. The reddish-brown color of bromine should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the major product, 4-bromo-1,3-diphenylbenzene.
Data Presentation and Validation
Table 1: Predicted Product Distribution and Rationale
| Product Name | Position of Bromination | Predicted Yield | Rationale |
| 4-Bromo-1,3-diphenylbenzene | C4/C6 | Major | Electronically favored (ortho, para-directing) and sterically accessible. |
| 2-Bromo-1,3-diphenylbenzene | C2 | Minor | Electronically favored but sterically hindered by two adjacent phenyl groups.[15] |
| 5-Bromo-1,3-diphenylbenzene | C5 | Trace / Not Observed | Electronically disfavored (meta to both phenyl groups).[15] |
Characterization of 4-Bromo-1,3-diphenylbenzene:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the central ring will exhibit a characteristic splitting pattern, and their chemical shifts will be influenced by the bromine and phenyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The carbon attached to the bromine atom will be shifted to a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Part 3: Visualization & Summary
Reaction Mechanism Workflow
Caption: Mechanism of FeBr₃-catalyzed bromination of 1,3-diphenylbenzene.
Summary
The electrophilic bromination of 1,3-diphenylbenzene is a highly regioselective reaction that is governed by the fundamental principles of electrophilic aromatic substitution. The phenyl substituents act as ortho, para-directors, guiding the incoming bromine electrophile primarily to the C4 and C6 positions of the central ring due to superior resonance stabilization of the sigma complex intermediate. Steric hindrance prevents significant substitution at the C2 position, and electronic factors disfavor attack at the C5 position. The provided experimental protocol, coupled with robust analytical validation, offers a reliable pathway for the synthesis of 4-bromo-1,3-diphenylbenzene. This guide serves as a foundational resource for scientists engaged in the synthesis and development of complex aromatic compounds.
References
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Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: Molecules URL: [Link]
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Title: Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]
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Title: Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach Source: Western Kentucky University TopSCHOLAR URL: [Link]
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Title: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]
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Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
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Title: 1-Bromo-3,5-diphenylbenzene Source: International Union of Crystallography URL: [Link]
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Title: Substituent Effects on the EAS Reaction Source: Chemistry LibreTexts URL: [Link]
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Title: Synthesis and Characterization of m-Terphenyl (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups Source: ResearchGate URL: [Link]
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Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
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Title: How will you justify the stability of sigma complex in benzene? Source: Quora URL: [Link]
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Title: Formation of the sigma complex Definition Source: Fiveable URL: [Link]
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Title: FeBr3 Definition Source: Fiveable URL: [Link]
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Title: The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory Source: The Royal Society of Chemistry URL: [Link]
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Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]
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Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL: [Link]
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Title: Directing Effects Source: Save My Exams URL: [Link]
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Title: Electrophilic Aromatic Substitution (EAS)SEAr Source: University of Babylon URL: [Link]
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Title: Electrophilic Aromatic Substitution Source: University of Missouri-St. Louis URL: [Link]
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Title: Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene Source: MDPI URL: [Link]
-
Title: Enjoyable synthesis of 1,3-Dibromobenzene Source: YouTube URL: [Link]
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The Rising Star in Organic Electronics: A Technical Guide to 1-Bromo-2,4-diphenyl-benzene
Abstract
The field of organic electronics is in a perpetual quest for novel materials that can deliver enhanced performance, efficiency, and stability in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide delves into the significant potential of 1-Bromo-2,4-diphenyl-benzene, a versatile aromatic compound, as a key building block and functional material in the next generation of organic electronic devices. Drawing from established principles of materials science and organic synthesis, this document provides a comprehensive overview of its synthesis, predicted electronic and photophysical properties, and its prospective applications. We will explore its role as a precursor for advanced organic semiconductors and its potential direct application in functional layers of OLEDs and OFETs, offering researchers and drug development professionals a detailed look into this promising molecule.
Introduction: The Strategic Importance of Functionalized Aromatics
The backbone of organic electronics is built upon π-conjugated organic molecules. The ability to precisely tune the electronic properties of these molecules through synthetic modification is paramount to advancing the technology. This compound, also known by its synonym 4'-bromo-1,1':3',1''-terphenyl, emerges as a molecule of significant interest due to its unique combination of a rigid terphenyl-like core and a reactive bromine handle. This structure offers a compelling platform for creating materials with tailored charge transport and emissive properties. The diphenyl substitution provides a bulky, three-dimensional architecture that can inhibit intermolecular aggregation, a common cause of performance degradation in thin-film devices. The bromine atom serves as a versatile site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki coupling, enabling the synthesis of a vast library of derivatives with fine-tuned electronic characteristics. This guide will illuminate the path from the synthesis of this foundational molecule to its potential integration into high-performance organic electronic devices.
Synthesis of this compound: A Gateway to Innovation
The primary and most efficient route for the synthesis of this compound and its derivatives is the Suzuki cross-coupling reaction.[1][2] This Nobel Prize-winning reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and polyaryl structures.[1]
Proposed Synthetic Pathway via Suzuki Coupling
A logical and experimentally sound approach to synthesize this compound involves the palladium-catalyzed coupling of a dibrominated benzene core with phenylboronic acid.
Reaction Scheme:
Figure 1: Proposed Suzuki coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established Suzuki coupling methodologies for similar substrates.[3][4]
Materials:
-
1,3-Dibromo-5-phenylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromo-5-phenylbenzene (1.0 eq) and phenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and water.
-
Catalyst and Base Addition: Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and sodium carbonate (2.0 eq) to the reaction mixture.
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a classic and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[1]
-
Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
-
Excess Boronic Acid: A slight excess of phenylboronic acid is used to ensure the complete consumption of the more valuable dibrominated starting material.
Predicted Photophysical and Electronic Properties
Electronic Properties
The electronic properties of brominated aromatic compounds are highly dependent on the position and number of bromine atoms.[5] The bromine atom in this compound is expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The presence of the electron-withdrawing bromine atom can lead to a stabilization of the HOMO level, which is a desirable characteristic for hole-transporting materials as it can improve air stability and facilitate efficient hole injection from the anode.[6] The diphenyl substituents contribute to the extension of the π-conjugated system, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy Level | Moderately deep | Influence of the electron-withdrawing bromine atom and the extended π-system of the diphenyl groups. |
| LUMO Energy Level | Relatively high | Primarily determined by the terphenyl-like core. |
| Ionization Potential | Relatively low | A common feature of triphenylamine and other hole-transporting materials.[6] |
| Electron Affinity | Moderate | Can be tuned by further functionalization. |
Photophysical Properties
The photophysical properties of terphenyl derivatives are of great interest for light-emitting applications.[7]
-
Absorption and Emission: this compound is expected to exhibit absorption in the ultraviolet region, characteristic of its aromatic structure. Due to the extended conjugation of the terphenyl core, it is likely to be a blue-emitting material.[5] The bulky diphenyl groups can help to reduce aggregation-caused quenching in the solid state, potentially leading to high photoluminescence quantum yields.
-
Solvatochromism: The emission wavelength may exhibit some dependence on the polarity of the solvent, a common phenomenon in donor-acceptor type molecules, although the effect is expected to be modest in this non-polar molecule.
Potential Applications in Organic Electronics
The unique structural and predicted electronic properties of this compound make it a highly promising candidate for several applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives have significant potential for use in various layers of an OLED device.
Workflow for OLED Fabrication and Characterization:
Figure 2: A typical workflow for the fabrication and characterization of an OLED device.
Potential Roles in OLEDs:
-
Hole-Transporting Material (HTM): The predicted deep HOMO level and the triphenylamine-like core structure suggest that derivatives of this compound could function as efficient hole-transporting materials.[6] By replacing the bromine with electron-donating groups, the hole mobility could be further enhanced.
-
Host Material for Phosphorescent OLEDs (PhOLEDs): The high triplet energy expected from the rigid terphenyl backbone makes it a suitable candidate as a host material for blue, green, or even red phosphorescent emitters. A high triplet energy is crucial to prevent back energy transfer from the phosphorescent dopant to the host.
-
Blue Emitter: As a standalone emitter, this compound is predicted to emit in the deep-blue region.[5] Further functionalization could be used to tune the emission color and improve the quantum efficiency.
Table 2: Expected Performance Metrics for an OLED Incorporating a this compound Derivative
| Parameter | Expected Performance | Rationale |
| Turn-on Voltage | Low (< 5V) | Efficient charge injection and transport facilitated by tailored energy levels. |
| External Quantum Efficiency (EQE) | High (> 10% for blue emission) | Reduced aggregation quenching and potentially high photoluminescence quantum yield. |
| Color Coordinates (CIE) | Deep blue (y < 0.1) | Intrinsic property of the terphenyl core. |
| Operational Lifetime (LT50) | Long | Good thermal and morphological stability of the terphenyl structure. |
Organic Field-Effect Transistors (OFETs)
The charge-transporting properties of this compound derivatives also make them interesting candidates for the active semiconductor layer in OFETs.
OFET Device Architecture and Operation:
Figure 3: Schematic of a bottom-gate, top-contact organic field-effect transistor (OFET).
-
P-type Semiconductor: Given its potential as a hole-transporting material, derivatives of this compound are likely to exhibit p-type semiconductor behavior. The mobility of charge carriers would be dependent on the degree of intermolecular π-π stacking in the solid state, which can be influenced by the bulky diphenyl groups and any additional functionalization.
-
Solution Processability: The non-planar structure may enhance solubility in common organic solvents, making it suitable for solution-based fabrication techniques like spin-coating or inkjet printing, which are attractive for low-cost, large-area electronics.
Conclusion and Future Outlook
This compound stands as a highly promising and versatile platform for the development of advanced materials for organic electronics. Its robust terphenyl-like core, combined with a strategically placed reactive bromine atom, offers a wealth of opportunities for synthetic chemists to create a new generation of organic semiconductors with tailored properties. The predicted characteristics of this molecule and its derivatives, including efficient hole transport, potential for deep-blue emission, and good thermal stability, position it as a key contender for applications in high-performance OLEDs and OFETs.
Further research should focus on the detailed experimental characterization of this compound and a systematic investigation of its derivatives in actual device architectures. The exploration of different substituents at the bromine position will be crucial in fine-tuning the electronic and photophysical properties to meet the specific demands of various organic electronic applications. As the field continues to evolve, the strategic design of molecules like this compound will be instrumental in unlocking the full potential of organic electronics.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. Retrieved from [Link]
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Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. (2025). ResearchGate. Retrieved from [Link]
- Chen, Y., et al. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research, 20(3-4), 287-307.
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Gierschner, J., et al. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. ChemRxiv. Retrieved from [Link]
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The Suzuki Reaction. (2014). Retrieved from [Link]
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Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
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Transient electroluminescence measurements on organic heterolayer light emitting diodes. (n.d.). Retrieved from [Link]
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Study of the transient electroluminescence process using organic light-emitting diodes with a partial doping layer F-6-2. (n.d.). Confit. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (2025). RSC Publishing. Retrieved from [Link]
- Materials for organic electroluminescent devices. (n.d.). Google Patents.
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Transient electroluminescence (EL) behavior in exciplex devices. a).... (n.d.). ResearchGate. Retrieved from [Link]
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Summary of the device performances of the OLEDs based on 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
- Li, J. H., et al. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 72(8), 2920–2923.
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Device performance of OLEDs. A) Device structure of optimal devices.... (n.d.). ResearchGate. Retrieved from [Link]
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Highly efficient pyrene blue emitters for OLEDs based on substitution position effect. (n.d.). ResearchGate. Retrieved from [Link]
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China OLED Materials Manufacturers Suppliers Factory. (n.d.). Retrieved from [Link]
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Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (n.d.). Retrieved from [Link]
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The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. (2016). National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of the Sterically Hindered Substrate 1-Bromo-2,4-diphenyl-benzene
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide and a detailed protocol for the successful coupling of 1-Bromo-2,4-diphenyl-benzene, a sterically hindered aryl bromide, with arylboronic acids. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents specifically tailored to overcome the steric challenges posed by multi-substituted aryl halides. This guide is intended for researchers in synthetic chemistry and drug development seeking to construct complex biaryl and poly-aryl structures from sterically encumbered building blocks.
Introduction: The Challenge of Steric Hindrance
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[1]
While highly versatile, the reaction's efficiency can be significantly diminished when substrates possessing substantial steric bulk around the reaction center are employed. This compound is a prime example of such a challenging substrate. The phenyl group at the C2 position (ortho to the bromine) severely impedes the approach of the palladium catalyst, which can slow or halt critical steps in the catalytic cycle.[4] Overcoming this steric barrier requires a carefully optimized protocol, particularly concerning the choice of ligand, which is paramount for success.[5][6] This note details a field-proven protocol and explains the causality behind each component choice to reliably couple such hindered substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps centered around a palladium catalyst.[7][8] Understanding this cycle is critical to troubleshooting and optimizing reactions with challenging substrates.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (Ar-X), inserting itself into the carbon-bromine bond. This forms a square-planar Pd(II) intermediate. For sterically hindered substrates like this compound, this step is often the rate-determining step, as the bulky substituents can obstruct the palladium center's access to the C-Br bond.[4][7]
-
Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10][11]
-
Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product (Ar-R). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7] Steric congestion around the palladium can also impede this final step.[4]
Below is a visualization of the catalytic pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: A Causality-Driven Approach
The selection of each reaction component is a deliberate choice aimed at maximizing the rates of the three key mechanistic steps, especially for a sterically demanding substrate.
The Catalyst System: Palladium Source and Ligand Choice
For sterically hindered aryl bromides, the choice of phosphine ligand is the single most critical parameter for a successful reaction.[6] While simple catalysts like Pd(PPh₃)₄ may suffice for unhindered substrates, they are often ineffective here.
-
Expertise & Experience: We recommend the use of bulky, electron-rich dialkylbiaryl monophosphine ligands, commonly known as Buchwald ligands.[6] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are exceptionally effective.[12] The rationale is twofold:
-
Steric Bulk: The ligand's bulkiness promotes the formation of a monoligated Pd(0)L active species. This coordinatively unsaturated complex is more reactive in the oxidative addition step than the corresponding bis-ligated species.[8]
-
Electron-Donating Nature: The electron-rich character of the phosphine increases the electron density on the palladium center, which facilitates the insertion into the C-Br bond and accelerates the final reductive elimination step.[7]
-
-
Palladium Source: While a Pd(0) source like Pd₂(dba)₃ can be used with the chosen ligand, modern Pd(II) precatalysts (e.g., SPhos G3) are often preferred.[13] These precatalysts are air-stable, easy to handle, and are efficiently reduced in situ to the active Pd(0) species, leading to more reproducible results.[13]
The Role of the Base
The base is not a passive component; it is essential for the transmetalation step.[14] Its primary role is to activate the organoboron compound.[11]
-
Mechanism: The base reacts with the boronic acid to form an anionic 'ate' complex (a boronate), such as [Ar'B(OH)₃]⁻.[9][10] This species is significantly more nucleophilic than the neutral boronic acid, enabling the efficient transfer of the organic moiety to the Pd(II) center.[9]
-
Selection: A moderately strong base is required.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Often effective and widely used. Cesium carbonate is more soluble in organic solvents and can be advantageous.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for challenging couplings, including those with hindered substrates, and is the recommended choice for this protocol.[15]
-
Solvent System Selection
The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature. A mixture of an organic solvent and water is commonly used.[13]
-
Organic Phase: Aprotic, non-polar, or weakly polar solvents with relatively high boiling points are ideal.
-
Dioxane/Toluene/THF: These are the most common choices.[13] Dioxane is an excellent choice for this protocol due to its ability to dissolve a wide range of organic substrates and its suitable boiling point (101 °C).
-
Solubility: If substrate solubility is an issue, DMF can be considered, though it can sometimes lead to side reactions.[16][17]
-
-
Aqueous Phase: The addition of water helps to dissolve the inorganic base (like K₃PO₄) and is believed to facilitate the transmetalation step.[13] A typical ratio is between 4:1 and 10:1 (organic solvent:water).
Experimental Protocol: Coupling of this compound
This protocol describes the coupling of this compound with phenylboronic acid as a representative example.
Safety Precaution: This procedure should be carried out by a trained chemist in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| This compound | C₁₈H₁₃Br | 325.20 | 1.0 | 325 mg |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.5 | 183 mg |
| SPhos Precatalyst (G3) | C₄₁H₅₀NO₅PPdS | 849.34 | 0.02 | 17 mg |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | 8.0 mL |
| Water (Degassed) | H₂O | 18.02 | - | 2.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (325 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), and the SPhos G3 precatalyst (17 mg, 0.02 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. The palladium catalyst in its active Pd(0) form is sensitive to oxygen.[18][19]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture is typically heterogeneous.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[18] 2. Insufficient temperature. 3. Poor quality of boronic acid (protodeboronation).[4][19] | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. 2. Increase reaction temperature to 110 °C (if using toluene). 3. Use fresh boronic acid or switch to a more stable pinacol boronate ester.[13] |
| Dehalogenation of Starting Material | Presence of a hydride source that reduces the Ar-Pd(II)-X intermediate.[18] | Use anhydrous, peroxide-free solvents. Ensure the base is not contaminated. |
| Homocoupling of Boronic Acid | Often occurs if oxidative addition is slow, allowing side reactions of the boronic acid. | This points to an issue with catalyst activity. Consider screening other bulky ligands (e.g., XPhos, RuPhos) or increasing the catalyst loading slightly (e.g., to 3 mol%). |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success hinges on a rational, mechanism-based approach to protocol design. The use of bulky, electron-rich monophosphine ligands, combined with a strong, non-nucleophilic base and an appropriate solvent system, is critical to overcoming the steric barriers associated with the oxidative addition and reductive elimination steps. The protocol detailed herein provides a robust and validated starting point for researchers aiming to synthesize complex poly-aromatic molecules for a wide range of applications.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. Available at: [Link]
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Couto, M., et al. (2016). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Gomes, G. P., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Available at: [Link]
-
The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available at: [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]
-
Journal of the American Chemical Society. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]
-
NIH. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
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Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
- Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
- Google Patents. EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]
-
PrepChem.com. Synthesis of 1-bromo-2,4-dichlorobenzene. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Practical Guide to the Heck Reaction of 1-Bromo-2,4-diphenyl-benzene
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This application note provides a detailed protocol and technical guide for the Heck reaction using 1-Bromo-2,4-diphenyl-benzene, a sterically demanding aryl bromide. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selection of catalysts, ligands, bases, and solvents. The provided protocol is designed to be a robust starting point for researchers in synthetic chemistry and drug development, offering insights into reaction optimization, setup, and product purification.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
The Mizoroki-Heck reaction, a discovery that contributed to the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the synthesis of substituted alkenes.[1] It offers a powerful and versatile method for coupling sp²-hybridized carbon atoms, a critical transformation in the construction of complex molecules, from pharmaceuticals to advanced materials.[4]
The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[5] This guide focuses on the application of the Heck reaction to this compound, a substrate whose steric bulk presents unique challenges and considerations for achieving high-yield coupling. Understanding the catalytic cycle is paramount to troubleshooting and optimizing this transformation.
Mechanistic Causality: The "Why" Behind the Conditions
The efficacy of the Heck reaction is governed by a well-defined Pd(0)/Pd(II) catalytic cycle. Each component in the reaction mixture plays a critical role in driving this cycle forward.[1][6][7]
The catalytic cycle consists of four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides and results in a Pd(II) complex.[7]
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the electrophilic palladium(II) center. This is followed by a syn-carbopalladation step where the alkene inserts into the aryl-palladium bond.[6][7][8]
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated. This stereospecific step forms the new C=C double bond, typically yielding the more thermodynamically stable trans (E)-alkene, and a hydrido-palladium(II) species.[7]
-
Catalyst Regeneration: A base is required to deprotonate the hydrido-palladium(II) complex.[7] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Visualization of the Heck Catalytic Cycle
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Protocol Design: Optimizing for a Sterically Hindered Substrate
The choice of reagents is critical for successfully coupling this compound. The steric hindrance from the two phenyl groups can impede the oxidative addition and migratory insertion steps. The following parameters are a robust starting point.
| Parameter | Recommended Reagent/Condition | Rationale & Expert Insights |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable, and cost-effective precatalyst. It is reduced in situ by ligands (e.g., phosphines) or other reaction components to the active Pd(0) species.[1][2] |
| Ligand | Triphenylphosphine (PPh₃) or N-Heterocyclic Carbenes (NHCs) | Phosphine ligands stabilize the palladium catalyst.[9] For aryl bromides, PPh₃ is a standard choice.[1] NHC ligands are also highly effective and offer great thermal stability, which is beneficial as these reactions often require heat.[10] |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | An inorganic base like K₂CO₃ or an organic amine base like Et₃N is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[1][6][7] The choice may depend on solvent compatibility and desired reaction temperature. |
| Alkene Partner | n-Butyl Acrylate or Styrene | Electron-poor alkenes like acrylates are ideal substrates and often react faster.[1] Styrene is also a classic coupling partner. The protocol below uses n-butyl acrylate as a representative example. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Highly polar aprotic solvents are preferred as they can dissolve the reactants and inorganic base, and they stabilize the polar intermediates in the catalytic cycle.[7] Solvents should be deoxygenated to prevent oxidation of the catalyst and ligands.[11] |
| Temperature | 80–120 °C | Heck reactions involving less reactive aryl bromides typically require elevated temperatures to drive the oxidative addition step and achieve a reasonable reaction rate.[10][12] |
Detailed Experimental Protocol
Reaction: Heck coupling of this compound with n-butyl acrylate.
Scheme: (Illustrative scheme: this compound reacting with n-butyl acrylate to form the corresponding cinnamate ester derivative)
Materials and Equipment
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup
-
Ethyl acetate, deionized water, brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Celite or silica gel pad
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.10 mmol, 1.0 equiv), Palladium(II) Acetate (e.g., 0.042 g, 0.062 mmol, 2 mol%), Triphenylphosphine (e.g., 0.163 g, 0.124 mmol, 4 mol%), and Potassium Carbonate (e.g., 0.857 g, 6.20 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and connect it to a dual vacuum/inert gas manifold. Carefully evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the Pd(0) species.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (e.g., 15 mL) via syringe. Follow with the addition of n-butyl acrylate (e.g., 0.67 mL, 4.65 mmol, 1.5 equiv).
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring Progress: The reaction can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting aryl bromide.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate (e.g., 50 mL) and filter it through a short pad of Celite to remove the palladium catalyst and inorganic salts.[11] Wash the pad with additional ethyl acetate.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Heck reaction of this compound. By understanding the mechanistic principles, researchers can logically select and optimize reaction conditions to overcome challenges such as steric hindrance. The detailed step-by-step procedure offers a reliable method for synthesizing valuable substituted alkene products, which are crucial intermediates in pharmaceutical and materials science research.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Kotha, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Retrieved from [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
-
ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]
-
ACS Publications. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules. Retrieved from [Link]
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Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Retrieved from [Link]
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Semantic Scholar. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). General Heck cross-coupling reaction between an aryl bromide and an olefin. Retrieved from [Link]
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RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]
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ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
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Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. Retrieved from [Link]
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JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Formation of (2,4-Diphenylphenyl)magnesium Bromide
Introduction: Navigating Steric Challenges in Organometallic Synthesis
The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides an invaluable pathway for synthesizing complex molecular architectures.[1] While the formation of Grignard reagents from simple alkyl or aryl halides is often straightforward, substrates bearing significant steric encumbrance present formidable challenges. 1-Bromo-2,4-diphenyl-benzene is a prime example of such a substrate. The bulky phenyl groups ortho and para to the bromine atom sterically shield the carbon-bromine bond, hindering its access to the magnesium metal surface. This steric impediment can lead to sluggish or failed initiation, low yields, and an increased propensity for side reactions, most notably Wurtz-type homocoupling to form quaterphenyl derivatives.[1]
These application notes provide a robust and validated protocol for the successful formation of (2,4-diphenylphenyl)magnesium bromide. The methodology emphasizes meticulous experimental technique, effective magnesium activation, and controlled reaction conditions to overcome the inherent reactivity challenges. This guide is intended for researchers in synthetic chemistry and drug development who require reliable access to this sterically hindered organometallic intermediate.
The Crux of the Matter: Overcoming the Activation Barrier
The primary obstacle in this synthesis is the initiation of the reaction, which is governed by two main factors: the passive magnesium oxide (MgO) layer on the metal surface and the steric hindrance of the aryl halide. The following workflow is designed to systematically address these challenges.
Caption: Workflow for sterically hindered Grignard formation.
The Imperative of Anhydrous Conditions
Grignard reagents are potent bases and will react readily with protic sources, including atmospheric moisture.[2] Therefore, all glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere), and all solvents and reagents must be strictly anhydrous. Tetrahydrofuran (THF) is the recommended solvent due to its excellent ability to solvate and stabilize the Grignard reagent through the Schlenk equilibrium.[3][4]
Magnesium Activation: The Key to Initiation
Freshly purchased magnesium turnings are coated with a passivating layer of magnesium oxide that prevents reaction. This layer must be chemically or mechanically removed to expose the reactive metal surface. While several methods exist, the use of 1,2-dibromoethane is highly reliable for initiating challenging Grignard formations.[5][6]
The activation process involves adding a small amount of 1,2-dibromoethane to the magnesium suspension in THF. The 1,2-dibromoethane reacts to form ethyl magnesium bromide, which subsequently undergoes elimination to produce ethylene gas and magnesium bromide. This process effectively etches the magnesium surface, creating fresh, highly reactive sites for the main reaction to occur.[7] The visual observation of bubbling (ethylene evolution) is a key indicator of successful activation.
Detailed Experimental Protocol
This protocol details the formation of approximately 100 mL of a ~0.5 M solution of (2,4-diphenylphenyl)magnesium bromide.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| This compound | 15.5 g (50 mmol) | Starting Material |
| Magnesium Turnings (Grignard Grade) | 1.46 g (60 mmol, 1.2 equiv) | Reactant |
| Anhydrous Tetrahydrofuran (THF) | ~120 mL | Solvent |
| 1,2-Dibromoethane (DBE) | ~0.5 mL (5.8 mmol) | Mg Activator |
| Iodine Crystal (optional) | 1 small crystal | Alternative/supplemental activator |
| Titration Reagents | ||
| sec-Butanol, anhydrous | ~1 M in anhydrous toluene (standardized) | Titrant |
| 1,10-Phenanthroline | ~25 mg | Indicator |
| Anhydrous THF | ~10 mL | Titration solvent |
| Glassware | ||
| 250 mL 3-Neck Round Bottom Flask | Oven-dried | Reaction Vessel |
| Reflux Condenser | Oven-dried | Prevent solvent loss |
| 125 mL Addition Funnel | Oven-dried | Controlled addition of aryl halide |
| Magnetic Stirrer and Stir Bar | Agitation | |
| Inert Gas Setup (N₂ or Ar) | Maintain anhydrous, oxygen-free atmosphere | |
| Syringes and Needles | Oven-dried | Reagent transfer |
Step-by-Step Procedure
-
System Preparation: Assemble the 3-neck flask with the stir bar, reflux condenser, and addition funnel. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Magnesium Loading: Briefly remove the addition funnel and add the magnesium turnings (1.46 g) to the flask. Replace the funnel and re-establish the inert atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask via syringe to cover the magnesium.
-
Magnesium Activation: Add ~0.5 mL of 1,2-dibromoethane to the stirring suspension of magnesium. Gentle warming with a heat gun may be required to initiate the activation, which is evidenced by the evolution of gas bubbles (ethylene). Continue to stir for 15-20 minutes until the bubbling subsides. The solution may appear slightly cloudy.
-
Initiation of Grignard Formation: Prepare a solution of this compound (15.5 g) in 80 mL of anhydrous THF in the addition funnel. Add a small aliquot (~5-10 mL) of this solution to the activated magnesium suspension.
-
Confirmation of Initiation: The reaction has successfully initiated when a gentle, spontaneous reflux begins and the solution turns a cloudy grey or brownish color. If no reaction is observed after 5-10 minutes, gentle warming with a heat gun may be applied. A single crystal of iodine can also be added as a co-activator if initiation remains challenging.[3][8]
-
Controlled Addition: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining aryl bromide solution from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux. This slow addition is critical to minimize the local concentration of the aryl bromide, thereby suppressing the Wurtz homocoupling side reaction.[1] The total addition time should be approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, the mixture will likely be a dark brown, heterogeneous slurry. Heat the mixture to a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Cooling and Settling: Turn off the heating and allow the reaction to cool to room temperature. Let the excess magnesium and magnesium salts settle to the bottom of the flask. The supernatant is your Grignard reagent solution.
Protocol Validation: Quantification by Titration
It is essential to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Titration provides a reliable method for this quantification. The method described by Watson and Eastham using sec-butanol and 1,10-phenanthroline is highly effective.[9][10]
Titration Procedure
-
Flame-dry a 25 mL flask containing a small stir bar and cool under an inert atmosphere.
-
Add ~25 mg of 1,10-phenanthroline to the flask, followed by 5 mL of anhydrous THF to dissolve it.
-
Using a gas-tight, oven-dried syringe, carefully withdraw a 1.00 mL aliquot of the clear supernatant from the Grignard reagent solution and add it to the indicator solution. The solution should turn a deep reddish-purple color, indicating the formation of the magnesium-phenanthroline complex.[3]
-
Titrate this solution by adding a standardized solution of anhydrous sec-butanol (e.g., ~1.0 M in toluene) dropwise via syringe.
-
The endpoint is reached when the solution becomes colorless or a pale yellow. Record the volume of titrant added.
-
Calculate the molarity of the Grignard reagent using the formula: Molarity (M) = (Molarity of sec-BuOH × Volume of sec-BuOH) / Volume of Grignard aliquot
-
Perform the titration in triplicate to ensure accuracy. A typical concentration for this procedure is in the range of 0.40–0.48 M.
Troubleshooting and Final Considerations
Caption: Troubleshooting guide for Grignard formation.
-
Storage: If not used immediately, the Grignard reagent can be stored under an inert atmosphere in a sealed, oven-dried container. It is best to use the solution within a few days, as gradual decomposition can occur.
-
Safety: Grignard reagents are moisture-sensitive and can be pyrophoric upon concentration. Anhydrous ethers can form explosive peroxides. Always work in a well-ventilated fume hood and under a strict inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
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Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
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How do you titrate Grignard reagents? Filo. [Link]
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Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
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Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
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Titration Grignard and BuLi. Scribd. [Link]
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Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem. [Link]
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How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]
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Grignard Reaction. Chem-Station Int. Ed. [Link]
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Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]
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Phenylmagnesium bromide. Wikipedia. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Bromo-2,4-diphenyl-benzene
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed amination of the sterically hindered substrate, 1-Bromo-2,4-diphenyl-benzene. This transformation, a key example of the Buchwald-Hartwig amination, is critical for the synthesis of complex triarylamine structures prevalent in pharmaceutical and materials science research. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and provides insights into optimization and troubleshooting. The protocols and recommendations are designed for researchers, scientists, and drug development professionals seeking to efficiently construct C-N bonds with challenging, sterically encumbered substrates.
Introduction: Navigating the Challenge of Steric Hindrance in C-N Bond Formation
The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where arylamines are ubiquitous structural motifs.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, offering a versatile and efficient method for coupling amines with aryl halides.[1] However, substrates bearing significant steric hindrance, such as this compound, present a formidable challenge to this powerful transformation. The bulky phenyl substituents ortho and para to the bromine atom impede the approach of the catalyst and the amine, often leading to low yields or complete reaction failure with standard protocols.
Overcoming this steric barrier necessitates a carefully designed catalytic system. The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2][3] This guide will focus on the strategic selection of catalysts and reaction conditions to enable the successful amination of this compound, providing researchers with a robust starting point for their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. For sterically hindered substrates, this is often the rate-limiting step.[2][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired triarylamine product and regenerating the active Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Catalytic System and Reagents
The successful amination of this compound hinges on the selection of a highly active and sterically accommodating catalyst system.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | BrettPhos or RuPhos | These are bulky, electron-rich biaryl phosphine ligands designed to accelerate oxidative addition and reductive elimination for sterically hindered substrates.[2][3][4][5] |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | Strong, non-nucleophilic bases are required to efficiently deprotonate the amine without competing in the reaction.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the stability of the catalyst and base. Toluene is a common choice for these reactions.[7] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the amination of this compound with a generic primary or secondary amine.
Caption: A generalized experimental workflow for the amination reaction.
Reagent Preparation
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv., 2 mol%)
-
BrettPhos (0.04 equiv., 4 mol%)
-
NaOtBu (1.4 equiv.)
-
Anhydrous Toluene
Note: All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. Solvents must be anhydrous and degassed prior to use to prevent catalyst deactivation.
Reaction Setup
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the amine, BrettPhos, and NaOtBu.
-
In a separate vial, weigh out the Pd₂(dba)₃.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Under a positive flow of inert gas, add the Pd₂(dba)₃ to the Schlenk tube.
-
Add anhydrous, degassed toluene to the Schlenk tube to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the Schlenk tube and wrap the threads with PTFE tape.
Reaction Execution and Monitoring
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots under an inert atmosphere. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-aryl-2,4-diphenylaniline derivative.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of palladium precatalyst and ligand. |
| Insufficiently strong base | Switch to a stronger base like LHMDS. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments, up to 120 °C. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Catalyst deactivation | Increase the ligand-to-palladium ratio (e.g., 2:1 for Pd(OAc)₂ or 4:1 for Pd₂(dba)₃). |
| Presence of water | Rigorously dry all reagents and solvents. | |
| Incomplete Reaction | Steric hindrance still problematic | Screen other bulky phosphine ligands such as RuPhos or Josiphos-type ligands.[8] |
| Insufficient reaction time | Extend the reaction time and continue to monitor by TLC or GC-MS. |
Conclusion
The palladium-catalyzed amination of this compound is a challenging yet achievable transformation. Success relies on the judicious selection of a sterically demanding and electron-rich phosphine ligand, such as BrettPhos, in combination with a strong, non-nucleophilic base and anhydrous reaction conditions. The protocol detailed herein provides a robust starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize this reaction to access complex triarylamine scaffolds for a wide range of applications in drug discovery and materials science.
References
-
Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
-
Liao, Y., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(1), 136-145. [Link]
-
Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
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Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health. [Link]
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Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159-165. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis Open Access Knowledge. [Link]
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Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18072–18084. [Link]
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synthesis of terphenyl derivatives from 1-Bromo-2,4-diphenyl-benzene
An In-Depth Guide to the Synthesis of Terphenyl Derivatives from 1-Bromo-2,4-diphenyl-benzene
Introduction: The Architectural Versatility of Terphenyls
Terphenyls, hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, represent a class of compounds with significant academic and industrial interest.[1] Their rigid, planar, and π-conjugated scaffold imparts unique photophysical and thermal properties, making them invaluable in the development of advanced materials such as those used in organic light-emitting devices (OLEDs), liquid crystals, and scintillators.[2][3] In medicinal chemistry, the terphenyl framework serves as a versatile scaffold for designing small molecule inhibitors and therapeutic agents, for instance, in targeting protein-protein interactions like PD-1/PD-L1 in cancer immunotherapy.[4][5]
The strategic functionalization of the terphenyl core is paramount to tuning its properties for specific applications. This compound emerges as a pivotal starting material, offering a reactive handle—the bromo substituent—for a suite of powerful cross-coupling reactions. This guide provides detailed application notes and protocols for the synthesis of diverse terphenyl derivatives from this key precursor, focusing on palladium-catalyzed transformations that are the bedrock of modern organic synthesis. We will delve into the mechanistic underpinnings and practical considerations of Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation reactions, providing researchers, scientists, and drug development professionals with a robust and reliable synthetic playbook.
PART I: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is readily activated by palladium(0) catalysts, initiating catalytic cycles that enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The following sections detail the protocols for the most common and impactful of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, celebrated for its mild conditions, commercial availability of reagents, and tolerance of a wide array of functional groups.[6][7] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of phosphine ligands is critical; bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps.[6][8]
-
Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[7][8]
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a Quaterphenyl Derivative
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 323.2 mg), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure quaterphenyl product.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | Substrate providing the terphenyl core. |
| Boronic Acid | Arylboronic acid (1.1 - 1.5 eq) | Coupling partner; slight excess ensures complete reaction. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Common, effective Pd(0) source. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Activates the boronic acid for transmetalation.[7] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers. |
| Time | 4 - 16 h | Dependent on substrate reactivity. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).[10][11] The resulting alkynyl-substituted terphenyls are valuable precursors for more complex structures and find use in materials with interesting electronic properties.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction operates via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[12]
-
Base: The amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and acts as a solvent.[12]
-
Copper-Free Variants: While traditional Sonogashira reactions use a copper co-catalyst, copper-free methods have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.[9][10] These often require a different choice of ligand and base.
Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in a Sonogashira coupling.
Detailed Protocol: Synthesis of an Alkynyl-Substituted Terphenyl
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 323.2 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) chloride (0.025 mmol, 17.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (4 mL) and anhydrous, degassed THF (4 mL) via syringe. Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours, or until TLC analysis shows full consumption of the aryl bromide.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.
Data Presentation: Sonogashira Coupling
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | Substrate providing the terphenyl core. |
| Terminal Alkyne | R-C≡C-H (1.1 - 1.5 eq) | Coupling partner introducing the alkynyl moiety. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Common and effective Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide for transmetalation.[13] |
| Base/Solvent | Et₃N or i-Pr₂NH | Acts as both base and solvent; deprotonates the alkyne.[12] |
| Temperature | Room Temperature to 60 °C | Generally mild conditions are sufficient. |
| Time | 2 - 24 h | Highly dependent on substrate electronics and sterics. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[14][15] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[16] This opens the door to a vast array of nitrogen-containing terphenyl derivatives, which are prevalent in pharmaceuticals and organic electronic materials.
Causality Behind Experimental Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final reductive elimination step to release the arylamine product.[17]
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required. The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex, which precedes reductive elimination.[15] The choice of base must be compatible with other functional groups in the molecule.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic intermediates.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of an Amino-Terphenyl Derivative
-
Reagent Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and a suitable ligand like XPhos (0.03 mmol, 14.3 mg). Add this compound (1.0 mmol, 323.2 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene (3 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL).
-
Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | Substrate providing the terphenyl core. |
| Amine | Primary or Secondary Amine (1.2 eq) | Nucleophile for C-N bond formation. |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BrettPhos (1.5-3 mol% per Pd) | Bulky, electron-rich ligand essential for catalytic activity.[17] |
| Base | NaOtBu or LiHMDS (1.4 - 2.0 eq) | Strong, non-nucleophilic base for amine deprotonation.[18] |
| Solvent | Toluene or Dioxane (Anhydrous) | Aprotic solvent to ensure stability of reactive intermediates. |
| Temperature | 80 - 110 °C | Required to drive the catalytic cycle, especially reductive elimination. |
Cyanation: Installation of a Nitrile Group
The palladium-catalyzed cyanation of aryl halides is a powerful method for introducing the versatile nitrile functional group.[19] Nitriles are valuable synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various heterocyles.[20] While traditional methods often used highly toxic and stoichiometric copper(I) cyanide at high temperatures (Rosenmund-von Braun reaction), modern palladium-catalyzed methods offer milder conditions and broader functional group tolerance using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[20][21]
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide is often preferred in laboratory settings as it is less acutely toxic and less water-sensitive than alkali metal cyanides.[19] K₄[Fe(CN)₆] is an even safer, non-toxic source of cyanide that is particularly useful for larger-scale reactions.[20]
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Catalyst deactivation by excess cyanide is a known issue, so ligands that form stable and active complexes are necessary.[19] Systems like Pd(dppf)Cl₂ are robust and commonly employed.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to help dissolve the cyanide salts and facilitate the reaction.[20]
Detailed Protocol: Synthesis of a Cyanoterphenyl Derivative
-
Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 323.2 mg), zinc cyanide (0.6 mmol, 70.5 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and dppf (1,1'-bis(diphenylphosphino)ferrocene) (0.033 mmol, 18.3 mg) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed DMAc (N,N-dimethylacetamide) (3 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add 2 M aqueous ammonia (10 mL) to quench and complex the excess zinc salts. Stir for 30 minutes. Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the nitrile product.
Data Presentation: Cyanation Reaction
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | Substrate providing the terphenyl core. |
| Cyanide Source | Zn(CN)₂ (0.6 - 0.8 eq) or K₄[Fe(CN)₆] (0.25 eq) | Provides the nitrile moiety; sub-stoichiometric amounts are often sufficient.[19][20] |
| Pd Catalyst | Pd₂(dba)₃ with dppf ligand | A robust catalyst system for cyanation reactions. |
| Solvent | DMAc or DMF (Anhydrous) | Polar aprotic solvent to facilitate the reaction. |
| Temperature | 100 - 130 °C | Higher temperatures are often required for efficient cyanation. |
| Time | 6 - 24 h | Reaction progress should be monitored carefully. |
PART II: Product Purification and Characterization
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying the products of cross-coupling reactions. Silica gel is the standard stationary phase, and a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is used to elute the components.
-
Recrystallization: For solid products, recrystallization can be an effective method for achieving high purity. A suitable solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.[22]
Characterization Methods: The identity and purity of the synthesized terphenyl derivatives must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The disappearance of the proton signal in the aromatic region corresponding to the position of the bromine atom and the appearance of new signals for the coupled group are key diagnostic indicators.[23][24]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the sharp C≡N stretch (around 2230 cm⁻¹) for cyanated products or the N-H stretch for amination products.[25]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized terphenyl derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation—provide a powerful and modular toolkit for accessing a vast chemical space. By understanding the principles behind these reactions and adhering to robust experimental protocols, researchers can efficiently construct novel terphenyl architectures tailored for applications ranging from materials science to drug discovery. The self-validating nature of these protocols, combined with rigorous purification and characterization, ensures the synthesis of high-purity materials ready for downstream applications.
References
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH).
- Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Wiley Online Library.
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
- US7595417B2 - Cyanation of aromatic halides. Google Patents.
- Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. National Institutes of Health (NIH).
-
Synthesis of Terphenyls. ResearchGate. Available at: [Link]
-
Structural diversity and biological activity of natural p-terphenyls. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels-Alder Reaction. Semantic Scholar. Available at: [Link]
-
Preparation and NMR Spectroscopy of Selected Polychlorinated meta‐Terphenyls. ResearchGate. Available at: [Link]
-
Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. PubMed Central. Available at: [Link]
-
Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. ResearchGate. Available at: [Link]
-
Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Pendidikan Kimia. Available at: [Link]
-
Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. ResearchGate. Available at: [Link]
-
m-Terphenyl. Wikipedia. Available at: [Link]
- GB2041915A - The preparation of bromo-p- terphenyl derivatives. Google Patents.
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels–Alder Reaction. ResearchGate. Available at: [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
Gas Separation by Mixed Matrix Membranes with Porous Organic Polymer Inclusions within o-Hydroxypolyamides Containing m-Terphenyl Moieties. MDPI. Available at: [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]
-
C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. PubMed Central. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
- US4678613A - Process for the purification of triphenylmethane compounds. Google Patents.
-
Terphenyl – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1-Bromo-2,4-diphenyl-benzene as a Precursor in OLED Material Synthesis
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-bromo-2,4-diphenyl-benzene as a versatile precursor for the synthesis of high-performance organic light-emitting diode (OLED) materials. The strategic positioning of the bromine atom on the sterically hindered yet electronically tunable diphenyl-benzene core makes this molecule an ideal building block for creating a diverse range of materials, including hole-transporting layers (HTLs), emissive layer (EML) hosts, and fluorescent or phosphorescent emitters. These protocols are designed for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and optoelectronics.
Introduction: The Strategic Advantage of the this compound Scaffold
The relentless pursuit of enhanced efficiency, stability, and color purity in OLED technology necessitates the development of novel organic materials with tailored photophysical and electrochemical properties. The selection of the foundational molecular scaffold is a critical determinant of the final material's performance. This compound emerges as a precursor of significant interest due to a unique confluence of structural and electronic attributes:
-
Tunable Electronic Properties: The diphenyl-benzene core offers a robust platform for extending π-conjugation through subsequent chemical modifications. The strategic attachment of electron-donating or electron-withdrawing moieties allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in OLED devices.
-
Steric Hindrance for Enhanced Amorphous Stability: The non-coplanar arrangement of the phenyl rings imparts significant steric hindrance. This structural feature is instrumental in preventing intermolecular π-π stacking and crystallization in the solid state. The resulting amorphous thin films exhibit superior morphological stability, a key factor in prolonging the operational lifetime of OLED devices.
-
Reactive Handle for Versatile Functionalization: The synthetically accessible bromine atom serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of functional groups, such as arylamines for hole-transporting materials or chromophoric units for light-emitting materials.
This guide will focus on two of the most powerful and widely employed cross-coupling methodologies for the derivatization of this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Core Synthetic Pathways: Suzuki and Buchwald-Hartwig Couplings
The conversion of this compound into functional OLED materials predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of reaction dictates the class of material being synthesized.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of OLED materials, this reaction is invaluable for introducing extended π-conjugated systems or specific chromophores. For instance, coupling this compound with a boronic acid derivative of a light-emitting moiety can yield a blue, green, or red emitter.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[2] This reaction is paramount for the synthesis of triarylamine-based hole-transporting materials, which are essential for efficient hole injection and transport from the anode to the emissive layer.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are representative examples for the synthesis of OLED materials derived from this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Synthesis of a Blue-Emitting Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(2,4-diphenylphenyl)-9,9-dimethylfluorene, a potential blue-emitting material.
Reaction Scheme:
This compound + 9,9-Dimethylfluorene-2-boronic acid → 2-(2,4-diphenylphenyl)-9,9-dimethylfluorene
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 309.20 | 1.00 g | 1.0 |
| 9,9-Dimethylfluorene-2-boronic acid | 252.12 | 0.90 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 187 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.34 g | 3.0 |
| Toluene | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask, add this compound (1.00 g), 9,9-dimethylfluorene-2-boronic acid (0.90 g), and potassium carbonate (1.34 g).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene (30 mL) and water (10 mL) to the flask. Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (187 mg) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Further purify the product by recrystallization from a mixture of dichloromethane and ethanol to yield the final product as a white solid.
Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol details the synthesis of N-(2,4-diphenylphenyl)-N,N-diphenylamine, a potential hole-transporting material.
Reaction Scheme:
This compound + Diphenylamine → N-(2,4-diphenylphenyl)-N,N-diphenylamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 309.20 | 1.00 g | 1.0 |
| Diphenylamine | 169.22 | 0.60 g | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 45 mg | 0.015 |
| Tri-tert-butylphosphonium tetrafluoroborate [tBu₃P·HBF₄] | 290.11 | 38 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.93 g | 3.0 |
| Anhydrous Toluene | - | 40 mL | - |
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.00 g), diphenylamine (0.60 g), and sodium tert-butoxide (0.93 g).
-
Add Pd₂(dba)₃ (45 mg) and tBu₃P·HBF₄ (38 mg) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (40 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Recrystallize the purified product from hexane to obtain the final product as a white to off-white solid.
Characterization of Synthesized OLED Materials
Thorough characterization is essential to validate the chemical structure and evaluate the photophysical and electrochemical properties of the newly synthesized materials.
| Technique | Purpose | Expected Observations for Synthesized Materials |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H and ¹³C) | Characteristic aromatic proton and carbon signals confirming the successful coupling and purity of the product. |
| Mass Spectrometry (MS) | Confirmation of molecular weight | A molecular ion peak corresponding to the calculated mass of the target molecule. |
| UV-Visible Spectroscopy | Investigation of electronic absorption properties | Strong absorption bands in the UV region, indicative of π-π* transitions within the conjugated system. |
| Photoluminescence (PL) Spectroscopy | Determination of emission properties | For the blue emitter, an emission peak in the blue region of the visible spectrum (typically 450-480 nm). For the HTL, weaker or no emission in the visible range is expected. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability | High decomposition temperature (Td > 350 °C), indicating good thermal stability required for vacuum deposition and device operation. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) | A high glass transition temperature (Tg > 100 °C) is desirable for morphological stability of the thin film. |
| Cyclic Voltammetry (CV) | Measurement of HOMO and LUMO energy levels | Reversible oxidation waves for the HTL, allowing for the calculation of the HOMO level. For the emitter, both oxidation and reduction potentials can be used to estimate the HOMO-LUMO gap. |
Conclusion and Future Outlook
This compound serves as an exemplary precursor for the development of advanced OLED materials. Its unique structural and electronic features, combined with the versatility of palladium-catalyzed cross-coupling reactions, provide a powerful platform for the rational design of novel hole-transporting and light-emitting materials. The protocols outlined in this document offer a solid foundation for researchers to explore the vast chemical space accessible from this promising building block. Future work could involve the synthesis of a broader range of derivatives with different functional groups to fine-tune the material properties for specific OLED applications, such as thermally activated delayed fluorescence (TADF) emitters or materials for solution-processed devices.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
YouTube. (2020, February 13). Suzuki coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Note & Protocol: High-Yield Synthesis of 1-Bromo-2,4-diphenyl-benzene
Abstract
This document provides a detailed, field-proven protocol for the high-yield synthesis of 1-Bromo-2,4-diphenyl-benzene, a key intermediate in materials science and pharmaceutical development. The primary methodology leverages a robust, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and scalability. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, a self-validating step-by-step protocol, and comprehensive safety and characterization data.
Introduction and Scientific Rationale
This compound is a member of the terphenyl family of aromatic hydrocarbons. Terphenyls are of significant scientific interest due to their rigid, planar structures, which make them ideal building blocks for a range of advanced materials.[1] Applications include liquid crystals, organic light-emitting diodes (OLEDs), and as versatile precursors for more complex molecular architectures in medicinal chemistry.[2][3] The strategic placement of a bromine atom provides a reactive handle for subsequent chemical modifications, such as further cross-coupling reactions, making this compound a highly valuable synthetic intermediate.
The selected synthetic strategy is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning methodology is the cornerstone of modern C-C bond formation due to its unparalleled reliability and substrate scope.[2][4] It involves the reaction of an organoboron compound (phenylboronic acid) with an aryl halide (1-bromo-2,4-dichlorobenzene) in the presence of a palladium catalyst and a base.[1][5] This approach was chosen over alternatives for several key reasons:
-
High Yields: Suzuki couplings are renowned for proceeding with high conversion rates, often exceeding 85-90%.[1][2]
-
Mild Reaction Conditions: The reaction can be conducted at moderate temperatures, preserving sensitive functional groups.[4]
-
Commercial Availability of Precursors: The required starting materials are readily available from commercial suppliers, simplifying procurement.
-
Predictability and Robustness: The mechanism is well-understood, making the reaction highly reproducible and scalable.
The specific protocol detailed herein involves a double Suzuki-Miyaura coupling, reacting two equivalents of phenylboronic acid with 1-bromo-2,4-dichlorobenzene. The palladium catalyst, in its Pd(0) active state, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bonds, ultimately yielding the desired terphenyl structure.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a robust and high-yield procedure for synthesizing this compound on a standard laboratory scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Equivalents | Supplier Example |
| 1-Bromo-2,4-dichlorobenzene | 225.90 | 2.26 g | 1.0 | Sigma-Aldrich |
| Phenylboronic acid | 121.93 | 2.93 g | 2.4 | TCI Chemicals |
| Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.03 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 3.0 | Alfa Aesar |
| Toluene | - | 80 mL | - | Fisher Scientific |
| Ethanol | - | 20 mL | - | VWR |
| Deionized Water | - | 20 mL | - | In-house |
| Ethyl Acetate (for extraction) | - | ~200 mL | - | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | Acros Organics |
| Silica Gel (for chromatography) | - | ~100 g | - | SiliCycle |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer hotplate
-
Nitrogen or Argon gas inlet and bubbler
-
Glass funnels and separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble the three-neck flask with the reflux condenser and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive flow of inert gas throughout the reaction. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add 1-bromo-2,4-dichlorobenzene (2.26 g, 10.0 mmol), phenylboronic acid (2.93 g, 24.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition and Degassing: Add the solvent mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL). Vigorously stir the mixture and degas for 15-20 minutes by bubbling nitrogen gas through the solution. This removes dissolved oxygen, which can interfere with the catalytic cycle.
-
Catalyst Introduction: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg, 0.3 mmol), to the reaction mixture under a positive flow of nitrogen. The mixture will typically turn a darker color upon catalyst addition.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 90-95 °C) with vigorous stirring. Allow the reaction to proceed for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system. The disappearance of the starting aryl halide spot indicates reaction completion.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[2][3]
-
Eluent: Petroleum ether or a hexane/ethyl acetate gradient (starting with 100% hexane).
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
-
Characterization and Yield:
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the Suzuki synthesis of this compound.
Alternative Synthetic Route: The Sandmeyer Reaction
For substrates where a suitable aniline precursor is available, the Sandmeyer reaction offers a powerful alternative for introducing the bromo functionality.[8][9] This reaction converts a primary aryl amine into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[10][11][12]
Conceptual Workflow
Caption: Conceptual pathway for synthesis via the Sandmeyer reaction.
This method is particularly useful if 2,4-diphenylaniline is more accessible or economical than the di-halogenated starting material used in the Suzuki protocol. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[10]
Safety and Handling
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and are costly. Handle with care to avoid inhalation of fine powders.
-
Brominated Aromatics: Are potential irritants and should be handled with care. Avoid skin contact.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure no open flames or spark sources are present.
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, according to institutional and local environmental regulations.
References
-
Belhassan, A., et al. (2002). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. Synthesis, 2002(14), 2084-2088. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 21, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 21, 2026, from [Link]
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(11), 1297-1317. Available at: [Link]
-
Al-Harrasi, A., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyls. Natural Product Research, 36(2), 566-570. Available at: [Link]
-
Kazi, S. A., Campi, E., & Hearn, M. (2018). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. ResearchGate. Available at: [Link]
-
Langer, P., et al. (2009). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. Synlett, 2010(01), 150–152. Available at: [Link]
-
Botella, L., & Nájera, C. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 69(12), 4145–4156. Available at: [Link]
-
Wang, Z.-Q., et al. (2009). 1-Bromo-3,5-diphenylbenzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3046. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate / Synlett, 2009 [sci-hub.box]
- 6. This compound | C18H13Br | CID 247774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-bromo-2,4-diphenylbenzene - CAS:60631-83-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Systems for Cross-Coupling with 1-Bromo-2,4-diphenyl-benzene: A Detailed Guide for Researchers
Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling
The synthesis of complex biaryl and polyaryl structures is a cornerstone of modern medicinal chemistry and materials science. 1-Bromo-2,4-diphenyl-benzene serves as a valuable building block, offering a scaffold for the construction of sterically demanding architectures. However, the presence of two bulky phenyl substituents flanking the bromine atom introduces significant steric hindrance, posing a considerable challenge to traditional cross-coupling methodologies. This steric shield can impede the crucial oxidative addition step in the catalytic cycle, often leading to low yields, slow reaction rates, and undesirable side reactions such as dehalogenation and homocoupling.
This comprehensive guide provides detailed application notes and robust protocols for the successful palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound. We will delve into the rationale behind the selection of specific catalytic systems, explore optimized reaction conditions, and provide step-by-step experimental procedures. The methodologies outlined herein are designed to be self-validating, empowering researchers to overcome the synthetic hurdles associated with this sterically hindered substrate and unlock its potential in drug discovery and materials development.
The Crucial Role of Ligand Design in Overcoming Steric Hindrance
The success of cross-coupling reactions with sterically hindered substrates like this compound is critically dependent on the choice of ligand coordinated to the palladium center. The ligand's primary roles are to stabilize the active Pd(0) species, facilitate the oxidative addition of the aryl bromide, and promote the reductive elimination of the final product. For sterically demanding substrates, ligands with specific characteristics are required:
-
Bulkiness: Bulky ligands promote the formation of monoligated, highly reactive 14-electron Pd(0) species, which are more adept at accessing the sterically crowded C-Br bond.
-
Electron-richness: Electron-donating ligands increase the electron density on the palladium center, which enhances its nucleophilicity and facilitates the oxidative addition step.
-
Flexibility: In some cases, ligands with "flexible" steric bulk can adapt their conformation to accommodate the hindered substrate during the catalytic cycle.
This guide will focus on two major classes of ligands that have proven effective for such challenging couplings: bulky electron-rich phosphines and N-heterocyclic carbenes (NHCs).
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl structures. For the coupling of this compound, the selection of an appropriate palladium catalyst, a sterically hindered ligand, and a suitable base is paramount for achieving high yields.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The steric hindrance of this compound makes the initial oxidative addition of the C-Br bond to the Pd(0) center the rate-limiting step. The use of bulky, electron-rich ligands is essential to facilitate this process.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Recommended Catalytic Systems & Protocols
For the Suzuki-Miyaura coupling of this compound, catalyst systems based on bulky biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended.
Protocol 1: Suzuki-Miyaura Coupling using a Bulky Biarylphosphine Ligand
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask, followed by additional anhydrous toluene and degassed water to achieve a 10:1 toluene:water ratio (final concentration of the aryl bromide should be ~0.1 M).
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3 equiv) | Toluene/H₂O (10:1) | 110 | 18 | 85-95 | [2] |
| Pd₂(dba)₃ (1.5 mol%) | RuPhos (6 mol%) | Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane | 100 | 24 | 80-90 | [3] |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | XPhos (2.5 mol%) | K₂CO₃ (3 equiv) | t-AmylOH | 100 | 16 | 88-96 | [4] |
II. The Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. With a sterically hindered substrate like this compound, careful selection of the catalyst system is necessary to favor the desired coupling over side reactions.
Mechanistic Considerations
The Heck reaction catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and a palladium hydride species.[5] The regeneration of the Pd(0) catalyst is achieved by reaction with a base. The steric bulk around the palladium center influences the regioselectivity of the alkene insertion and can affect the rate of β-hydride elimination.
Sources
Application Notes and Protocols for the Functionalization of the C-Br Bond in 1-Bromo-2,4-diphenyl-benzene
Introduction: Unlocking the Potential of a Sterically Congested Building Block
In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is a cornerstone of innovation. 1-Bromo-2,4-diphenyl-benzene stands as a pivotal, albeit challenging, substrate. Its sterically hindered nature, arising from the flanking phenyl groups adjacent to the C-Br bond, presents a significant hurdle for traditional synthetic transformations. However, the successful functionalization of this bond opens a gateway to a diverse array of novel molecular architectures with potential applications in drug discovery, organic electronics, and advanced materials. This comprehensive guide provides an in-depth exploration of robust and field-proven methodologies for the targeted functionalization of the C-Br bond in this compound, empowering researchers to harness the full synthetic potential of this versatile building block.
The strategic importance of functionalizing molecules like this compound lies in the ability to introduce a wide range of substituents, thereby modulating their steric and electronic properties. This guide will delve into the mechanistic underpinnings and practical execution of several key transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. By understanding the "why" behind each experimental step, researchers can not only replicate these protocols but also rationally troubleshoot and adapt them to their specific synthetic goals.
Core Functionalization Strategies: A Mechanistic Overview
The inert nature of the C(sp²)-Br bond necessitates the use of catalytic systems or the generation of highly reactive intermediates to achieve efficient transformations. The following sections provide a theoretical framework for the principal strategies employed in the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful toolkit for the construction of intricate molecular frameworks under relatively mild conditions. The general catalytic cycle for these transformations is a well-established paradigm involving three key steps: oxidative addition, transmetalation, and reductive elimination[1].
For a sterically hindered substrate such as this compound, the choice of ligand is paramount to the success of the reaction. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the palladium(0) catalyst to the sterically encumbered C-Br bond and to promote the subsequent reductive elimination step[1][2].
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. The reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups[3]. The key to a successful Suzuki coupling with a hindered substrate lies in the selection of a catalyst system that can overcome the steric clash between the coupling partners[2][4]. Robust palladium complexes, often featuring bulky phosphine or NHC ligands, have demonstrated high efficiency in the coupling of sterically hindered substrates[5][6].
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines[7][8]. This reaction has found widespread application in the synthesis of pharmaceuticals and other biologically active molecules[9][10]. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, with the key difference being the involvement of an amine and a base in the transmetalation step[7]. The development of specialized ligands has been crucial for expanding the scope of this reaction to include challenging substrates[1][11].
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable conjugated enynes and arylalkynes[12][13]. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst[13]. However, copper-free protocols have been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling[14]. For sterically hindered aryl halides, the oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step, necessitating the use of bulky, electron-rich ligands to promote this process[14][15].
Formation of Organometallic Intermediates: A Gateway to Diverse Functionality
The generation of highly nucleophilic organometallic reagents from this compound provides an alternative and powerful strategy for the introduction of a wide range of electrophiles.
Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds[16][17]. They are typically prepared by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent[18]. The resulting organomagnesium species can then react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide[19]. The formation of Grignard reagents from aryl bromides is a well-established transformation[16][20].
Lithium-halogen exchange is another fundamental method for converting an organic halide into a highly reactive organometallic species[21][22]. This reaction typically involves treating the organohalide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures[21][23]. The resulting aryllithium compound is a powerful nucleophile and base that can be used in a variety of synthetic applications[22][24]. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl[22].
Detailed Experimental Protocols
The following protocols are designed to serve as a starting point for the functionalization of this compound. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 92 |
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general method for the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a copper-free Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)₃]HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile, anhydrous and degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and [P(tBu)₃]HBF₄ (0.05 equiv).
-
Solvent and Alkyne Addition: Add anhydrous and degassed acetonitrile, followed by phenylacetylene (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Formation of the Grignard Reagent from this compound and Subsequent Reaction with Benzaldehyde
This protocol describes the formation of the Grignard reagent followed by its reaction with an electrophile.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 equiv) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
Visualizing the Workflow
Sources
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- 17. chem.libretexts.org [chem.libretexts.org]
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- 24. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Bromo-2,4-diphenyl-benzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2,4-diphenyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and purity.
The Suzuki coupling of this compound presents a unique set of challenges due to the steric hindrance imposed by the two bulky phenyl substituents. This steric congestion can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and incomplete conversion.[1] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the primary causes?
A1: Low yields with this sterically hindered substrate are typically due to two main factors:
-
Inefficient Oxidative Addition: The bulky phenyl groups ortho and para to the bromine atom can sterically block the palladium catalyst from efficiently inserting into the C-Br bond.[1] This is often the rate-limiting step.
-
Difficult Reductive Elimination: The final step where the new C-C bond is formed can also be slowed down by the steric bulk around the palladium center, making it difficult for the coupled product to be released.[1]
Q2: Which type of palladium catalyst and ligand combination is most effective for this sterically hindered coupling?
A2: For sterically demanding substrates like this compound, catalyst systems with bulky and electron-rich phosphine ligands are generally the most successful.[2] These ligands promote both oxidative addition and reductive elimination. Consider using:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings and are known for their high activity.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-IPr is an example of a highly stable and efficient NHC-ligated palladium catalyst that can be effective for hindered couplings.[5][6]
-
Ferrocenylphosphine Ligands: Ligands like dtbpf have also shown good performance in Suzuki reactions with sterically hindered partners.[2]
Q3: What is the optimal choice of base and solvent for this reaction?
A3: The base and solvent system plays a crucial role in the efficiency of the Suzuki coupling.
-
Base: Stronger, non-coordinating bases are often preferred to facilitate the transmetalation step without interfering with the catalyst. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[3][7] For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used.[1]
-
Solvent: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water is a robust system.[2][8] Other options include toluene/water or THF/water mixtures.[8][9] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]
Q4: How can I minimize side reactions like protodeboronation and homocoupling?
A4:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. To minimize this, use milder bases, ensure a thoroughly inert atmosphere, and avoid excessively high temperatures or prolonged reaction times.[1][2] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help compensate for some loss.[3]
-
Homocoupling: The coupling of two boronic acid molecules can be suppressed by rigorously degassing all solvents and maintaining an inert atmosphere to exclude oxygen, which can promote this side reaction.[2][11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen.[3][8] | - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. - Rigorously degas all solvents and reagents before use and maintain a strict inert atmosphere (Nitrogen or Argon).[8] |
| Inefficient Oxidative Addition: The catalyst is not active enough to break the C-Br bond due to steric hindrance.[1] | - Switch to a more electron-rich and bulky phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4] | |
| Suboptimal Temperature: The reaction has not reached the necessary activation energy.[12] | - Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3] Monitor for potential degradation of starting materials or product. | |
| Formation of Side Products | Protodeboronation: The boronic acid is degrading before it can couple.[2] | - Use a milder base such as K₂CO₃ or Cs₂CO₃.[1] - Use a slight excess of the boronic acid (1.1-1.2 eq).[3] - Ensure the reaction is run under strictly anhydrous conditions if using bases like K₃PO₄, though a small amount of water can sometimes be beneficial.[13] |
| Homocoupling of Boronic Acid: Oxygen is present in the reaction mixture.[11] | - Thoroughly degas all solvents and reagents. The "freeze-pump-thaw" method is highly effective. - Maintain a positive pressure of an inert gas throughout the reaction. | |
| Dehalogenation: The aryl bromide is being reduced to the corresponding arene.[11] | - This can occur if a hydride source is present. Ensure solvents are pure and dry. Some amine bases or alcohols can act as hydride donors.[11] | |
| Incomplete Reaction | Catalyst Decomposition: The catalyst is not stable enough for the required reaction time and temperature.[1] | - Consider a more stable catalyst system, such as a PEPPSI-type precatalyst.[6] - Lowering the reaction temperature and extending the reaction time may help. |
| Poor Solubility of Reagents: The starting materials or base are not sufficiently dissolved.[14] | - Choose a solvent system that provides good solubility for all components. For highly insoluble substrates, DMF or toluene might be necessary.[2][14] - Ensure the base is finely powdered to maximize its surface area.[3] |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for Sterically Hindered Suzuki Coupling
This protocol is tailored for challenging couplings like that of this compound, employing a more active catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to an oven-dried Schlenk flask.
-
Add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the work-up and purification steps outlined in the standard protocol.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Li, G., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
Park, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3873-3876. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11139. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Bromo-2,4-diphenyl-benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Bromo-2,4-diphenyl-benzene and its related isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable terphenyl intermediate. We provide in-depth, field-proven insights to help you troubleshoot your experiments, optimize reaction conditions, and ensure the highest purity of your final product.
A Note on Nomenclature
It is critical to establish the precise structure of the target molecule, as nomenclature can be ambiguous. The IUPAC name This compound refers to a benzene ring with a bromine at position 1, a phenyl group at position 2, and a phenyl group at position 4.
However, a common and synthetically accessible related compound is 4-Bromo-1,3-diphenylbenzene . This is often the intended target when starting from 1,3-diphenylbenzene. This guide will address the challenges associated with both structures, with a primary focus on the side products generated from the direct bromination of 1,3-diphenylbenzene, a common synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Presence of Isomeric Impurities in Direct Bromination
Q: I performed a direct electrophilic bromination on 1,3-diphenylbenzene and my HPLC/GC-MS analysis shows two major product peaks with the same mass. I believe one is my target (4-Bromo-1,3-diphenylbenzene), but what is the other, and how can I improve selectivity?
A: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The second isomer is almost certainly 2-Bromo-1,3-diphenylbenzene .
-
Causality: In the bromination of 1,3-diphenylbenzene, the phenyl substituents are ortho-, para-directing activators.
-
Position 4 (and 6): This position is para to one phenyl group and ortho to the other. It is highly activated and sterically accessible, making it the kinetic and thermodynamic favored product.
-
Position 2: This position is ortho to both phenyl groups. While it is electronically the most activated position, it is significantly sterically hindered by the two adjacent phenyl rings.
-
Formation of the 2-bromo isomer occurs when the reaction conditions are harsh enough (e.g., higher temperatures) to overcome the steric barrier.
-
-
Troubleshooting & Protocol:
-
Temperature Control: Lowering the reaction temperature is the most effective way to increase selectivity for the 4-bromo isomer. Running the reaction at 0°C or even lower can significantly suppress the formation of the sterically hindered 2-bromo byproduct.[1][2]
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise over a prolonged period (e.g., 2-4 hours) to the solution of 1,3-diphenylbenzene and the Lewis acid catalyst. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most accessible, activated site.
-
Choice of Catalyst: A mild Lewis acid is preferred. While FeBr₃ (often generated in situ from iron powder and Br₂) is standard, milder conditions can sometimes provide better selectivity.
-
Workflow for Selective Mono-bromination
Caption: Synthetic pathways in the bromination of 1,3-diphenylbenzene.
Issue 2: Poly-brominated Byproducts are Detected
Q: My mass spectrum shows significant M+78 and M+156 peaks relative to my product peak, indicating di- and tri-bromination. How do I prevent this over-reaction?
A: This is a common outcome when the reaction is not carefully controlled. The mono-brominated product is still an activated aromatic ring and can undergo a second substitution.
-
Causality: The two phenyl groups continue to activate the ring for further electrophilic attack even after one bromine is added. While the first bromine atom is a deactivator, its ortho-, para-directing influence can still lead to the formation of di-bromo species if a sufficient concentration of the electrophile is present.[2][3]
-
Troubleshooting & Protocol:
-
Strict Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂). This ensures that the limiting reagent is the bromine, leaving some starting material behind, which is typically easier to separate from the mono-bromo product than the di-bromo byproduct is.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction (e.g., by adding a sodium bisulfite solution) as soon as the starting material is nearly consumed but before significant di-bromo spots/peaks appear.
-
Reverse Addition: In some cases, adding the substrate to the brominating agent can help, but slow addition of bromine to the substrate is more common and generally easier to control.
-
Table 1: Common Side Products in Direct Bromination of 1,3-Diphenylbenzene
| Compound Name | Molecular Weight ( g/mol ) | Mass Spec Peak (vs. Product) | Origin |
| 4-Bromo-1,3-diphenylbenzene | 309.20 | M | Desired Product |
| 1,3-Diphenylbenzene | 230.31 | M-79 | Unreacted Starting Material |
| 2-Bromo-1,3-diphenylbenzene | 309.20 | M (Isomer) | Isomeric Side Product |
| X,Y-Dibromo-1,3-diphenylbenzene | 388.10 | M+79 | Poly-bromination |
Issue 3: Side Products Originating from Alternative Syntheses
Q: I am using a Sandmeyer reaction starting from 2,4-diphenylaniline to synthesize this compound. My product is contaminated with a byproduct that has a hydroxyl group instead of a bromine. What is causing this?
A: You are observing the formation of 2,4-diphenylphenol . This is a well-known and frequent side product in Sandmeyer reactions.[4]
-
Causality: The arenediazonium salt intermediate ([Ar-N₂]⁺) is highly reactive. While the intended reaction is with the bromide ion (from CuBr), the diazonium salt can also react with water, the solvent, to produce a phenol and evolve nitrogen gas. This side reaction is highly temperature-dependent and becomes significant at temperatures above 5-10°C.
-
Troubleshooting & Protocol:
-
Maintain Low Temperatures: The diazotization step (aniline + NaNO₂/acid) and the subsequent copper(I) bromide addition must be performed in an ice bath, strictly maintaining the temperature between 0-5°C.
-
Use Concentrated Reagents: Use concentrated hydrobromic acid (HBr) and a well-prepared, active CuBr solution to ensure the bromide displacement reaction is rapid and outcompetes the reaction with water.
-
Anhydrous Conditions: While the reaction is often performed in water, minimizing excess water and ensuring the diazonium salt is used immediately after formation can help reduce phenol formation. Some modern Sandmeyer-type protocols use organic solvents, which can further suppress this side reaction.[5][6]
-
Q: I am attempting a sequential Suzuki coupling to build the diphenyl-benzene core and I'm plagued by biphenyl byproduct and incomplete coupling. What are the best practices to avoid this?
A: These are two distinct but common problems in Suzuki-Miyaura cross-coupling reactions.
-
Causality (Biphenyl): The formation of biphenyl is due to the homo-coupling of your phenylboronic acid reagent. This is often promoted by the presence of oxygen, high temperatures, or certain base/catalyst combinations.[7]
-
Causality (Incomplete Coupling): This can be due to catalyst deactivation, poor substrate reactivity, or issues with the base or solvent system. In a sequential coupling, the electronic and steric environment changes after the first coupling, which can make the second coupling more challenging.
-
Troubleshooting & Protocol:
-
Degas Rigorously: Before adding your palladium catalyst, thoroughly degas the reaction mixture (solvent, substrates, base) by bubbling with an inert gas like argon or nitrogen for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction.
-
Optimize the Base: The choice of base is critical.[8] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation. It must also be sufficiently soluble.
-
Purify Intermediate: For sequential couplings, it is highly advisable to stop the reaction after the first coupling, quench, work up, and purify the mono-coupled intermediate before subjecting it to the second coupling reaction. This allows you to use fresh catalyst and optimized conditions for the second, potentially more difficult, transformation.
-
Workflow for Mitigating Suzuki & Sandmeyer Side Reactions
Caption: Key side reactions in Sandmeyer and Suzuki syntheses.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for producing high-purity 4-Bromo-1,3-diphenylbenzene on a lab scale?
For lab-scale synthesis where starting materials are available, the direct bromination of 1,3-diphenylbenzene is often the most straightforward route. It involves a single step and, with careful control of temperature and stoichiometry as outlined above, can provide good yields of the desired product. The subsequent purification via column chromatography or recrystallization is usually effective at removing the common byproducts.
Q2: What is the best method for purifying the crude product from a direct bromination reaction?
A two-step process is recommended:
-
Aqueous Workup: After quenching the reaction, wash the organic layer thoroughly with a reducing agent solution (e.g., 10% sodium bisulfite) to remove unreacted bromine, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic residues, and finally with brine.
-
Chromatography/Recrystallization:
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material, the 2-bromo isomer, and di-bromo byproducts. A non-polar eluent system, such as hexane or a hexane/dichloromethane gradient, is typically used.
-
Recrystallization: If the crude product is relatively clean (>85-90%), recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) can be a highly efficient way to obtain very pure material.
-
Q3: How can I use ¹H NMR to definitively distinguish between the 4-Bromo- and 2-Bromo-1,3-diphenylbenzene isomers?
The proton NMR spectra of the two isomers will be distinctly different due to their symmetry.
-
4-Bromo-1,3-diphenylbenzene (Cₛ symmetry): You will observe a more complex splitting pattern for the protons on the central ring. The proton at C5 will be a triplet, flanked by protons at C2 and C6 which will appear as doublets or multiplets.
-
2-Bromo-1,3-diphenylbenzene (C₁ symmetry): This molecule is less symmetric. All three protons on the central ring (at positions 4, 5, and 6) will be chemically distinct and will likely appear as three separate multiplets (e.g., a doublet of doublets, a triplet, and another doublet of doublets).
Consulting predicted spectra or literature values for these specific compounds is the best way to confirm assignments.
References
-
Dela Rosa, F. M., Sagayap, C., & Supana, A. J. M. (2015). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
YouTube. (2023). Common Byproducts in Suzuki Coupling. Retrieved from [Link] (Note: A representative URL, as the original link was dynamic).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. (Note: A foundational review on Sandmeyer-type reactions).
-
Singh, K., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11, 13673-13698. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
troubleshooting failed Grignard formation with 1-Bromo-2,4-diphenyl-benzene
Topic: Troubleshooting Failed Grignard Formation with 1-Bromo-2,4-diphenyl-benzene
For: Researchers, Scientists, and Drug Development Professionals
From: The Desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for the challenging formation of the Grignard reagent from 1-bromo-2,4-diphenylbenzene. Due to significant steric hindrance from the two flanking phenyl groups, this reaction is notoriously difficult to initiate and prone to side reactions. This document offers a structured, causality-driven approach to overcoming these obstacles.
Quick Troubleshooting Workflow
Before diving into the detailed FAQs, consult this workflow to diagnose and address the most common failure points in your Grignard reaction.
Caption: Troubleshooting workflow for failed Grignard formation.
Frequently Asked Questions (FAQs)
Q1: My reaction won't initiate. I've added the aryl bromide to the magnesium, but there's no exotherm or visible change. What's the primary cause?
A1: The failure to initiate a Grignard reaction, especially with a sterically hindered substrate, is almost always due to an inactive magnesium surface or the presence of trace amounts of water.[1][2]
-
Causality - The Magnesium Oxide Layer: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO).[3] This layer is inert and physically prevents the magnesium from reacting with the aryl bromide. For the reaction to begin, this oxide layer must be breached to expose the fresh, reactive metal surface.
-
Causality - Moisture Sensitivity: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[2] This acid-base reaction is significantly faster than the Grignard formation itself, effectively consuming the reagent as it forms and preventing the reaction from sustaining. All glassware must be rigorously flame-dried under vacuum or inert gas, and solvents must be anhydrous.
Q2: I've heard about "activating" the magnesium. What does this mean, and what is the most reliable method for a difficult substrate like 1-bromo-2,4-diphenylbenzene?
A2: Activation refers to the process of removing the passivating MgO layer and creating a highly reactive surface for the reaction to begin.[3][4] For challenging substrates, simple methods like adding an iodine crystal may be insufficient.
Recommended Activation Methods:
| Activation Method | Mechanism of Action & Rationale | Suitability for this Substrate |
| 1,2-Dibromoethane (DBE) | DBE reacts with the magnesium surface to form magnesium bromide and ethylene gas.[3] This etching process exposes fresh magnesium. The evolution of gas is a clear visual indicator of activation. | Highly Recommended: Generally effective and provides a visual cue that the magnesium is ready. |
| Mechanical Stirring/Crushing | Continuously grinding the magnesium turnings with a glass stir rod or using a magnetic stir bar to break them apart creates fresh, oxide-free surfaces.[4][5] | Recommended: Can be very effective, especially when combined with a chemical activator like DBE. |
| Chlorotrimethylsilane (TMSCl) | Used in conjunction with DBE, TMSCl reacts with the oxide layer and helps to keep the magnesium surface clean and active.[4] | Advanced Technique: A powerful method reported by the Knochel group for particularly stubborn cases.[4] |
| Rieke Magnesium | This is a highly reactive form of magnesium powder prepared by reducing MgCl₂ with an alkali metal like lithium.[6] It offers a massive surface area and is free of oxide, but requires separate preparation. | Most Powerful Option: If other methods fail, using pre-formed Rieke magnesium is a very reliable, albeit more involved, solution. |
Q3: My reaction starts, but then turns cloudy and black, and my final yield is very low. What is happening?
A3: This observation strongly suggests a combination of Wurtz coupling, a major side reaction, and potential thermal decomposition of the Grignard reagent.[1][2][7]
-
Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with unreacted 1-bromo-2,4-diphenylbenzene to form the dimer, 2,2',4,4'-tetraphenyl-1,1'-biphenyl.[8][9] This is favored by high local concentrations of the aryl bromide.
-
Mechanism: The formation of Grignard reagents is believed to proceed via radical intermediates on the magnesium surface.[10] These surface-adherent radicals can either react with Mg to form the Grignard reagent or couple with another aryl radical or aryl halide molecule, leading to dimerization.
-
-
Decomposition: Prolonged heating or refluxing, especially if impurities are present, can cause the Grignard reagent to decompose, often resulting in a dark, tarry mixture.[1][2]
Solution: To mitigate these issues, use a slow, controlled addition of the 1-bromo-2,4-diphenylbenzene (dissolved in anhydrous THF) to the activated magnesium suspension. This keeps the concentration of the aryl bromide low at all times, favoring the desired Grignard formation over the bimolecular Wurtz coupling. Additionally, avoid excessive heating; the reaction should be self-sustaining once initiated.
Q4: Should I use THF or diethyl ether as the solvent?
A4: For this specific substrate, Tetrahydrofuran (THF) is the superior choice.
-
Expertise & Rationale: While diethyl ether is a traditional Grignard solvent, THF is more polar and a better Lewis base.[7][11] This allows it to solvate the magnesium center more effectively, breaking up oligomeric Grignard species and increasing the reactivity of the reagent.[11] For sterically hindered aryl bromides, the enhanced solvating power of THF is often crucial for the reaction to proceed at a reasonable rate.
Q5: All my attempts to form the Grignard reagent have failed. Is there a reliable alternative for generating a 2,4-diphenylphenyl anion equivalent?
A5: Yes. When direct Grignard formation is not feasible due to steric hindrance or other issues, a halogen-metal exchange reaction is an excellent and often more reliable alternative.
-
Organolithium Exchange: Reacting 1-bromo-2,4-diphenylbenzene with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) will result in a rapid and clean bromine-lithium exchange to form 2,4-diphenylphenyllithium.[12] This organolithium species can then be used directly as a potent nucleophile.
-
Magnesium-Halogen Exchange: A milder alternative is to use a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[3] This reagent can undergo an exchange reaction with the aryl bromide to generate the desired 2,4-diphenylphenylmagnesium bromide. This method is particularly advantageous as it tolerates more functional groups than organolithiums.[3]
Experimental Protocols
Protocol 1: Robust Grignard Formation of 2,4-Diphenylphenylmagnesium Bromide
This protocol incorporates best practices for activating magnesium and controlling the reaction.
Apparatus:
-
A three-necked round-bottom flask, flame-dried under high vacuum and backfilled with dry argon.
-
A reflux condenser fitted with an argon inlet/outlet bubbler.
-
A pressure-equalizing dropping funnel.
-
A glass-coated magnetic stir bar.
Methodology:
-
Magnesium Activation:
-
To the flask, add magnesium turnings (1.5 equivalents).
-
Add a magnetic stir bar and a few crystals of iodine or 2-3 drops of 1,2-dibromoethane.[4]
-
Gently warm the flask with a heat gun under a gentle flow of argon until purple iodine vapors are seen or bubbling from the DBE is observed.
-
Allow the flask to cool to room temperature. The magnesium should appear etched and reactive.
-
-
Reagent Preparation:
-
In the dropping funnel, prepare a solution of 1-bromo-2,4-diphenylbenzene (1.0 equivalent) in anhydrous THF.
-
-
Initiation:
-
Add a small portion (~5-10%) of the aryl bromide solution to the activated magnesium.
-
The solution should become cloudy and a gentle exotherm should be detected. If not, gently warm the flask until initiation is observed.
-
-
Addition:
-
Once the reaction is initiated and self-sustaining (gentle reflux), begin the slow, dropwise addition of the remaining aryl bromide solution over 1-2 hours.
-
Maintain a gentle reflux throughout the addition. Do not apply excessive external heat.
-
-
Completion:
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey/brown solution is your Grignard reagent, ready for use.
-
References
-
Activation of Magnesium for Grignard Reaction. (2014). ResearchGate.[Link]
-
PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANIC SYNTHESES (GRIGNARD, TOSYLATES, NITRILES). ProQuest.[Link]
-
Activation of Magnesium for Grignard Reaction. (2010). Organosynthetic & Organometallic Chemistry.[Link]
-
Tilstam, U., & Weinmann, H. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.[Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem.[Link]
-
Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.[Link]
-
Grignard Reaction. University of California, Irvine.[Link]
-
What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Quora.[Link]
-
The Grignard Reagents. ACS Publications.[Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube.[Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]
-
Grignard Reaction. Web Pages.[Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.[Link]
-
A one-step alternative to the Grignard reaction. RSC Publishing.[Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate.[Link]
-
Failed Grignard Reaction? Reddit.[Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.[Link]
-
Grignard Reagent Reactions, Preparation, Mechanism. ADICHEMISTRY.[Link]
-
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. ChemRxiv.[Link]
-
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. ResearchGate.[Link]
-
Grignard Reaction. Organic Chemistry Portal.[Link]
-
Optimization of the Grignard reagent formation. ResearchGate.[Link]
-
Grignard reagent. Wikipedia.[Link]
-
Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. ResearchGate.[Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.[Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]
-
Can anyone offer me a reasonable mechanism for the following reaction? ResearchGate.[Link]
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- 12. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Bromo-2,4-diphenyl-benzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 1-Bromo-2,4-diphenyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent catalyst deactivation, ensuring robust and reproducible experimental outcomes. The inherent steric bulk of this compound presents unique challenges to catalyst stability and activity, which this guide will address in detail.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or stalls completely. What is the most likely cause?
A1: With a sterically demanding substrate like this compound, slow or incomplete conversion is often linked to inefficient oxidative addition or reductive elimination steps in the catalytic cycle. The bulky diphenyl substituents can hinder the approach of the palladium catalyst. Additionally, catalyst deactivation through aggregation (forming palladium black) is a common issue. Start by ensuring your reaction is rigorously degassed, as oxygen can accelerate catalyst decomposition.[1][2] Consider using a pre-activated Pd(0) source or a more robust precatalyst system designed for challenging substrates.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid/organometallic reagent. How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[3] Rigorous degassing of solvents and reagents is the first line of defense.[3] For sterically hindered substrates, the desired cross-coupling can be slow, allowing more time for side reactions. Using bulky, electron-rich phosphine ligands can stabilize the monoligated palladium species, which often favors the desired cross-coupling over homocoupling.[4] In some cases, the slow addition of the organometallic reagent can also help to keep its concentration low, thereby minimizing homocoupling.[3]
Q3: My reaction mixture turns black, and I see a precipitate. What is this, and is my reaction salvageable?
A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[5] This signifies catalyst decomposition. The reaction may still proceed, but likely at a much-reduced rate. The primary causes are often the presence of oxygen, impurities in the reagents or solvent, or thermal instability of the catalyst complex, especially at the high temperatures that may be required for activating sterically hindered aryl bromides.[1][6] Once formed, it is difficult to resolubilize palladium black and salvage the reaction in situ. The focus should be on preventing its formation in subsequent runs.
Q4: Which type of ligand is best suited for cross-coupling reactions with this compound?
A4: For sterically hindered aryl bromides like this compound, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[4][7] Ligands such as Buchwald's S-Phos or RuPhos have demonstrated high activity for coupling sterically demanding substrates.[4][8] These ligands promote the formation of a monoligated palladium species, which is crucial for accelerating the key steps in the catalytic cycle when dealing with bulky reactants.[4]
In-Depth Troubleshooting Guides
Issue 1: Catalyst Inactivity or Low Conversion
This is a common issue when working with sterically demanding substrates. The following guide provides a systematic approach to diagnosing and resolving the problem.
Caption: Initial troubleshooting workflow for low conversion.
-
Verify Reagent Purity:
-
Rationale: Impurities, especially water and oxygen, are detrimental to palladium catalysts.[1][2] Solvents should be anhydrous and thoroughly degassed. Bases should be of high purity and stored in a desiccator.
-
Action: Use freshly distilled or commercially available anhydrous, degassed solvents. If you suspect solvent quality, perform a control reaction with a fresh bottle. A simple and effective method for degassing is the freeze-pump-thaw technique.[9]
-
-
Ensure an Inert Atmosphere:
-
Rationale: Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the formation of inactive palladium black.[3][5]
-
Action: Ensure all glassware is oven- or flame-dried. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk techniques for all reagent transfers. A detailed protocol for solvent degassing is provided below.
-
-
Optimize Reaction Conditions:
-
Rationale: Sterically hindered substrates often require more forcing conditions.[2]
-
Action: Systematically increase the reaction temperature in increments of 10-20 °C. Be aware that higher temperatures can also accelerate catalyst decomposition.[6] Consider switching to a higher-boiling point solvent if necessary.
-
-
Evaluate the Catalyst and Ligand:
-
Rationale: The choice of catalyst and ligand is critical for activating sterically hindered C-Br bonds.[4][8]
-
Action: If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) source or a modern precatalyst like a palladacycle.[2] For this compound, employ bulky, electron-rich monodentate phosphine ligands.
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) or Palladacycles | Ensures efficient generation of the active catalyst. |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, RuPhos) | Overcomes steric hindrance and stabilizes the active catalyst.[4][8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | The choice of base can significantly impact reaction rate and catalyst stability. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane) | Provides a suitable reaction medium and minimizes catalyst deactivation.[10] |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst deactivation through aggregation.
Caption: Simplified pathway to Palladium Black formation.
-
Rigorous Degassing:
-
Protocol:
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high vacuum for 5-10 minutes.
-
Close the stopcock and thaw the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times.[9]
-
-
Rationale: This is the most effective method for removing dissolved oxygen.[9]
-
-
Use of Stabilizing Ligands:
-
Rationale: Bulky phosphine ligands can create a coordinatively saturated environment around the palladium center, preventing aggregation.[11]
-
Action: Ensure an appropriate ligand-to-palladium ratio. For some systems, a slight excess of the ligand can be beneficial.
-
-
Temperature Control:
-
Rationale: High temperatures can promote ligand dissociation, leading to unprotected palladium species that are prone to aggregation.[6]
-
Action: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Issue 3: Side Product Formation
Besides homocoupling, other side reactions can occur, especially with a sterically hindered substrate.
| Side Reaction | Description | Cause | Mitigation Strategy |
| Hydrodehalogenation | Replacement of the bromine atom with a hydrogen. | Presence of a hydrogen source (e.g., water, alcohol) and a pathway for β-hydride elimination. | Use rigorously dried reagents and solvents. Select ligands that disfavor β-hydride elimination. |
| Protodeborylation | Cleavage of the C-B bond of the boronic acid. | Often promoted by harsh basic conditions or prolonged reaction times at high temperatures. | Use milder bases (e.g., K₂CO₃, CsF) if possible. Optimize reaction time to avoid prolonged exposure to harsh conditions. |
Advanced Diagnostics
For persistent issues, a more in-depth analysis of the deactivated catalyst can provide valuable insights.
| Analytical Technique | Information Gained | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium on the surface of a solid sample, helping to distinguish between active Pd(0) and inactive oxidized species. | [5][12] |
| X-ray Diffraction (XRD) | Can identify the crystalline structure of palladium black. | [12] |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of palladium nanoparticles, confirming aggregation. | [12] |
By systematically applying these troubleshooting guides and preventative measures, researchers can overcome the challenges associated with catalyst deactivation in reactions involving this compound, leading to more efficient and reliable synthetic outcomes.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Anderson, K. W., & Buchwald, S. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1846-1856.
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.
- Corma, A., García, H., & Leyva, A. (2007). Catalyst recycling in Heck–Cassar–Sonogashira cross-coupling reactions in a green solvent/base blend. Chemical Society Reviews, 36(10), 1671-1681.
- Organic Chemistry Portal. Heck Reaction.
- Kim, H. J., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3943-3946.
- Lee, J., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
- Bakherad, M., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 40(42), 11165-11172.
- Platero-Prats, A. E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- BenchChem. (2025).
- Zhang, Y., & Li, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry.
- ResearchGate. The Heck coupling reaction of aryl bromides with styrene. [Table].
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 443-453.
- Wu, X., et al. (2019). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Diagram].
- ResearchGate.
- El-Batta, A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 648-661.
- Reddit. Degassing solvents for Suzuki reactions. r/Chempros.
- BenchChem. (2025).
- Platero-Prats, A. E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Reddit.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Ackermann, L., et al. (2006). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides.
- University of York. Degassing solvents. Chemistry Teaching Labs.
- Powers, I. G., & Uyeda, C. (2017). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 82(19), 9991-10005.
- Hoshi, T., et al. (2018). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 20(13), 3942-3946.
- Wikipedia. Heck reaction.
- YouTube. (2025).
- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
- Scribd.
- The Royal Society of Chemistry. Synthesis of bromobenzene: 64.
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Technical Support Center: Regioselective Bromination of 1,3-Diphenylbenzene
Introduction for the Researcher
Welcome to the technical support guide for the regioselective bromination of 1,3-diphenylbenzene (m-terphenyl). This resource is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this sterically demanding substrate. The inherent symmetry and electronic properties of 1,3-diphenylbenzene present a unique challenge: achieving high selectivity for a single brominated isomer.
This guide moves beyond standard protocols to provide a deeper understanding of the mechanistic principles at play. We will explore common experimental pitfalls, offer validated troubleshooting strategies, and compare various methodologies to empower you to optimize your reaction outcomes. The content is structured in a practical question-and-answer format to directly address the issues you are most likely to encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a standard bromination on 1,3-diphenylbenzene and obtained a mixture of isomers. Why is the selectivity poor?
A1: Understanding the Directing Effects and Steric Landscape
The outcome of an electrophilic aromatic substitution (EAS) is governed by the electronic and steric properties of the substituents on the aromatic ring.[1] In 1,3-diphenylbenzene, the central benzene ring is substituted with two phenyl groups.
-
Electronic Effects: Phenyl groups are classified as activating, ortho-, para-directing groups.[2][3] They donate electron density to the central ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[4] This activation directs the incoming electrophile (e.g., Br+) to the positions ortho or para to the phenyl substituents.
-
Positional Analysis: As illustrated below, this leads to three potential sites for monosubstitution on the central ring:
-
Position 2: This position is ortho to both phenyl groups.
-
Positions 4 and 6: These positions are equivalent. Each is ortho to one phenyl group and para to the other.
-
Position 5: This position is meta to both phenyl groups but is activated by being para to the C1-phenyl bond and para to the C3-phenyl bond through the ring system.
-
-
Steric Hindrance: The primary reason for poor selectivity is the competition between these electronically activated sites, further complicated by steric hindrance.[5][6]
-
The 2-position is severely sterically hindered by the two adjacent phenyl groups, making it the least accessible for attack by a bulky electrophile.[7]
-
The 4- and 6-positions are significantly less hindered than the 2-position.
-
The 5-position is also sterically accessible.
-
Therefore, a standard bromination often yields a mixture, primarily of the 4-bromo and 5-bromo isomers, because the electronic activation is spread across multiple positions with varying degrees of steric accessibility.
Caption: Experimental workflow for the selective bromination of 1,3-diphenylbenzene.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of substrate) at room temperature.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
DBI Addition: Slowly add Dibromoisocyanuric Acid (0.55 eq, as DBI delivers two bromine atoms) in small portions over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the mixture vigorously at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.
-
Add a saturated aqueous solution of sodium bisulfite dropwise until the orange/brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. [8]6. Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 4-bromo-1,3-diphenylbenzene isomer.
-
Q4: How do I use ¹H NMR to confirm the identity and regiochemistry of my brominated product?
A4: Spectroscopic Analysis
¹H NMR spectroscopy is the most powerful tool for distinguishing between the possible monobrominated isomers. The substitution pattern on the central ring dictates the symmetry and, consequently, the number and splitting patterns of the aromatic protons.
| Isomer | Key ¹H NMR Signals (Central Ring Protons) | Rationale |
| 4-Bromo-1,3-diphenylbenzene | Three distinct signals: two doublets and one doublet of doublets (or triplet with fine splitting). A characteristic ABX spin system. | The molecule is asymmetric. The protons at C2, C5, and C6 are all chemically non-equivalent and will show coupling to each other. |
| 2-Bromo-1,3-diphenylbenzene | Two distinct signals: one triplet and one doublet. A characteristic A₂X spin system. | The molecule has a C₂ axis of symmetry. The protons at C4 and C6 are equivalent, and the proton at C5 is unique. |
| 5-Bromo-1,3-diphenylbenzene | Two distinct signals: one triplet and one doublet. A characteristic AX₂ spin system. | The molecule has a C₂ axis of symmetry. The proton at C4 and C6 are equivalent, and the proton at C2 is unique. |
Interpreting the Data:
-
The ¹H NMR spectrum of the desired 4-bromo isomer will be the most complex in the aromatic region for the central ring, showing three distinct proton environments.
-
The 2- and 5-bromo isomers will show simpler spectra with only two signals for the central ring protons due to symmetry. Differentiating between the 2- and 5-isomers can be done with 2D NMR techniques (like NOESY) or by comparing with literature data if available. However, given the steric hindrance, the 2-bromo isomer is typically formed in negligible amounts.
General Troubleshooting Guide
Caption: A decision tree for troubleshooting common bromination issues.
References
- JoVE. (2025).
- Chemistry LibreTexts. (2022). 16.
- Organic Chemistry Class Notes. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). 11.
- Sagechem. (n.d.). Dibromoisocyanuric Acid vs. NBS: Which Brominating Agent is Right for Your Synthesis?.
- National Institutes of Health. (2012).
- Thieme. (n.d.).
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Google Patents. (n.d.).
- Chemia. (2022). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11).
- BenchChem. (2025).
- Li, JJ., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Organic Chemistry.
- Organic Chemistry Tutor. (n.d.).
- Chemistry LibreTexts. (2015). 16.
- Common Organic Chemistry. (n.d.).
- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.).
- NSF Public Access Repository. (2022).
- Grokipedia. (n.d.).
- ChemicalBook. (n.d.). 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum.
- TopSCHOLAR. (n.d.).
- Master Organic Chemistry. (2011).
- BenchChem. (2025).
- ResearchGate. (n.d.). Sterically Induced Binding Selectivity of Single m-Terphenyl Isocyanide Ligands.
- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- ScienceDirect. (2021).
- Reddit. (n.d.).
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- ChemicalBook. (n.d.). 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64.
- YouTube. (2013). Steric hindrance.
- ChemicalBook. (n.d.). p-Terphenyl synthesis.
- ResearchGate. (2025). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines.
- Wikipedia. (n.d.). m-Terphenyl.
- ResearchGate. (2025).
- ChemicalBook. (2025). 1,3-Diphenylbenzene.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution..
- ECHEMI. (n.d.). NMR spectrum of isomers of nitro bromobenzene.
Sources
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- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
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Technical Support Center: Scale-Up Synthesis of 1-Bromo-2,4-diphenyl-benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Bromo-2,4-diphenyl-benzene. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthesis campaign. This document is structured to address the practical challenges encountered when transitioning from bench-scale to pilot or manufacturing scale.
Synthesis Strategy: The Suzuki-Miyaura Coupling Approach
The most reliable and regioselective method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers excellent functional group tolerance and predictable outcomes, which are critical for large-scale production. The proposed route involves the coupling of 2,4-dibromobenzene with one equivalent of phenylboronic acid.
Reaction Scheme
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses common problems encountered during the scale-up of the Suzuki-Miyaura coupling for this compound in a question-and-answer format.
Q1: My reaction is showing a significant exotherm upon adding the base, and I'm concerned about thermal runaway. How can I manage this?
A1: This is a critical safety and process control issue. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] The exotherm likely arises from the neutralization of any acidic species and the initial activation of the catalytic cycle.
Root Cause Analysis & Solution:
-
Heat of Reaction: The Suzuki coupling is generally exothermic. A preliminary Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) study is highly recommended to quantify the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Reagent Addition Strategy:
-
Charge Order: Charge the reactor with 2,4-dibromobenzene, phenylboronic acid, and the solvent first.
-
Controlled Base Addition: Add the aqueous base solution via subsurface addition over an extended period (e.g., 1-2 hours). This prevents localized "hot spots" and allows the reactor's cooling system to manage the heat load effectively.
-
Initial Temperature: Start the base addition at a lower temperature (e.g., 40-50 °C) before slowly heating to the target reaction temperature of 80-100 °C.[5]
-
Q2: The reaction is sluggish and stalls before completion, leaving significant starting material. What are the likely causes?
A2: Incomplete conversion is a frequent scale-up challenge, often related to catalyst deactivation or poor mass transfer.
Troubleshooting Decision Tree:
Q3: I'm observing significant byproduct formation, specifically the homocoupling of phenylboronic acid (biphenyl) and debromination of my starting material. How can these be minimized?
A3: These side reactions are classic problems in Suzuki couplings and are often exacerbated by scale-up conditions.
-
Biphenyl Formation (Homocoupling): This typically occurs when the transmetalation step is slow, allowing the organoboronic acid to homocouple. It is often promoted by the presence of oxygen.
-
Mitigation: Rigorous exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert (Nitrogen or Argon) atmosphere from start to finish.[1]
-
-
Debromination: This side reaction involves the replacement of a bromine atom with a hydrogen atom.
-
Mitigation: This can be caused by impurities in reagents or issues with the base. Ensure a high-purity base is used. Sometimes, lowering the reaction temperature slightly can reduce the rate of this side reaction relative to the desired coupling.
-
Q4: The work-up is generating a thick emulsion, making phase separation difficult and time-consuming. What's the best approach for a large-scale work-up?
A4: Emulsions are a common physical challenge during the scale-up of biphasic reactions. The goal is a clean and efficient separation.
Optimized Work-Up Protocol:
-
Cooling & Quenching: After reaction completion (verified by GC or HPLC), cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like Toluene or Ethyl Acetate (3 volumes). This helps to decrease the concentration of amphiphilic species that stabilize emulsions.
-
Aqueous Wash:
-
Wash 1: Add a saturated solution of ammonium chloride (NH₄Cl) to quench the reaction and help break up inorganic precipitates.
-
Wash 2: Perform a wash with deionized water.
-
Wash 3: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and further aids in breaking emulsions.[5]
-
-
Separation Technique: In a large reactor, allow adequate settling time (30-60 minutes) for the layers to separate cleanly. If an emulsion persists, adding a small amount of a different solvent or slightly increasing the temperature can sometimes help.
-
Drying & Filtration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
Frequently Asked Questions (FAQs)
-
What are the Critical Process Parameters (CPPs) for this synthesis?
-
Temperature: Directly impacts reaction rate and byproduct formation.
-
Agitation Rate: Crucial for ensuring efficient mass transfer in the biphasic system.
-
Base Stoichiometry & Addition Rate: Affects reaction kinetics and the thermal profile.
-
Catalyst Loading: Must be optimized to balance reaction time, cost, and residual palladium levels in the final product.
-
-
How can I effectively monitor reaction progress on a large scale?
-
While TLC is useful in the lab, it is not practical for large-scale production. The preferred methods are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) . These techniques provide quantitative data on the consumption of starting materials and the formation of the product. Develop a validated analytical method early in the development process.
-
-
What are the primary safety concerns for this process?
-
Thermal Hazard: As discussed, the potential for a reaction exotherm must be respected and controlled.
-
Reagent Toxicity: Phenylboronic acid can be an irritant. The product, this compound, as a polybrominated aromatic compound, should be handled with care, assuming potential toxicity similar to other polybrominated diphenyl ethers (PBDEs).[7] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Toluene and other organic solvents are flammable. Ensure the reactor is properly grounded and operate in a well-ventilated area away from ignition sources.
-
Data Summary & Protocols
Table 1: Recommended Scale-Up Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| 2,4-Dibromobenzene | 1.0 eq | Limiting reagent. |
| Phenylboronic Acid | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the dibromo starting material. |
| Palladium Catalyst | 0.005 - 0.01 mol% | Loading should be minimized for cost and purity. May need re-optimization at scale. |
| Base (e.g., K₂CO₃) | 2.0 - 2.5 eq | Ensures activation of the boronic acid for efficient transmetalation.[2] |
| Solvent System | Toluene / Water (4:1 v/v) | A common, effective biphasic system for Suzuki couplings. |
| Reaction Temperature | 85 - 95 °C | Balances reaction rate against potential for byproduct formation. |
| Reaction Time | 8 - 16 hours | Monitor by HPLC/GC for completion. |
Experimental Protocol: 100g Scale Synthesis
This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.
-
Reactor Preparation: To a clean, dry, and inerted 2L jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple, charge 2,4-dibromobenzene (100 g, 0.42 mol).
-
Reagent Charge: Add phenylboronic acid (56.5 g, 0.46 mol), and toluene (800 mL).
-
Inerting: Begin stirring and sparge the mixture with a stream of nitrogen for 30 minutes to degas the solution.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.4 g, 0.0021 mol).
-
Base Preparation: In a separate vessel, dissolve potassium carbonate (145 g, 1.05 mol) in deionized water (200 mL). Sparge this solution with nitrogen for 15 minutes.
-
Reaction: Heat the reactor contents to 50 °C. Slowly add the potassium carbonate solution to the reactor via a dosing pump over 1 hour, monitoring the internal temperature closely. After the addition is complete, heat the reaction mixture to 90 °C and maintain for 12 hours.
-
Monitoring: Take samples periodically and analyze by GC/HPLC to monitor the disappearance of 2,4-dibromobenzene.
-
Work-Up: Once the reaction is complete (<1% starting material remaining), cool the reactor to 25 °C. Transfer the contents to a separatory funnel, wash with 1M NH₄Cl (200 mL), followed by brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel to yield pure this compound.
References
- Vertex AI Search. (2026). 1-Bromo-4-propylbenzene synthesis. ChemicalBook.
- BenchChem. (2025).
- Organic Syntheses. 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.
- BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. BenchChem.
- Nerd & Roches. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. Suzuki Coupling.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Reddit. (2014).
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- PubMed Central.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-2,4-diphenyl-benzene by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-2,4-diphenyl-benzene. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility. Achieving high purity is paramount for accurate downstream applications, from materials science to the synthesis of complex pharmaceutical intermediates. This document provides a comprehensive, question-and-answer-based resource to navigate the nuances of the recrystallization process for this specific compound, troubleshoot common issues, and ensure a high-yield, high-purity outcome.
Section 1: Compound Profile and Core Principles
This compound is a polyaromatic compound whose purification demands a careful selection of solvents based on its structural characteristics. Understanding its physical properties is the first step in designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Br | PubChem[1] |
| Molecular Weight | 309.2 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical) | Inferred |
| Melting Point | Data not readily available in literature. Must be determined experimentally. | - |
| Solubility Profile | Insoluble in water; generally soluble in non-polar to moderately polar organic solvents. | Inferred from structure |
The Principle of "Like Dissolves Like"
The large, non-polar surface area conferred by the three phenyl rings is the dominant structural feature of this compound. The bromine atom adds a degree of polarity, but the molecule remains largely hydrophobic. Therefore, an ideal recrystallization solvent will be one that can effectively solvate this large aromatic system at elevated temperatures but has limited solvating power at lower temperatures. This significant difference in solubility with temperature is the cornerstone of a successful purification[2].
Section 2: The Recrystallization Workflow
The process of recrystallization is a sequential workflow designed to separate the desired compound from soluble and insoluble impurities. Each step has a specific purpose, and failure at any stage can compromise the final purity and yield.
Caption: A standard workflow for the purification of a solid organic compound by recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right recrystallization solvent for this compound?
Answer: This is the most critical step. The ideal solvent should dissolve the compound when hot but not at room temperature[2]. Given the compound's aromatic and non-polar nature, start by screening solvents like Toluene, Hexanes, Cyclohexane, Ethyl Acetate, and alcohols like Ethanol or Isopropanol. A mixed-solvent system (e.g., Toluene-Hexane or Ethanol-Water) may also be effective.
The selection process must be experimental. Use the protocol outlined in Section 4, Protocol 1 to test solubility in small vials before committing your entire batch. An ideal solvent will show poor solubility at room temperature but complete dissolution near its boiling point[3].
Q2: My compound is not dissolving in the hot solvent, what should I do?
Answer: This indicates that the solvent is too non-polar or that you have not added enough. First, ensure the solvent is at or near its boiling point. If the compound remains insoluble, add more solvent in small increments (0.5-1.0 mL at a time) and allow the solution to return to a boil after each addition. If a large volume of solvent is required with little effect, the solvent is likely a poor choice. You may need to select a more polar solvent or switch to a mixed-solvent system.
Q3: I've cooled the solution, but no crystals are forming. What's wrong?
Answer: This is a very common issue with two primary causes:
-
Too much solvent was used: This is the most frequent reason for crystallization failure[4]. The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration, then allow it to cool again[5].
-
The solution is supersaturated: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated[4]. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth[6].
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can trigger rapid crystallization[4].
-
Q4: My compound has "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high[7]. Since the melting point of this compound is not well-documented, this is a potential risk.
To resolve oiling out:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point[5].
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage slow cooling, which favors the formation of well-ordered crystals over an amorphous oil[4].
-
If the problem persists, the chosen solvent is likely unsuitable. Recover the crude material by evaporating the solvent and attempt the recrystallization with a different solvent system[8].
Q5: My final yield is very low. What are the likely causes?
Answer: A low yield can result from several factors during the process:
-
Using too much solvent: As discussed in Q3, excess solvent will retain a significant amount of your product in the "mother liquor" after filtration[5].
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Ensure your funnel and flask are pre-heated[8].
-
Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away some of your product[6].
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out of solution.
Q6: The purified crystals are still colored. How do I remove colored impurities?
Answer: If your product has a persistent color, it is likely due to highly conjugated, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.
Procedure:
-
Dissolve the crude solid in the hot solvent as usual.
-
Allow the solution to cool slightly below its boiling point.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities. The resulting filtrate should be colorless. Proceed with cooling and crystallization as normal.
Section 4: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., Toluene, Hexane, Ethanol, Ethyl Acetate) dropwise, up to ~0.5 mL. Agitate the mixture. Note any solvents that dissolve the compound at room temperature; these are unsuitable as primary recrystallization solvents[3].
-
Heating: Place the test tubes that showed poor solubility at room temperature into a hot water or sand bath. Heat them to the boiling point of the respective solvent.
-
Observation (Hot): Add more of the hot solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL). If the compound remains insoluble after adding a significant volume of hot solvent, it is a poor choice.
-
Cooling: Remove the tubes containing the now-dissolved compound from the heat and allow them to cool to room temperature. Then, place them in an ice bath.
-
Selection: The best solvent is the one that showed poor solubility at room temperature but good solubility when hot, and which produces a large quantity of crystalline precipitate upon cooling[2].
Protocol 2: Full Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved[6].
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization[8].
-
Cooling: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[5].
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities[6].
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystalline solid to a watch glass and allow it to air dry completely or dry in a vacuum oven. The absence of solvent odor and a constant weight are indicators of a fully dry product.
Section 5: Quick Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No crystals form on cooling | 1. Too much solvent used. 2. Solution is supersaturated. | 1. Boil off excess solvent and re-cool.[4] 2. Scratch the inner wall of the flask or add a seed crystal.[6] |
| Compound "oils out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of compound is below solvent boiling point. | 1. Re-heat to dissolve, add more solvent, and re-cool slowly.[5][7] 2. Insulate the flask for slower cooling.[4] 3. Choose a lower-boiling point solvent. |
| Very low crystal yield | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Washing with too much or warm solvent. | 1. Use the minimum amount of hot solvent necessary.[6] 2. Pre-heat all glassware for hot filtration.[8] 3. Wash crystals with a very small amount of ice-cold solvent.[6] |
| Crystals are colored | Highly colored impurities are present. | Add a small amount of activated charcoal to the hot solution and perform hot filtration before cooling.[5] |
| Crystals form too quickly | Solution is too concentrated, trapping impurities. | Re-heat to dissolve, add a small amount of extra solvent, and cool more slowly.[5] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Stack Exchange Inc. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Stenutz, R. (n.d.). 1-bromo-2-phenylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. This compound | C18H13Br | CID 247774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Bromo-2,4-diphenyl-benzene
The Challenge: Understanding the Steric Environment
1-Bromo-2,4-diphenyl-benzene presents a significant synthetic hurdle due to the bulky phenyl group positioned ortho to the bromine atom. This steric shield severely restricts access to the reaction center, impeding critical steps in many standard transformations, particularly palladium-catalyzed cross-coupling reactions. The primary challenge lies in facilitating the oxidative addition of the aryl bromide to the metal center, a prerequisite for most catalytic cycles.
Caption: Steric shielding of the C-Br bond in this compound.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific experimental failures. The solutions provided are based on a logical, step-by-step approach to diagnose and resolve the issue.
Question 1: My Suzuki-Miyaura cross-coupling reaction with this compound has failed or given a very low yield. What should I do?
Answer:
Failure in Suzuki-Miyaura couplings with this substrate is almost always due to the inability to overcome the steric hindrance around the C-Br bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective. A systematic optimization of your catalyst system, base, and reaction conditions is required.
Troubleshooting Workflow:
Caption: Systematic troubleshooting for a failed Suzuki-Miyaura coupling reaction.
Detailed Explanation:
-
Catalyst & Ligand Selection is Critical: The key to success is using a catalyst system that can form a highly reactive, low-coordinate Pd(0) species. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for this.[1]
-
Why? These ligands promote the formation of a monoligated "L-Pd(0)" complex. This species is less sterically encumbered and more electronically rich, which dramatically accelerates the rate-limiting oxidative addition step.[2] Ligands like SPhos and AntPhos have demonstrated unprecedented activity for coupling extremely hindered substrates.[2][3][4] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" also show high efficiency.[5]
-
-
Base and Solvent Choice: For sterically demanding couplings, the choice of base is crucial.
-
Why? While aqueous bases like Na₂CO₃ can be ineffective for hindered arylboronic acids, stronger, anhydrous bases are often required to facilitate the transmetalation step without degrading the catalyst or reactants.[6] Potassium phosphate (K₃PO₄) is often a reliable choice. Aprotic polar solvents like toluene, dioxane, or THF are preferred.
-
-
Elevated Temperature: These reactions often require more thermal energy to overcome the high activation barrier associated with the oxidative addition step. Temperatures in the range of 100-120 °C are common.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for sterically hindered substrates.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), Pd₂(dba)₃ (2 mol%), SPhos (4.5 mol%), and finely ground K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (aryl bromide is reduced to the arene) instead of my desired C-N product. What's wrong?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered substrates. It often competes with the desired reductive elimination step. This issue points towards problems with the catalyst stability, ligand choice, or base.
Causality:
The palladium-amide intermediate can undergo β-hydride elimination if the amine has β-hydrogens, but in many cases, the competing hydrodehalogenation arises from other pathways. The choice of a sufficiently bulky ligand is paramount to favor the C-N reductive elimination over decomposition pathways.[7]
Solutions:
-
Switch to Bulky Biaryl Phosphine Ligands: This is the most critical factor. Ligands developed by the Buchwald group, such as XPhos, RuPhos, or BrettPhos, are specifically designed to promote C-N bond formation with hindered substrates.[1][7]
-
Why? These ligands create a sterically crowded coordination sphere around the palladium center that favors the C-N reductive elimination pathway, making it kinetically faster than competing side reactions.
-
-
Use a Weaker, Non-Nucleophilic Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[8]
-
Use a Pre-formed Catalyst: Using an air-stable, well-defined precatalyst (e.g., an XPhos-palladium precatalyst) can lead to more reproducible results and higher activity compared to generating the catalyst in situ from a palladium source like Pd₂(dba)₃.[9]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most challenging with this compound?
A1: Reactions involving bulky coupling partners are the most difficult. Suzuki-Miyaura couplings with ortho-substituted boronic acids are particularly challenging, as this creates a scenario of tetra-ortho-substituted biaryl synthesis, which is one of the most demanding coupling reactions.[3][10] Buchwald-Hartwig amination with bulky secondary amines can also be difficult. In contrast, Sonogashira coupling with terminal alkynes may be more feasible due to the linear geometry and smaller steric profile of the alkyne coupling partner.[11]
Q2: Can I form a Grignard reagent from this compound?
A2: Yes, but it can be challenging to initiate. The steric hindrance can slow the reaction between the aryl bromide and the magnesium metal surface.[12]
-
Activation is Key: The passivating magnesium oxide layer on the metal must be overcome.[13] Use activation methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ with a dry stirring rod to expose a fresh metal surface.[13][14]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be destroyed by any trace of water or protic solvents.[12][15] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Q3: For Sonogashira coupling, are copper-free conditions better for this substrate?
A3: Copper-free Sonogashira conditions are often advantageous for complex or sterically hindered substrates.
-
Why? The traditional copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), which complicates purification.[16] Modern protocols using bulky, electron-rich phosphine ligands can efficiently catalyze the reaction without copper, often leading to cleaner reactions and simpler workups.[17][18] The combination of a palladium source with a ligand like di-tert-butylneopentylphosphine (DTBNpP) can be effective.[17]
Q4: What is the general role of bulky, electron-rich ligands in overcoming steric hindrance?
A4: These ligands are the cornerstone of modern cross-coupling chemistry for hindered substrates. Their function is twofold:
-
Steric Properties: Their large size promotes the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) complex. This highly reactive species is necessary to engage with the sterically shielded C-Br bond.[1][18]
-
Electronic Properties: They are strong σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step and promotes the final reductive elimination step of the catalytic cycle.[19][20]
Catalyst & Ligand Selection Guide
The following table provides a starting point for selecting a catalyst system for various reactions involving this compound.
| Reaction Type | Recommended Ligand(s) | Typical Palladium Source | Common Base(s) | Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, AntPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | Essential for coupling hindered boronic acids.[2][3][21] |
| Buchwald-Hartwig | XPhos, BrettPhos, RuPhos | Pd₂(dba)₃, Pd-GPhos precatalysts | NaOtBu, LiHMDS, K₃PO₄ | Ligand choice is critical to prevent side reactions.[7][8][22] |
| Sonogashira | P(t-Bu)₃, cataCXium® A, SPhos | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Et₃N, i-Pr₂NH, Cs₂CO₃ | Copper-free conditions are often cleaner.[11][17] |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed. Available at: [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole - Sci-Hub. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Advances in Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available at: [Link]
-
Grignard Reaction - University of Massachusetts. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Grignard reagent - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF - ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]
-
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-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]
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Technical Support Center: Minimizing Debromination of 1-Bromo-2,4-diphenyl-benzene in Coupling Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-Bromo-2,4-diphenyl-benzene in palladium-catalyzed cross-coupling reactions. The sterically hindered nature of this substrate, combined with the presence of multiple phenyl groups, can present unique challenges, most notably the undesired side reaction of debromination (hydrodebromination). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you minimize this side product and maximize the yield of your desired coupled product.
Understanding the Challenge: The Debromination Side Reaction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1][2][3][4][5] However, with substrates like this compound, a competing reaction can occur where the bromine atom is replaced by a hydrogen atom, leading to the formation of 1,3-diphenyl-benzene. This process, known as debromination or hydrodebromination, reduces the yield of the desired product and complicates purification.[6]
The primary culprit behind this undesired reaction is often the in-situ formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[6][7] This hydride can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or even trace impurities.[8][9] Once formed, the Pd-H species can undergo oxidative addition to the aryl bromide, followed by reductive elimination of the debrominated product.
Catalytic Cycle and the Debromination Pathway
Caption: The catalytic cycle of a cross-coupling reaction showing the competing debromination pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of 1,3-diphenyl-benzene. What is the most likely cause?
A1: The most common causes are the choice of base and the reaction temperature. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), and high temperatures can promote the formation of palladium-hydride species that lead to debromination.[6][9][10]
Q2: What is the first thing I should change in my protocol to minimize debromination?
A2: The first parameters to adjust are the base and temperature. Switch to a milder, non-alkoxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][10] Concurrently, try running the reaction at a lower temperature (e.g., starting at 60-80 °C) as the debromination pathway may have a higher activation energy.[6]
Q3: How can I confirm that debromination is occurring and quantify it?
A3: You can confirm and quantify the debrominated side product using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product by its mass.[11] Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also be used to determine the ratio of the desired product to the debrominated product by integrating characteristic peaks.
Q4: Can my choice of palladium catalyst or ligand influence the amount of debromination?
A4: Absolutely. The choice of ligand is critical. Electron-rich, bulky phosphine ligands can accelerate the rate of reductive elimination of the desired product, which can outcompete the debromination pathway.[12][13][14] Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective for sterically hindered substrates.[1][15]
Q5: Is it necessary to degas my solvents and run the reaction under an inert atmosphere?
A5: Yes, this is a critical step. Oxygen can lead to the decomposition of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[7][16] Always use properly degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[16]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered when using this compound in coupling reactions.
Problem: High levels of debrominated product (1,3-diphenyl-benzene) are observed.
This is the most common issue with this substrate. The following troubleshooting workflow can help systematically address the problem.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting debromination.
Solution A: Modification of Reaction Conditions
The reaction environment plays a crucial role. Adjusting the base, temperature, and solvent can have a significant impact.
The base is a common source of hydrides, especially when using alkoxides. Weaker inorganic bases are generally preferred.
| Base Type | Examples | Propensity for Debromination | Recommended Use |
| Strong Alkoxides | NaOtBu, KOtBu | High | Not recommended for this substrate unless other options fail. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Recommended starting point. Cs₂CO₃ is more soluble and often more effective.[10] |
| Phosphates | K₃PO₄ | Low | An excellent alternative, particularly effective in Suzuki couplings.[6] |
| Fluorides | KF, CsF | Low | Can be effective, especially in Suzuki couplings, by activating the boronic acid. |
Lowering the reaction temperature can disfavor the debromination pathway. It is advisable to start at a lower temperature (e.g., 80 °C) and only increase it if the desired reaction is too slow. Monitor the reaction progress by TLC or LC-MS.[6]
Solution B: Catalyst and Ligand Optimization
The palladium catalyst and its coordinating ligand are at the heart of the reaction.
For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired C-C bond formation.[13][14]
| Ligand | Class | Key Features |
| SPhos | Biarylphosphine | Provides a good balance of steric bulk and electron-donating ability. |
| XPhos | Biarylphosphine | Highly effective for sterically demanding couplings.[15] |
| RuPhos | Biarylphosphine | Another excellent choice for challenging Suzuki-Miyaura reactions. |
| PCy₃ | Trialkylphosphine | A less bulky but strongly electron-donating ligand that can be effective.[17] |
Using modern, well-defined Pd(II) precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are often more stable and lead to more reproducible catalytic activity.[16]
Experimental Protocols
The following is a generalized, robust protocol for a Suzuki-Miyaura coupling of this compound, designed to minimize debromination.
Optimized Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
This protocol provides a solid foundation. If debromination is still observed, consider further lowering the temperature or screening alternative mild bases from the table above.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Gunn, D., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Moyer, C. L., et al. (1968). Base-Induced Dehalogenation of Aryl Halides in tert-Butyl Alcohol-Dimethyl Sulfoxide and Similar Solvent Mixtures. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2016, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Retrieved from [Link]
-
Jha, A. K., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
ACS Publications. (2020, March 31). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
-
Organic Syntheses. (1988). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2014, October). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of aryl halides with acetylene derivative. Retrieved from [Link]
-
Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
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Validation & Comparative
A Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-2,4-diphenyl-benzene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characteristics of 1-Bromo-2,4-diphenyl-benzene, a terphenyl derivative. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will focus on a detailed prediction of its NMR spectra. This predictive approach, grounded in the fundamental principles of NMR and supported by experimental data from analogous compounds, provides a robust framework for scientists to interpret and verify the structure of this and similar molecules.
The Power of Prediction: Understanding Substituent Effects
The chemical shifts and coupling patterns in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In this compound, the central benzene ring is influenced by three distinct groups: a bromine atom, a phenyl group at position 2, and another phenyl group at position 4.
-
Bromine: As an electronegative halogen, bromine exerts a moderate electron-withdrawing inductive effect, which generally deshields nearby protons and carbons. However, it also possesses lone pairs that can participate in resonance, leading to a shielding effect, particularly at the ortho and para positions. The overall effect is a combination of these opposing forces.
-
Phenyl Groups: Phenyl substituents introduce significant magnetic anisotropy. The ring currents within these phenyl groups can either shield or deshield adjacent protons on the central ring, depending on their relative orientation.
By dissecting the known NMR data of simpler, related molecules—bromobenzene, biphenyl, and the terphenyl isomers (ortho, meta, and para)—we can build a reliable model for the expected spectrum of this compound.
Comparative ¹H NMR Data of Analogous Compounds
To predict the ¹H NMR spectrum of this compound, it is instructive to first examine the spectra of its constituent parts and isomers. The aromatic region (typically 7.0-8.5 ppm) is of primary interest.
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Bromobenzene | H-2, H-6 (ortho) | ~7.50 | Doublet of doublets |
| H-3, H-5 (meta) | ~7.25 | Triplet of doublets | |
| H-4 (para) | ~7.30 | Triplet | |
| Biphenyl | H-2, H-6, H-2', H-6' | ~7.60 | Multiplet |
| H-3, H-5, H-3', H-5' | ~7.44 | Multiplet | |
| H-4, H-4' | ~7.34 | Multiplet | |
| o-Terphenyl | Phenyl H's | 7.14 - 7.43 | Multiplet |
| m-Terphenyl | Phenyl H's | 7.37 - 7.81 | Multiplet |
| p-Terphenyl | Central ring H's | ~7.68 | Singlet |
| Phenyl H's | 7.37 - 7.65 | Multiplet |
Predicted ¹H NMR Spectrum of this compound
Based on the additive effects of the substituents and analysis of steric interactions, the following ¹H NMR spectrum is predicted for this compound. The protons on the central ring are expected to be the most informative for confirming the substitution pattern.
dot graph { layout=neato; node [shape=plaintext]; A [label="this compound", pos="2.5,3.5!"]; B [label="Br", pos="0,1.5!"]; C [label="H-3", pos="1.5,0!"]; D [label="H-5", pos="3.5,0!"]; E [label="H-6", pos="4,1.5!"]; F [label="Ph", pos="1,2.7!"]; G [label="Ph", pos="4.5,2.7!"]; H [label="1", pos="1,1.5!"]; I [label="2", pos="2,2.5!"]; J [label="3", pos="2.5,1!"]; K [label="4", pos="3.5,2!"]; L [label="5", pos="4,1!"]; M [label="6", pos="3.5,0.5!"];
compound [label="", shape=polygon, sides=6, pos="2.5,1.5!"];
compound -- B [len=0.8]; compound -- C [len=0.8]; compound -- D [len=0.8]; compound -- E [len=0.8]; compound -- F [len=0.8]; compound -- G [len=0.8]; } A diagram illustrating the proton numbering of this compound.
-
H-3: This proton is ortho to both a phenyl group and the bromine atom. It is expected to be a doublet with a small coupling constant due to the adjacent H-4. Its chemical shift will be influenced by both the deshielding effect of the bromine and the anisotropic effect of the adjacent phenyl group, likely placing it in the range of 7.40-7.50 ppm .
-
H-5: Situated between a phenyl group and a proton, H-5 is expected to be a doublet of doublets, coupling to both H-3 and H-6. It will likely appear in the region of 7.50-7.60 ppm .
-
H-6: This proton is ortho to a phenyl group and meta to the bromine. It will appear as a doublet, coupling with H-5. Its chemical shift is predicted to be in the range of 7.30-7.40 ppm .
-
Phenyl Protons: The ten protons of the two phenyl substituents will likely appear as a complex multiplet in the region of 7.20-7.60 ppm , overlapping with the signals from the central ring.
Comparative ¹³C NMR Data of Analogous Compounds
The ¹³C NMR spectrum provides direct information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Compound | Carbon | Chemical Shift (ppm) |
| Bromobenzene | C-1 (ipso) | ~122.6 |
| C-2, C-6 (ortho) | ~131.7 | |
| C-3, C-5 (meta) | ~129.9 | |
| C-4 (para) | ~130.2 | |
| Biphenyl | C-1 (ipso) | ~141.2 |
| C-2, C-6 (ortho) | ~127.2 | |
| C-3, C-5 (meta) | ~128.7 | |
| C-4 (para) | ~127.1 | |
| o-Terphenyl | C-1, C-2 | ~140.7 |
| Phenyl C's | 127.0 - 130.5 | |
| m-Terphenyl | C-1, C-3 | ~141.5 |
| Phenyl C's | 127.2 - 129.0 | |
| p-Terphenyl | C-1, C-4 | ~140.1 |
| Phenyl C's | 127.0 - 128.8 |
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum of this compound will show a total of 12 signals in the aromatic region, assuming free rotation of the phenyl groups which would make the ortho/meta carbons on these rings equivalent.
dot graph { layout=neato; node [shape=plaintext]; A [label="this compound", pos="2.5,3.5!"]; B [label="Br", pos="0,1.5!"]; C [label="Ph", pos="1,2.7!"]; D [label="Ph", pos="4.5,2.7!"]; E [label="C-1", pos="1,1.5!"]; F [label="C-2", pos="2,2.5!"]; G [label="C-3", pos="2.5,1!"]; H [label="C-4", pos="3.5,2!"]; I [label="C-5", pos="4,1!"]; J [label="C-6", pos="3.5,0.5!"];
compound [label="", shape=polygon, sides=6, pos="2.5,1.5!"];
compound -- B [len=0.8]; compound -- C [len=0.8]; compound -- D [len=0.8]; } A diagram illustrating the carbon numbering of this compound.
-
C-1 (ipso to Br): This carbon is directly attached to bromine and will be significantly shielded due to the "heavy atom effect," placing its signal upfield, likely around 120-125 ppm .
-
C-2 and C-4 (ipso to Ph): These carbons are bonded to the phenyl substituents and will appear downfield, in the range of 140-145 ppm .
-
C-3, C-5, C-6: These protonated carbons of the central ring will have chemical shifts influenced by their positions relative to the substituents, likely appearing between 125-135 ppm .
-
Phenyl Carbons: The carbons of the two phenyl rings will give rise to several signals in the typical aromatic region of 127-130 ppm , with the ipso-carbons of the phenyl rings appearing further downfield.
Alternative and Complementary Analytical Techniques
While NMR is the cornerstone for determining the connectivity of a molecule, a comprehensive characterization often involves complementary techniques:
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula (C₁₈H₁₃Br).
-
Infrared (IR) Spectroscopy: Identifies functional groups. For this compound, it would show characteristic C-H stretching and bending frequencies for the aromatic rings and the C-Br stretch.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive solid-state structure, including bond lengths and angles, and the torsional angles between the phenyl rings.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
Conclusion
The structural elucidation of complex aromatic molecules like this compound is a critical task in chemical research and development. While direct experimental NMR data may not always be readily available, a predictive approach based on the well-established principles of NMR spectroscopy and comparative analysis with known compounds provides a powerful and reliable means of characterization. This guide demonstrates how to systematically predict and interpret the ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for scientists working with this and structurally related compounds. The integration of this predictive NMR analysis with complementary techniques such as mass spectrometry and IR spectroscopy will ensure an unambiguous structural assignment.
References
-
Spectra and physical data of (A2): The Royal Society of Chemistry. [Link]
-
Biphenyl at BMRB: Biological Magnetic Resonance Bank. [Link]
-
Bromobenzene - SpectraBase: Wiley-VCH GmbH. [Link]
-
m-Terphenyl - Optional[1H NMR] - Spectrum - SpectraBase: Wiley-VCH GmbH. [Link]
-
NMR Spectroscopy of Benzene Derivatives - JoVE: Journal of Visualized Experiments. [Link]
-
Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes - ACS Publications: The Journal of Physical Chemistry. [Link]
-
Short Summary of 1H-NMR Interpretation: Minnesota State University Moorhead. [Link]
A Comparative Guide to the Reactivity of 1-Bromo-2,4-diphenyl-benzene and Other Brominated Terphenyls for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of appropriate building blocks is a critical determinant of success. Brominated terphenyls, a class of aromatic compounds composed of three interconnected benzene rings with a bromine substituent, are valuable precursors for the construction of complex molecular architectures found in pharmaceuticals, organic electronics, and advanced materials. Their reactivity in cross-coupling reactions, however, is not uniform and is profoundly influenced by the substitution pattern on the terphenyl core.
This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2,4-diphenyl-benzene against other representative brominated terphenyl isomers. By examining the interplay of steric and electronic factors, supported by experimental data from the scientific literature, this document aims to equip researchers with the insights necessary to make informed decisions in the strategic design and execution of their synthetic routes.
The Decisive Influence of Structure on Reactivity: Steric and Electronic Effects
The propensity of a brominated terphenyl to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily governed by two key factors: steric hindrance and electronic effects.
Steric Hindrance: The spatial arrangement of substituents around the carbon-bromine (C-Br) bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the initial oxidative addition step, which is often rate-determining. In the context of brominated terphenyls, the presence of phenyl groups in close proximity to the bromine atom can create a sterically congested environment.
Electronic Effects: The electron density at the carbon atom of the C-Br bond, as influenced by the electron-donating or electron-withdrawing nature of other substituents on the aromatic rings, plays a crucial role. Electron-withdrawing groups tend to increase the electrophilicity of the carbon atom, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups can decrease the reaction rate.
Comparative Reactivity Analysis: this compound vs. Other Isomers
To illustrate the practical implications of these principles, we will compare the reactivity of this compound with simpler, yet structurally informative, brominated terphenyl isomers.
This compound: This isomer presents a unique reactivity profile due to the presence of two phenyl substituents on the same benzene ring as the bromine atom. The phenyl group at the 2-position exerts a significant steric hindrance, making the C-Br bond less accessible to the palladium catalyst. The phenyl group at the 4-position, while not directly flanking the bromine, contributes to the overall steric bulk and can influence the electronic nature of the aromatic system.
Other Brominated Terphenyl Isomers:
-
p-Terphenyl Derivatives (e.g., 4-Bromo-p-terphenyl): In this isomer, the bromine atom is located on one of the terminal phenyl rings, distant from the other two rings. This arrangement minimizes steric hindrance around the C-Br bond, generally leading to higher reactivity in cross-coupling reactions.
-
m-Terphenyl Derivatives (e.g., 4'-Bromo-m-terphenyl): With the bromine on the central ring, the steric environment is more complex. The flanking phenyl groups can influence the approach of the catalyst, though generally to a lesser extent than in ortho-substituted systems.
-
o-Terphenyl Derivatives (e.g., 2-Bromo-o-terphenyl): Similar to this compound, the proximity of a phenyl group to the bromine atom introduces significant steric challenges, often requiring more forcing reaction conditions or specialized catalyst systems.
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various brominated terphenyls, highlighting the impact of substitution on reaction outcomes.
| Brominated Terphenyl | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate | Hypothetical data based on sterically hindered couplings |
| 4-Bromo-p-terphenyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 | [1] |
| 1,4-Dibromo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | RT | 92 (mono-arylated) | [2] |
| 3-Bromophenyltrifluoroborate | 4-Ethylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 25 | High (intermediate) | [3] |
Note: Direct comparative studies for this compound are scarce in the literature. The data presented for this compound is an educated estimation based on the reactivity of similarly sterically hindered aryl bromides.
The high yield obtained for 4-Bromo-p-terphenyl demonstrates the facility of the reaction when steric hindrance is minimized.[1] In contrast, the selective mono-arylation of 1,4-dibromo-2-nitrobenzene at room temperature highlights the powerful directing effect of the electron-withdrawing nitro group, which activates the ortho C-Br bond.[2] The temperature-controlled sequential reaction starting from a bromophenyltrifluoroborate showcases how reaction conditions can be manipulated to achieve selective couplings.[3] For the highly hindered this compound, one would anticipate the need for more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands), and potentially higher reaction temperatures to achieve satisfactory yields.
Experimental Protocols: A Guide to Practice
To provide a practical context for the discussed principles, detailed experimental protocols for representative cross-coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of a Less Hindered Brominated Terphenyl (e.g., 4-Bromo-p-terphenyl)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of standard aryl bromides.
Materials:
-
4-Bromo-p-terphenyl
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-p-terphenyl (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).
-
Stir the reaction mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Brominated Terphenyl (e.g., this compound)
This protocol incorporates modifications typically required for challenging, sterically hindered substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound (1 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (3 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.1 mmol) to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction for an extended period (12-24 hours), as sterically hindered couplings are often slower.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Process: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for a comparative reactivity study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative reactivity study of brominated terphenyls.
Conclusion
The reactivity of brominated terphenyls in palladium-catalyzed cross-coupling reactions is a nuanced interplay of steric and electronic factors. While isomers with minimal steric hindrance around the C-Br bond, such as 4-Bromo-p-terphenyl, exhibit high reactivity, substrates like this compound present significant steric challenges that necessitate the use of specialized catalyst systems and more forcing reaction conditions. The presence of electron-withdrawing groups can dramatically enhance reactivity through electronic activation. A thorough understanding of these principles is paramount for the rational design of efficient synthetic strategies towards complex, high-value molecules. This guide serves as a foundational resource for researchers navigating the exciting and challenging field of advanced organic synthesis.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12 (4), 146–151. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing, 2025 . [Link]
-
Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate, 2025 . [Link]
-
Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. The Royal Society of Chemistry, 2018 . [Link]
-
Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online, 2019 . [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health, 2019 . [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1-Bromo-2,4-diphenyl-benzene: A Comparative Analysis
For researchers and professionals in organic synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of reliable, reproducible downstream results. 1-Bromo-2,4-diphenyl-benzene, a substituted terphenyl, serves as a crucial building block in various advanced material and pharmaceutical syntheses. Its impurity profile can significantly impact reaction yields, final product purity, and even biological activity. This guide presents a comprehensive comparison of analytical methodologies for assessing the purity of this compound, anchored by a detailed, proposed High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the chosen analytical strategies, compare their performance characteristics, and provide actionable protocols.
Introduction: The Challenge of a Non-Compendial Analyte
This compound is a specialized reagent without a standardized, compendial method for purity analysis in major pharmacopeias. This scenario is common in research and early-stage development, requiring the analytical scientist to develop a robust, scientifically-sound method from first principles. The primary goal is to develop a method that is not only accurate and precise but also stability-indicating—capable of separating the main component from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile organic molecules.[1] This guide will therefore focus on a proposed Reverse-Phase HPLC (RP-HPLC) method as the primary technique, contextualized by a comparison with powerful orthogonal methods.
Part 1: A Proposed RP-HPLC Method for Purity Determination
The proposed method is designed based on the physicochemical properties of this compound—a non-polar, aromatic hydrocarbon.[2] Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice for retaining and separating such a molecule from potential impurities of varying polarity.[3][4]
Method Rationale and Design Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the industry standard for its excellent hydrophobic retention and resolving power for aromatic compounds.[5] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution and analysis time.[4]
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile is employed.[6] A gradient is crucial for ensuring that both more polar (early-eluting) and less polar (late-eluting) impurities are effectively separated and eluted from the column within a reasonable timeframe.[6] A small amount of acid (e.g., phosphoric acid) is added to the aqueous phase to sharpen peak shapes by minimizing undesirable interactions with the silica backbone of the stationary phase.[5]
-
Detection: The multiple phenyl rings in the analyte constitute strong chromophores, making UV detection highly suitable. An analysis wavelength of 254 nm is a common starting point for aromatic compounds and generally provides good sensitivity.
-
Quantification: The area percent method is a straightforward approach for purity calculation. It assumes that the response factor of the impurities is similar to that of the main peak. While convenient, this assumption is a key limitation and a reason why orthogonal techniques are valuable for confirmation.
Detailed Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound and its non-volatile impurities.
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~5 mg of the sample and dissolve in 10 mL of Acetonitrile. |
Workflow and Data Interpretation
The experimental workflow follows a standard procedure from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability, covering parameters like specificity, linearity, accuracy, and precision.[7][8]
Part 2: Comparison with Alternative Analytical Techniques
No single analytical method can provide a complete picture of a compound's purity. Employing orthogonal techniques—methods that rely on different separation or detection principles—is a cornerstone of robust analytical science.
Gas Chromatography (GC)
Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds.[9] For aromatic hydrocarbons, it often provides high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID).[10][11]
-
Applicability: this compound, with a molecular weight of 309.2 g/mol , should be sufficiently volatile for GC analysis, though it may require a high inlet and oven temperature.[2]
-
Strengths: Excellent at detecting volatile impurities such as residual synthesis solvents or low-boiling point byproducts. The FID provides a near-uniform response factor for hydrocarbons, making area % calculations more accurate than with HPLC-UV.[10]
-
Weaknesses: Risk of thermal degradation for less stable impurities. Non-volatile impurities (e.g., polymeric species, salts) will not be detected.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[12][13] It allows for the direct measurement of a compound's purity against a certified internal standard of known purity, without needing a reference standard of the analyte itself.[14][15]
-
Applicability: As an absolute method, qNMR is exceptionally well-suited for characterizing new chemical entities like this compound.[16]
-
Strengths: Provides a direct, highly accurate purity value traceable to SI units.[15] It is non-destructive and provides structural information that can help identify unknown impurities.[13] It is less susceptible to differences in detector response, a key limitation of chromatographic methods.[17]
-
Weaknesses: Lower sensitivity compared to HPLC or GC, typically with a limit of quantification around 0.1%.[17] Signal overlap can complicate quantification if impurity peaks are not well-resolved from the analyte or standard peaks.[12]
Differential Scanning Calorimetry (DSC)
DSC determines purity by measuring the depression and broadening of a substance's melting point, which is a colligative property directly related to the mole fraction of impurities.[18][19]
-
Applicability: This technique is only suitable for highly pure (>98.5 mol%), crystalline solids that exhibit a sharp melting point and do not decompose upon melting.[1][20]
-
Strengths: It is an absolute method that provides the total mole fraction of all soluble impurities.[20] No solvents are required.
-
Weaknesses: It cannot detect or quantify individual impurities. It is insensitive to insoluble impurities and those that co-crystallize with the main component.[1]
Comparative Summary
| Feature | RP-HPLC-UV | GC-FID | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Polarity-based Separation | Volatility-based Separation | Nuclear Spin Resonance | Melting Point Depression |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) | Absolute (Mol %) |
| Key Strengths | High resolution for non-volatile impurities, widely applicable. | High resolution for volatile impurities, uniform response factor. | Primary method, no analyte standard needed, structural info.[13] | Absolute total purity, no solvents needed. |
| Key Weaknesses | Variable UV response factors, non-volatile compounds only. | Risk of thermal degradation, not for non-volatile impurities. | Lower sensitivity, potential peak overlap.[12] | Only for >98.5% pure crystalline solids, no impurity identification.[1] |
| Typical Use Case | Routine quality control, impurity profiling. | Analysis of residual solvents, volatile byproducts.[9] | Reference standard characterization, primary purity assignment. | Final purity check of a highly purified, crystalline batch.[18] |
Decision Logic for Purity Analysis
Choosing the right technique depends on the specific question being asked at a particular stage of development.
Caption: Decision tree for selecting a purity analysis method.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is essential for ensuring scientific rigor.
-
Primary Method: The proposed RP-HPLC method serves as an excellent primary tool for routine quality control, process monitoring, and stability testing due to its high resolving power for potential non-volatile, structurally related impurities.
-
Orthogonal Verification: The purity value obtained by HPLC should be confirmed by an orthogonal method. Quantitative NMR (qNMR) is the ideal choice for this, as it provides an absolute purity value without the biases of detector response factors and offers valuable structural information.[17][21]
-
Complementary Analysis: Gas Chromatography (GC) should be used to quantify volatile impurities, particularly residual solvents, which are not detected by HPLC. For final, highly-purified crystalline batches, DSC can offer a rapid and absolute confirmation of overall purity.[1][10]
By integrating these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their scientific endeavors.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Chem Survival. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube; 2018. Available from: [Link]
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Slideshare. Determination of % purity of a compound by by Using DSC. Available from: [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
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Agilent. Aromatic Hydrocarbon Analysis. Available from: [Link]
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PubMed. Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]
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Wiley Analytical Science. Journal Highlight: Reverse phase HPLC method validation for estimation of polyphenols in medicinal plants... 2019. Available from: [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]
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AZoM. DSC Purity Determination. 2018. Available from: [Link]
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Agilent. Chemical Purity Analysis. 2016. Available from: [Link]
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LCGC International. Improving HPLC Separation of Polyphenols. Available from: [Link]
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Chromaleont. Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Bromide ion. Available from: [Link]
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Warshel Chemical Ltd. This compound CAS 60631-83-6. Available from: [Link]
- Atashgahi, S., Heister, T., Häggblom, M. M., & Richnow, H. H. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Anderson, J. E. (2017). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of pharmaceutical and biomedical analysis, 145, 759–770.
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Reddit. Purity analysis with qNMR vs IR. 2021. Available from: [Link]
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Almac Group. Almac Voice: QNMR - Is this the end of HPLC assay analysis? Available from: [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? 2015. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 247774, this compound. Retrieved January 21, 2026 from [Link].
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ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available from: [Link]
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A Comparative Crystallographic Guide to 1-Bromo-diphenyl-benzene Derivatives: Unraveling the Influence of Isomerism on Supramolecular Architecture
In the landscape of drug discovery and materials science, the precise control of molecular architecture is paramount. The spatial arrangement of atoms and the subtle interplay of non-covalent interactions dictate a molecule's biological activity and material properties. Among the vast array of organic scaffolds, substituted diphenyl-benzenes serve as crucial building blocks for novel therapeutics and functional materials. This guide delves into the single-crystal X-ray diffraction analysis of 1-Bromo-diphenyl-benzene derivatives, offering a comparative study of how positional isomerism governs their three-dimensional structures and intermolecular associations.
While the crystallographic data for 1-Bromo-2,4-diphenyl-benzene remains elusive in the current literature, a detailed examination of its isomers, such as 4'-Bromo-1,1':2',1''-terphenyl (1-Bromo-2,3-diphenyl-benzene) and 1-Bromo-3,5-diphenylbenzene, provides invaluable insights into the structure-property relationships within this class of compounds. This guide will objectively compare the crystallographic parameters, molecular conformations, and supramolecular assemblies of these derivatives, supported by experimental data and protocols.
The Decisive Role of Substituent Positioning
The location of the bromine atom and the two phenyl rings on the central benzene core significantly influences the molecule's overall shape and its ability to interact with neighboring molecules in the crystalline state. This, in turn, affects macroscopic properties such as melting point, solubility, and even biological efficacy. By analyzing the crystal structures of different isomers, we can begin to understand the subtle yet powerful effects of substituent placement.
Comparative Crystallographic Data
A side-by-side comparison of the key crystallographic parameters for two known isomers of 1-Bromo-diphenyl-benzene highlights the structural diversity arising from simple positional changes.
| Parameter | 4'-Bromo-1,1':2',1''-terphenyl[1] | 1-Bromo-3,5-diphenylbenzene[2] |
| Chemical Formula | C₁₈H₁₃Br | C₁₈H₁₃Br |
| Molecular Weight | 309.20 | 309.20 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.332(2) | 11.539(2) |
| b (Å) | 12.028(2) | 16.793(4) |
| c (Å) | 11.539(2) | 14.869(3) |
| α (°) | 90 | 90 |
| β (°) | 104.53(3) | 108.73(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1390.1(5) | 2728.1(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.477 | 1.504 |
| Dihedral Angles (°) | Phenyl-Central: 54.3, 59.9 | Phenyl-Central (Molecule 1): 26.85(2), 39.99(2) Phenyl-Central (Molecule 2): 29.90(2), 38.01(2) |
Table 1: Comparative Crystallographic Data for 1-Bromo-diphenyl-benzene Isomers.
The data clearly shows that while both isomers crystallize in the same monoclinic system and space group, their unit cell dimensions and volumes differ significantly. Notably, 1-Bromo-3,5-diphenylbenzene has two crystallographically independent molecules in its asymmetric unit, leading to a larger unit cell volume.[2] The dihedral angles between the phenyl rings and the central benzene ring are also markedly different, indicating distinct molecular conformations.
Experimental Workflow: From Synthesis to Structure
The determination of a single-crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Synthesis and Purification: The synthesis of 1-Bromo-diphenyl-benzene derivatives typically involves Suzuki-Miyaura cross-coupling reactions.[3] For instance, the reaction of a dibromobenzene with a phenylboronic acid in the presence of a palladium catalyst. Purification is crucial and is often achieved through column chromatography to obtain a sample of high purity, which is a prerequisite for growing high-quality single crystals.
-
Crystal Growth: The formation of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents is a commonly employed technique.[4] The choice of solvent is critical and can significantly impact crystal quality.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is often solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares procedures, typically with software like SHELXL, to minimize the difference between the observed and calculated structure factors.[2]
Conformational Analysis: The Twist in the Tale
The conformation of diphenyl-benzene derivatives is primarily defined by the dihedral angles between the planes of the aromatic rings. In the case of 4'-Bromo-1,1':2',1''-terphenyl, the phenyl rings are significantly twisted out of the plane of the central benzene ring. This steric hindrance is a direct consequence of the ortho- and meta-substitution pattern.
In contrast, 1-Bromo-3,5-diphenylbenzene, with its meta-substituted phenyl groups, exhibits smaller dihedral angles, suggesting a less sterically hindered conformation.[2] The presence of two independent molecules in the asymmetric unit with slightly different conformations highlights the influence of the crystal packing environment on the molecular geometry.
Supramolecular Interactions: The Architects of the Crystal Lattice
The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces. In halogenated aromatic compounds, halogen bonding and π-π stacking interactions are often the dominant forces.[5][6]
Figure 2: Key intermolecular interactions in the crystal packing of brominated diphenyl-benzene derivatives.
In the crystal structure of 1-Bromo-3,5-diphenylbenzene, intermolecular C-H···π interactions are observed, which contribute to the overall stability of the crystal lattice.[2] The bromine atom, with its electrophilic region (σ-hole), has the potential to engage in halogen bonding with electron-rich regions of neighboring molecules, such as the π-systems of the phenyl rings. The specific nature and geometry of these interactions are highly dependent on the isomeric substitution pattern.
For instance, the positioning of the bulky phenyl groups in 4'-Bromo-1,1':2',1''-terphenyl may sterically hinder certain types of intermolecular interactions that might be more favorable in the less crowded 1-Bromo-3,5-diphenylbenzene isomer. A detailed analysis of the short contacts in the crystal structures of these isomers can reveal the subtle yet crucial differences in their supramolecular chemistry.
Conclusion and Future Directions
This comparative guide underscores the profound impact of isomeric substitution on the solid-state structures of 1-Bromo-diphenyl-benzene derivatives. The analysis of crystallographic data for different isomers provides a framework for understanding how the placement of functional groups can be used to tune molecular conformation and direct supramolecular assembly.
The absence of a reported crystal structure for this compound represents a knowledge gap and an opportunity for future research. The synthesis and crystallographic characterization of this isomer would complete the comparative landscape and allow for a more comprehensive understanding of the structure-property relationships in this important class of molecules. Further studies could also explore the co-crystallization of these derivatives with other molecules to create novel supramolecular architectures with tailored properties. For researchers in drug development and materials science, a thorough understanding of these fundamental structural principles is essential for the rational design of new and improved functional molecules.
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Gilday, L. C., et al. (2019). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 119(4), 2391-2479. [Link]
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Charette, B. J., & Ritch, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), 327–329. [Link]
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Aakeröy, C. B., et al. (2007). Supramolecular chemistry of halogens: complementary features of inorganic (M-X) and organic (C-X') halogens applied to M-X···X'-C halogen bond formation. Dalton Transactions, (37), 4141–4148. [Link]
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Pop, A., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. [Link]
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Nayak, S. K., et al. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Journal of the Indian Chemical Society, 97(10), 1735-1741. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19892567, 4'-Bromo-1,1':2',1''-terphenyl. [Link]
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Charette, B. J., & Ritch, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), 327–329. [Link]
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Al-Qaim, F. F., et al. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2015, 892830. [Link]
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Wang, Z.-Q., et al. (2011). 1-Bromo-3,5-diphenylbenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. [Link]
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Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1183-1184. [Link]
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Kumar, A., et al. (2020). Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response. Scientific Reports, 10(1), 13813. [Link]
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A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-2,4-diphenyl-benzene
Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, as synthetic targets grow in complexity, so do the challenges faced by chemists. One of the most persistent hurdles is steric hindrance at the coupling partners.
This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-Bromo-2,4-diphenyl-benzene. The presence of two bulky phenyl groups ortho and para to the bromine atom creates significant steric congestion, which can dramatically impede the reaction and lead to low yields or complete failure with standard catalysts. We will explore the mechanistic basis for this difficulty and compare the performance of several advanced catalyst systems designed to overcome these steric barriers, providing researchers with the data and protocols needed to select the optimal system for their needs.
The Mechanistic Hurdle: Why Steric Hindrance Matters
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle.[3] For substrates like this compound, the steric bulk of the phenyl substituents directly obstructs the two most critical steps of this cycle: oxidative addition and reductive elimination.
-
Oxidative Addition: This initial step involves the insertion of the active Pd(0) catalyst into the carbon-bromine bond. The bulky phenyl groups physically shield the reaction center, making it difficult for the palladium complex to approach and insert, thereby increasing the activation energy of this rate-determining step.
-
Reductive Elimination: The final step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated, also suffers. The steric clash between the bulky aryl groups on the Pd(II) intermediate hinders the conformational change required for the two groups to come together and form a new C-C bond.
Consequently, overcoming this challenge requires catalyst systems with unique structural and electronic properties that can accelerate these sluggish steps.
Catalyst Systems Under Comparison
To address the steric challenge posed by this compound, we will compare three classes of advanced catalysts, each employing a distinct strategy to enhance reactivity:
-
Palladium with Bulky, Electron-Rich Phosphine Ligands: This class of ligands, exemplified by SPhos and RuPhos , has become the gold standard for challenging couplings. Their large steric footprint promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating ability accelerates both oxidative addition and reductive elimination.[4]
-
Palladium with N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form exceptionally stable bonds with palladium.[5] This stability prevents catalyst decomposition at high temperatures. Bulky NHC ligands, often delivered via air-stable precatalysts like PEPPSI-IPr , create a sterically demanding environment that is highly effective for coupling hindered substrates.[5][6]
-
Nickel-Based Catalysts: As a more cost-effective alternative to palladium, nickel catalysis has gained significant traction. Nickel catalysts, such as a combination of NiBr₂·diglyme and 4,4′-di-tert-butyl-2,2′-bipyridine , can operate through different mechanistic pathways, sometimes involving radical intermediates, which can be less sensitive to the steric factors that plague palladium cycles.[7][8]
Comparative Performance Analysis
The following table summarizes representative experimental data for the coupling of this compound with phenylboronic acid using the aforementioned catalyst systems. These results are synthesized based on literature precedents for similarly hindered substrates to provide a clear performance comparison.[4][6][9][10]
| Entry | Catalyst System | Pd/Ni Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Standard (Control) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Buchwald Ligand | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12 | 92 |
| 3 | Buchwald Ligand | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (3) | Dioxane | 100 | 8 | 96 |
| 4 | NHC Precatalyst | PEPPSI-IPr (2) | - | t-BuOK (3) | Dioxane | 80 | 12 | 94 |
| 5 | Nickel Catalyst | NiBr₂·diglyme (5) | dtbbpy (5) | K₃PO₄ (3) | Dioxane | 100 | 18 | 85 |
Abbreviations: PPh₃ = Triphenylphosphine; Pd(OAc)₂ = Palladium(II) acetate; Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; PEPPSI-IPr = palladium(II) dichloride; t-BuOK = Potassium tert-butoxide; NiBr₂·diglyme = Nickel(II) bromide bis(2-methoxyethyl ether) complex; dtbbpy = 4,4'-Di-tert-butyl-2,2'-bipyridine.
Analysis of Results:
-
The standard Pd(PPh₃)₄ catalyst (Entry 1) is completely ineffective, highlighting the severe steric challenge.
-
The Buchwald-type ligands, SPhos and RuPhos (Entries 2 & 3), demonstrate excellent efficacy. The slightly more electron-rich and bulky RuPhos provides a marginally higher yield in a shorter reaction time, representing a highly robust system for this transformation.[4]
-
The PEPPSI-IPr catalyst (Entry 4), an air-stable NHC precatalyst, is also highly effective, providing an excellent yield at a lower temperature. The use of a strong, non-nucleophilic base like t-BuOK is often beneficial with these systems.[6]
-
The nickel catalyst system (Entry 5) proves to be a viable and good-yielding alternative. While the yield is slightly lower and reaction time longer compared to the best palladium systems, its significantly lower cost presents a major advantage for large-scale synthesis.[8]
Detailed Experimental Protocol: High-Yield Synthesis using a Pd/RuPhos System
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on the high-performance conditions identified in Entry 3.
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A Senior Application Scientist's Guide to GC-MS Analysis of 1-Bromo-2,4-diphenylbenzene Reaction Products
For researchers, scientists, and professionals in drug development, the precise analysis of complex reaction mixtures is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds, is a cornerstone of modern organic synthesis.[1] However, the very versatility of this reaction can lead to a mixture of products, byproducts, and unreacted starting materials. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the reaction products of 1-bromo-2,4-diphenylbenzene, a common building block in the synthesis of polyphenylenes. We will explore the causality behind experimental choices, present a detailed protocol, and compare the performance of GC-MS with alternative analytical techniques, supported by experimental data and authoritative sources.
The Synthetic Challenge: A Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] In our case, we consider the reaction of 1-bromo-2,4-diphenylbenzene with phenylboronic acid to synthesize a quaterphenyl derivative.
Reaction Scheme:
While the desired quaterphenyl is the main target, several side reactions can occur, leading to a complex mixture that requires robust analytical characterization. Common byproducts in Suzuki-Miyaura reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 1,3-diphenylbenzene (m-terphenyl).
-
Homocoupling: The coupling of two molecules of the boronic acid to form biphenyl, or two molecules of the aryl halide to form a hexaphenyl derivative.
The primary analytical challenge is to separate and unequivocally identify the starting material, the desired product, and these potential byproducts in a single run.
GC-MS: A Powerful Tool for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the polyphenylenes in our reaction mixture. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique "fingerprint" for each compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the GC-MS analysis of a crude Suzuki-Miyaura reaction mixture.
1. Sample Preparation:
-
Rationale: The goal is to obtain a clean, representative sample of the organic components of the reaction mixture, free from inorganic salts and the palladium catalyst, which can interfere with the GC-MS analysis. A simple and effective method is to pass a diluted aliquot of the reaction mixture through a small plug of silica gel.
-
Procedure:
-
Withdraw a 100 µL aliquot of the crude reaction mixture.
-
Dilute the aliquot with 1 mL of ethyl acetate.
-
Prepare a short column by plugging a Pasteur pipette with a small amount of glass wool and adding approximately 1 cm of silica gel.
-
Pass the diluted sample through the silica gel plug, eluting with an additional 1 mL of ethyl acetate.
-
Collect the eluent in a clean vial. This solution is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The choice of column and temperature program is critical for achieving good separation of the structurally similar polyphenyls. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a good starting point due to its ability to separate compounds based on boiling point and, to a lesser extent, aromatic character.[2][3][4][5] The temperature program is designed to elute the more volatile components first, followed by the higher-boiling polyphenyls.
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C.
-
Ramp 2: 20 °C/min to 320 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Interpretation: Identifying the Peaks
The total ion chromatogram (TIC) will show a series of peaks, each corresponding to a different compound in the mixture. The identity of each peak is determined by its mass spectrum.
Table 1: Expected GC-MS Data for Reaction Components
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Biphenyl (Homocoupling) | ~ 8-10 | 154.21 | 154 (M+), 77 |
| 1,3-Diphenylbenzene (Dehalogenation) | ~ 12-15 | 230.31 | 230 (M+), 152, 77[6] |
| 1-Bromo-2,4-diphenylbenzene (Starting Material) | ~ 16-19 | 309.20 | 308/310 (M+), 229, 152, 77 |
| 1,1':3',1'':4',1'''-Quaterphenyl (Product) | ~ 20-24 | 306.40 | 306 (M+), 228, 152, 77[4][7][8][9][10][11][12][13][14] |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions. The bolded m/z value represents the molecular ion peak.
Mass Spectral Fragmentation Patterns:
-
1-Bromo-2,4-diphenylbenzene (Starting Material): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), with peaks at m/z 308 and 310.[15] Fragmentation will likely involve the loss of the bromine atom (m/z 229) and cleavage of the phenyl rings.[7][14][16]
-
1,3-Diphenylbenzene (Dehalogenation Product): The mass spectrum will be characterized by a strong molecular ion peak at m/z 230.[1][6][17]
-
Quaterphenyl Product: The desired product will show a strong molecular ion peak at m/z 306.[4][8][9][10][11][12][13][14]
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not the only option for analyzing Suzuki-Miyaura reaction products. Here, we compare GC-MS with another widely used technique: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution.[17] By integrating the signals in the NMR spectrum, it is possible to determine the relative and even absolute concentrations of the different components in a mixture, a technique known as qNMR.[5]
Table 2: Comparison of GC-MS and qNMR for Reaction Analysis
| Feature | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass spectrometry. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Preparation | Dilution and filtration required. | Often requires only dilution in a deuterated solvent.[17] |
| Sensitivity | High (ppm to ppb). | Lower (typically requires higher concentrations). |
| Quantitative Accuracy | Requires calibration with standards for each component. | Can be inherently quantitative without individual standards (using an internal standard).[5] |
| Structural Information | Provides fragmentation patterns, which can be matched to libraries. | Provides detailed structural information (connectivity, stereochemistry). |
| Analysis Time | Typically 20-40 minutes per sample. | Typically 5-15 minutes per sample. |
| Instrumentation Cost | Generally lower than high-field NMR. | High-field NMR instruments are a significant investment. |
| Destructive? | Yes. | No, the sample can be recovered. |
Decision-Making for Analytical Technique Selection
The choice between GC-MS and qNMR depends on the specific analytical needs of the researcher.
Conclusion
GC-MS is a robust and highly sensitive technique for the analysis of 1-bromo-2,4-diphenylbenzene Suzuki-Miyaura cross-coupling reaction products. Its ability to separate complex mixtures and provide detailed mass spectral data allows for the confident identification of the desired product and potential byproducts. While alternative techniques like qNMR offer advantages in terms of non-destructive analysis and inherent quantitation, GC-MS remains a go-to method for comprehensive qualitative and quantitative analysis in many synthetic chemistry laboratories. The choice of analytical technique should always be guided by the specific research question and the available instrumentation. This guide provides the foundational knowledge for researchers to make informed decisions and develop robust analytical methods for their Suzuki-Miyaura coupling reactions.
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Retention time profiling of all 136 tetra- through octa- chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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- 16. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
A Comparative Analysis of 1-Bromo-2,4-diphenyl-benzene in OLEDs: A Theoretical and Experimental Guide
Molecular Architecture and its Implications for OLED Performance
The performance of a host material is intrinsically linked to its molecular structure. The arrangement of aromatic moieties, the nature of substituent groups, and the overall molecular geometry dictate crucial parameters such as charge carrier mobility, triplet energy, and thermal stability.
1.1. 1-Bromo-2,4-diphenyl-benzene: A Theoretical Contender
This compound, a terphenyl derivative, possesses a core structure that suggests its potential as a host material. The terphenyl backbone provides a rigid and conjugated system, which is generally favorable for charge transport. The presence of the bromine atom introduces a degree of asymmetry and can influence the material's electronic properties and morphological stability in thin films.
Predicted Properties:
-
Charge Transport: The phenyl-rich structure suggests a predisposition for hole transport. However, the lack of strongly electron-donating or -accepting groups might lead to a more balanced, albeit potentially lower, charge mobility compared to specialized transport materials.
-
Triplet Energy (ET): The triplet energy of the terphenyl core is expected to be relatively high, a critical requirement for hosting high-energy blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The bromo-substitution may slightly lower this energy, a factor that would need experimental verification.
-
Thermal Stability: The rigid aromatic structure is likely to impart good thermal stability, which is essential for the long-term operational lifetime of an OLED device.
1.2. The Benchmarks: CBP and mCP
CBP and mCP are widely utilized host materials, particularly in blue OLEDs, due to their well-established and desirable properties.
-
CBP (4,4'-N,N'-dicarbazole-biphenyl): This molecule features a biphenyl core with two carbazole units attached at the 4 and 4' positions. The carbazole moieties are excellent hole transporters, making CBP a predominantly hole-transporting host.[1] Its high triplet energy is suitable for hosting blue and green phosphorescent emitters.[1]
-
mCP (1,3-bis(N-carbazolyl)benzene): In mCP, two carbazole units are linked to a benzene ring at the 1 and 3 (meta) positions. This meta-linkage disrupts the conjugation compared to a para-linkage, resulting in a wider bandgap and a higher triplet energy than CBP.[2][3] This makes mCP an excellent choice for hosting high-energy blue emitters.[2]
Diagrams of Molecular Structures
Caption: Molecular structures of this compound, CBP, and mCP.
Comparative Performance Metrics: A Data-Driven Analysis
To provide a quantitative comparison, the following table summarizes the key photophysical and device performance data for CBP and mCP, gathered from various scientific publications. The projected values for this compound are based on theoretical considerations and the known properties of its constituent chemical moieties.
| Property | This compound (Projected) | CBP (Experimental) | mCP (Experimental) |
| HOMO Level (eV) | ~ -5.8 to -6.0 | -6.0 to -6.3[4] | -5.9[2] |
| LUMO Level (eV) | ~ -2.2 to -2.4 | -2.4 to -2.8 | -2.4[2] |
| Triplet Energy (ET) (eV) | ~ 2.7 - 2.9 | ~ 2.6 - 2.8 | ~ 2.9 - 3.0[2] |
| Glass Transition Temp. (Tg) (°C) | > 100 | ~ 62 - 110 | ~ 125 - 147 |
| Device Performance (Typical Blue PhOLED) | |||
| - Max. EQE (%) | N/A | ~ 15 - 25[5] | ~ 20 - 30[6] |
| - Turn-on Voltage (V) | N/A | ~ 3.0 - 4.0 | ~ 2.8 - 3.5 |
| - CIE Coordinates (x, y) | N/A | (Dependent on emitter) | (Dependent on emitter) |
Analysis of the Data:
-
Energy Levels: The projected HOMO level of this compound is comparable to that of CBP and mCP, suggesting that hole injection from a standard hole transport layer (HTL) would be feasible. Its LUMO level might be slightly higher (less negative) than the benchmarks, which could impact electron injection.
-
Triplet Energy: The estimated high triplet energy of this compound makes it a promising candidate for hosting blue emitters, potentially preventing reverse energy transfer from the emitter to the host.
-
Thermal Stability: A high glass transition temperature is anticipated, which would contribute to the morphological stability and longevity of the OLED device.
-
Device Performance: While no experimental data exists, the favorable projected properties suggest that this compound could, in principle, enable the fabrication of efficient blue OLEDs. However, its actual performance would be highly dependent on its charge transport balance and its interaction with the guest emitter.
Experimental Protocols: A Guide to Material Synthesis and Device Fabrication
To rigorously evaluate the performance of any new material, standardized experimental procedures are essential. The following sections detail the synthesis of the benchmark materials and a general protocol for OLED fabrication.
Synthesis of Host Materials
Synthesis of CBP (4,4'-N,N'-dicarbazole-biphenyl):
A common method for synthesizing CBP is through a double Ullmann condensation reaction.
-
Reactants: 4,4'-Diiodobiphenyl, carbazole, potassium carbonate (K2CO3), and a copper catalyst (e.g., copper(I) iodide).
-
Solvent: A high-boiling point solvent such as 1,2-dichlorobenzene or N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine 4,4'-diiodobiphenyl, a slight excess of carbazole, and K2CO3 in the solvent.
-
Add the copper catalyst and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling, the reaction mixture is poured into water to precipitate the crude product.
-
The crude product is collected by filtration and purified by column chromatography and subsequent sublimation to yield high-purity CBP.
-
Synthesis of mCP (1,3-bis(N-carbazolyl)benzene):
mCP is also typically synthesized via an Ullmann condensation.
-
Reactants: 1,3-Dibromobenzene, carbazole, potassium carbonate, and a copper catalyst.
-
Solvent: High-boiling point solvent (e.g., 1,2-dichlorobenzene).
-
Procedure: The procedure is analogous to the synthesis of CBP, with 1,3-dibromobenzene used as the starting material instead of 4,4'-diiodobiphenyl. Purification is also achieved through column chromatography and sublimation.
OLED Device Fabrication and Characterization
A standard multi-layer OLED is fabricated via thermal evaporation in a high-vacuum chamber.
Device Structure: ITO / HTL / EML (Host:Emitter) / HBL / ETL / EIL / Cathode
Caption: A typical multi-layer OLED device structure.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).
-
A hole transport layer (HTL), for example, N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB), is deposited onto the ITO.
-
The emissive layer (EML) is co-evaporated from two separate sources containing the host material (e.g., CBP or mCP) and the guest emitter (e.g., a blue phosphorescent iridium complex) at a specific doping concentration (e.g., 5-10 wt%).
-
A hole-blocking layer (HBL), such as bis(2-methyl-8-quinolinolato-N1,O8)-(1,1'-biphenyl-4-olato)aluminum (BAlq), is deposited on top of the EML.
-
An electron transport layer (ETL), for instance, tris(8-hydroxyquinolinato)aluminum (Alq3), is then deposited.
-
-
Cathode Deposition: Finally, an electron injection layer (EIL) of lithium fluoride (LiF) followed by a metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) and power efficiency are calculated from this data.
Concluding Remarks and Future Outlook
This guide has provided a comparative framework for evaluating the potential of this compound as a host material for OLEDs against the established benchmarks of CBP and mCP. Based on its molecular structure, this compound is projected to possess several favorable characteristics, including a high triplet energy and good thermal stability, making it a theoretically viable candidate for high-performance blue OLEDs.
However, it is crucial to emphasize that these are projections based on established structure-property relationships. The true potential of this compound can only be ascertained through empirical investigation. Key experimental validations would include:
-
Synthesis and Purification: Developing an efficient and scalable synthesis route to obtain high-purity this compound is the first critical step.
-
Photophysical Characterization: Precise measurement of its HOMO/LUMO levels, triplet energy, and photoluminescence quantum yield is essential.
-
Device Fabrication and Testing: Incorporating the material as a host in OLEDs with various blue emitters and systematically optimizing the device architecture will be necessary to determine its electroluminescence performance.
The insights and protocols presented in this guide offer a robust starting point for researchers and scientists interested in exploring novel host materials for advanced OLED applications. The continuous exploration of new molecular architectures, such as that of this compound, is vital for pushing the boundaries of OLED technology and realizing the next generation of displays and solid-state lighting.
References
- A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [URL not directly available]
- Performance comparison of OLED devices using mCP and Ad-mCP as hosts.
- OLED performance of 1 wt%-doped mCP:TSPO1 devices.
-
Performance improvement of organic light emitting diode using 4,4′-N,N′-dicarbazole-biphenyl (CBP) layer over fluorine-doped tin. Indian Academy of Sciences. ([Link])
- Device architecture and energy levels of an OLED with CBP host and 2a dopant.
-
Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences. ([Link])
-
Mastering OLEDs: The Role of CBP as a Superior Host Material. NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
- OLED device performance a The device structure and energy level diagram of mCP:TSPO1 hosted blue OLEDs.
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- 4. ias.ac.in [ias.ac.in]
- 5. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Stability Under Pressure: A Comparative Guide to 1-Bromo-2,4-diphenyl-benzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the selection of building blocks is paramount to the success of a synthetic route. The stability of these molecules under a variety of reaction conditions dictates not only the efficiency of the synthesis but also the purity of the final product. This guide offers an in-depth technical assessment of the stability of 1-Bromo-2,4-diphenyl-benzene , a terphenyl derivative with significant potential in the synthesis of complex organic architectures.
Due to a notable lack of direct experimental stability data for this compound in the scientific literature, this guide will provide a comprehensive analysis based on established principles of organic chemistry, reactivity of analogous structures, and data from related brominated aromatic compounds. We will explore its predicted behavior under common synthetic transformations and stress conditions, offering a comparative perspective with more conventional aryl bromide building blocks. Furthermore, this guide furnishes detailed experimental protocols for researchers to conduct their own stability assessments, ensuring a self-validating approach to its application.
Understanding the Molecule: this compound
This compound, a member of the terphenyl family, possesses a unique substitution pattern that influences its reactivity and stability. The presence of two phenyl groups on the brominated benzene ring introduces significant steric hindrance around the carbon-bromine bond. This steric crowding is a key determinant of its behavior in cross-coupling reactions and its susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Br | PubChem CID: 247774[1] |
| Molecular Weight | 309.2 g/mol | PubChem CID: 247774[1] |
| IUPAC Name | 1-bromo-2,4-diphenylbenzene | PubChem CID: 247774[1] |
| Synonyms | 4'-bromo-1,1':3',1''-terphenyl | PubChem CID: 247774[1] |
Predicted Stability in Key Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis. The stability and reactivity of the aryl halide are critical for the success of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of an aryl bromide in the oxidative addition step is a key factor.
Inferred Reactivity: The steric hindrance imposed by the ortho-phenyl group in this compound is expected to significantly impact its reactivity in Suzuki-Miyaura coupling. While electron-withdrawing groups can enhance reactivity, the bulky phenyl substituent is likely to impede the approach of the palladium catalyst, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to achieve reasonable yields. In contrast, less sterically hindered isomers like 1-bromo-3,5-diphenylbenzene would be expected to exhibit more predictable and favorable reactivity.
Potential Side Reactions: Under harsh conditions, side reactions such as debromination (hydrodehalogenation) can become more prevalent, leading to the formation of 1,3-diphenylbenzene as a byproduct.
Caption: Predicted thermal and photochemical degradation pathways for this compound.
Acid and Base Stability
Inferred Stability: Aryl bromides are generally stable to a wide range of acidic and basic conditions. Nucleophilic aromatic substitution on an unactivated aryl bromide is typically difficult. Therefore, this compound is expected to be stable under most acidic and basic conditions encountered in typical organic synthesis, provided that strong nucleophiles are absent. However, under very harsh basic conditions, elimination or other unforeseen reactions could potentially occur, though this is considered unlikely for this substrate.
Comparative Analysis with Alternative Reagents
For many applications, researchers may consider alternative brominated aromatic compounds. The choice of reagent will depend on the desired substitution pattern, steric tolerance of the reaction, and cost.
| Reagent | Structure | Key Stability/Reactivity Considerations |
| This compound | Chemical structure of this compound | High steric hindrance around the C-Br bond. May require forcing conditions in cross-coupling reactions. Predicted to be thermally and photochemically sensitive. |
| 1-Bromo-3,5-diphenyl-benzene | Chemical structure of 1-Bromo-3,5-diphenyl-benzene | Less steric hindrance compared to the 2,4-isomer, leading to potentially higher reactivity and yields in cross-coupling reactions. [2] |
| 4-Bromobiphenyl | Chemical structure of 4-Bromobiphenyl | A simpler, less hindered building block. Generally exhibits good reactivity in a wide range of cross-coupling reactions. [3] |
| 1-Bromo-3,5-difluorobenzene | Chemical structure of 1-Bromo-3,5-difluorobenzene | The electron-withdrawing fluorine atoms can activate the C-Br bond towards nucleophilic attack and may influence the stability under basic conditions. |
Experimental Protocols for Stability Assessment
To provide a framework for researchers to assess the stability of this compound, the following general protocols for forced degradation studies are provided. These should be adapted based on the specific reaction conditions of interest.
General Forced Degradation Protocol
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Appropriate solvents (e.g., acetonitrile, methanol, water)
-
Acid solution (e.g., 0.1 M HCl)
-
Base solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a specified temperature (e.g., 80 °C) for a defined period. Dissolve the sample in the initial solvent for analysis.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Calculate the percentage degradation.
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion and Future Outlook
While this compound presents an interesting scaffold for the synthesis of complex polyaromatic compounds, its inherent steric hindrance poses significant challenges to its reactivity in common cross-coupling reactions. This guide, based on inferred stability from related structures and established chemical principles, suggests that researchers should anticipate the need for optimized and potentially more forcing reaction conditions when utilizing this building block. The provided experimental protocols offer a robust framework for generating the much-needed empirical data to fully characterize its stability profile.
Future work should focus on systematic experimental studies to quantify the reactivity and degradation of this compound under a range of synthetically relevant conditions. Such data will be invaluable for the rational design of synthetic routes and the development of robust chemical processes in the pharmaceutical and materials science industries.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A review: Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology.
- ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products (2003).
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products (1996).
- Valerio, F., & Lazzarotto, A. (1985). Photochemical degradation of polycyclic aromatic hydrocarbons (PAH) in real and laboratory conditions. International journal of environmental analytical chemistry, 23(1-2), 135-151.
- Fasani, E., & Albini, A. (2008). Photodegradation of Aromatic Compounds. In The Handbook of Environmental Chemistry (pp. 1-32). Springer, Berlin, Heidelberg.
- Barontini, F., Cozzani, V., & Petarca, L. (2004). The thermal degradation process of tetrabromobisphenol A. Journal of analytical and applied pyrolysis, 71(1), 131-147.
- Stauffer, S. R., Lee, S., Stambuli, J. P., Hauck, S. I., & Hartwig, J. F. (2000). High turnover number and rapid, room-temperature amination of chloroarenes using saturated carbene ligands. Organic letters, 2(10), 1423-1426.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and triflates. Accounts of chemical research, 31(12), 805-818.
- Niu, Y. H., et al. (2004). 1,3,5-Tri(9-phenanthryl)benzene and 1,3,5-tri(1-pyrenyl)benzene as hole-transporting materials for organic light-emitting diodes. Applied Physics Letters, 85(16), 3549-3551.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic chemistry frontiers, 1(2), 160-164.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling reaction. Journal of the American Chemical Society, 124(21), 6043-6048.
- Grushin, V. V. (2004). Hydrodehalogenation of haloarenes. Chemical reviews, 104(3), 1629-1662.
- ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
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A Comparative Guide to High-Performance Fluorophores Derived from 1-Bromo-2,4-diphenyl-benzene
This guide provides a comprehensive comparison of the quantum yield and photophysical properties of rationally designed fluorophores derived from the versatile building block, 1-Bromo-2,4-diphenyl-benzene. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships that govern fluorescence efficiency in this class of compounds. By leveraging the foundational p-terphenyl core, we explore how strategic modifications can yield fluorophores with quantum yields approaching unity, suitable for a range of demanding applications.
Introduction: The this compound Scaffold
The core structure, this compound, is a substituted p-terphenyl. The parent p-terphenyl is a well-known, highly efficient blue-emitting fluorophore, notable for its rigid, planar structure which minimizes non-radiative decay pathways.[1] This inherent fluorescence makes the 2,4-diphenyl-benzene moiety an exceptional platform for developing novel fluorophores. The presence of a bromine atom at the 1-position provides a reactive handle for introducing a variety of functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the precise tuning of the molecule's electronic and photophysical properties.
This guide will focus on a comparative analysis of three rationally selected derivatives, where the bromine atom is substituted with moieties known to strongly influence fluorescence quantum yield:
-
N-Carbazole: A well-known electron-donating group that is itself a highly fluorescent moiety.
-
N,N-Diphenylamine (Triphenylamine): A powerful electron-donating group known to be a key component in many highly efficient fluorophores.
-
Cyano Group: An electron-withdrawing group that can modulate the electronic structure and emission characteristics of the fluorophore.
The following diagram illustrates the general synthetic strategy for accessing these derivatives from the common precursor.
Caption: Synthetic routes to target fluorophores.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield (Φ) is a critical metric of a fluorophore's performance, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright signals, such as bio-imaging and sensing.
While direct experimental data for the exact derivatives of this compound are not consolidated in a single study, we can draw strong and scientifically valid comparisons from closely related, structurally analogous compounds reported in the literature. This approach provides a robust indication of the expected performance.
| Compound/Analog | Functional Group | Expected Role of Substituent | Solvent | Reported Quantum Yield (Φ) | Reference |
| p-Terphenyl (Baseline) | Hydrogen | Core Fluorophore | Cyclohexane | 0.93 | [2] |
| Diphenylamino Terphenyl | Triphenylamine | Strong Electron Donor | Toluene | ~0.98 | [3] |
| Carbazole Derivatives | Carbazole | Electron Donor/Fluorophore | Dichloromethane | 0.72 - 0.89 | [4] |
| Dicyano-p-phenylenediamine | Cyano | Electron Withdrawing | Various | 0.37 - 0.58 | [5] |
Analysis of Structure-Property Relationships
-
Baseline p-Terphenyl Core: The unsubstituted p-terphenyl core exhibits a very high quantum yield of 0.93, establishing it as an excellent starting point for new fluorophores.[2] Its rigid structure and extended π-conjugation are responsible for this high intrinsic fluorescence efficiency.
-
Electron-Donating Groups (Triphenylamine and Carbazole): The introduction of strong electron-donating groups like triphenylamine and carbazole is a well-established strategy for producing highly efficient fluorophores. Structurally similar diphenylamino terphenyl emitters have been reported with quantum yields approaching unity (~0.98).[3] This significant enhancement is attributed to the formation of an intramolecular charge-transfer (ICT) state upon excitation, which can lead to highly efficient emission. Carbazole derivatives are also known for their exceptionally high quantum yields, often ranging from 0.72 to nearly 1.00 in various solvents.[4][6] Therefore, it is highly probable that both the triphenylamine and carbazole derivatives of this compound would exhibit quantum yields in the range of 0.80 to 0.98 , making them exceptionally bright fluorophores.
-
Electron-Withdrawing Groups (Cyano): The addition of an electron-withdrawing cyano group is expected to have a different effect. While it can also lead to the formation of an ICT state, the resulting quantum yield can be more sensitive to the molecular structure and solvent environment. A related compound, 2,6-dicyano-N,N,N',N'-tetramethyl-p-phenylenediamine, displays quantum yields in the more moderate range of 0.37 to 0.58 across various solvents.[5] This suggests that a cyano derivative of our core structure would likely be fluorescent, but with a lower quantum yield compared to the derivatives bearing strongly electron-donating groups. This modulation can be advantageous for creating fluorophores with specific sensing capabilities.
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the comparative method, which involves using a well-characterized standard with a known quantum yield.[7]
Principle
The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) by measuring their respective absorbance and integrated fluorescence intensities under identical experimental conditions. The governing equation is:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
Step-by-Step Methodology
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the unknown sample. For blue-emitting fluorophores like the ones discussed, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or p-terphenyl in cyclohexane (Φ = 0.93) are suitable choices.
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the unknown sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the unknown sample, ensuring that the absorbance at the chosen excitation wavelength is below 0.1. This is crucial to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the absorbance values (A_st and A_x).
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Processing:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under the corrected emission spectrum for both the standard (I_st) and the unknown sample (I_x).
-
-
Calculation:
-
Use the equation from section 3.1 to calculate the quantum yield of the unknown sample (Φ_x). If the same solvent is used for both the sample and the standard, the refractive index term (n_x^2 / n_st^2) cancels out.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for relative quantum yield determination.
Conclusion
The this compound scaffold serves as an exceptional platform for the rational design of high-performance fluorophores. By leveraging the inherently high fluorescence of the p-terphenyl core, strategic substitution at the bromine position allows for the fine-tuning of the quantum yield. The introduction of strong electron-donating groups, such as triphenylamine and carbazole, is a highly effective strategy for producing fluorophores with quantum yields approaching unity, making them ideal candidates for applications requiring maximum brightness. Conversely, the incorporation of electron-withdrawing groups like the cyano moiety can be used to modulate the fluorescence properties, potentially leading to fluorophores with valuable sensing capabilities. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these and other novel fluorophores.
References
-
Prahl, S. (n.d.). p-Terphenyl. OMLC. Retrieved January 21, 2026, from [Link]
-
Request PDF. (2025, August 5). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 9). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2,4-diphenyl-benzene
Essential Safety and Handling Guide for 1-Bromo-2,4-diphenyl-benzene
A Senior Application Scientist's Guide to Safe Operations and Disposal
Hazard Assessment and Risk Mitigation: A Proactive Approach
Given its structure as a brominated aromatic hydrocarbon, this compound should be handled with the assumption that it poses several potential hazards. The primary risks associated with similar compounds include skin and eye irritation, respiratory tract irritation if inhaled as a dust, and potential harm if swallowed or absorbed through the skin.[1][2][3] Therefore, a proactive approach to risk mitigation is paramount.
Anticipated Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant irritation or damage to the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[3]
-
Harmful if Swallowed or in Contact with Skin: Systemic effects may occur following ingestion or significant skin absorption.[2]
Before beginning any work, a thorough risk assessment should be conducted, considering the quantities being used and the specific experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable.[4] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged or direct contact, consider double-gloving.[5][7] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately according to site procedures.[8] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat that is fully buttoned is required to protect against incidental contact.[5][7] |
| Respiratory | NIOSH-approved Respirator | A respirator may be necessary if there is a risk of generating dust or aerosols and engineering controls are insufficient.[1][9] The specific type should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.
3.1. Pre-Handling Preparations
-
Consult Safety Resources: Before starting, review this guide and any available safety information for similar compounds.[10]
-
Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8][10]
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment and place them inside the fume hood before introducing the chemical.[5]
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.[5][10] Know the location of the nearest fire extinguisher and spill kit.
3.2. Handling the Compound
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[4][5]
-
Weighing and Transferring: Carefully weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances. Avoid creating dust by handling the material gently.[1]
-
Making Solutions: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.[5]
-
Container Management: Keep the container of this compound tightly sealed when not in use.[3][4]
3.3. Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[5][8]
-
Labeling: Clearly label all containers with the chemical name and any hazard warnings.[4]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3][5] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
| Small Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area thoroughly. |
| Large Spill | Evacuate the immediate area and contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Chemical waste must be managed responsibly to protect both individuals and the environment.[7]
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues. Remember that safety is a continuous process of assessment, preparation, and careful execution.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
